Product packaging for (S)-5-aminopiperidin-2-one hydrochloride(Cat. No.:CAS No. 672883-95-3)

(S)-5-aminopiperidin-2-one hydrochloride

Cat. No.: B591980
CAS No.: 672883-95-3
M. Wt: 150.606
InChI Key: KFJLLOJCPFYWRV-WCCKRBBISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(S)-5-Aminopiperidin-2-one hydrochloride is a chiral piperidine derivative that serves as a versatile and valuable synthetic building block in modern organic and medicinal chemistry research. Its structure, featuring both a stereodefined amine and a lactam functional group, makes it a privileged scaffold for constructing more complex, biologically active molecules . This compound is particularly significant in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality that mediates the targeted degradation of disease-causing proteins . As a component of the linker or ligand systems within PROTACs, the (S)-5-aminopiperidin-2-one scaffold contributes to the molecular properties necessary for successful protein degradation . Beyond PROTACs, piperidine motifs are integral to more than twenty classes of pharmaceuticals, and this specific enantiomer provides researchers with a chiral starting point for the development of potential therapeutics in areas such as oncology and central nervous system (CNS) disorders . Its application is essential for early-stage discovery research, enabling the exploration of new chemical space and the creation of sophisticated target molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11ClN2O B591980 (S)-5-aminopiperidin-2-one hydrochloride CAS No. 672883-95-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(5S)-5-aminopiperidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O.ClH/c6-4-1-2-5(8)7-3-4;/h4H,1-3,6H2,(H,7,8);1H/t4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFJLLOJCPFYWRV-WCCKRBBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NCC1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)NC[C@H]1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20655137
Record name (5S)-5-Aminopiperidin-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20655137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

672883-95-3
Record name (5S)-5-Aminopiperidin-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20655137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-5-Amino-piperidin-2-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(S)-5-aminopiperidin-2-one hydrochloride CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (S)-5-aminopiperidin-2-one hydrochloride (CAS Number: 672883-95-3), a chiral heterocyclic compound. Due to the limited availability of public research on this specific molecule, this document compiles known information from commercial suppliers and provides hypothetical, illustrative protocols and pathways based on related chemical structures. This guide is intended to serve as a foundational resource for researchers interested in utilizing this compound as a building block in synthetic chemistry and drug discovery.

Chemical and Physical Properties

This compound is a piperidinone derivative, a class of compounds recognized for its utility in medicinal chemistry. The hydrochloride salt form enhances its stability and solubility in aqueous media.

General Properties

The fundamental properties of this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 672883-95-3[1]
Molecular Formula C₅H₁₁ClN₂O[1]
Molecular Weight 150.61 g/mol [1]
Appearance White to off-white solid
Purity (Typical) ≥95%[1]
InChI 1S/C5H10N2O.ClH/c6-4-1-2-5(8)7-3-4;/h4H,1-3,6H2,(H,7,8);1H/t4-;/m0./s1[2]
SMILES Cl.N[C@H]1CCC(=O)NC1[2]
Physical Properties

Specific quantitative physical property data for this compound is not extensively reported in peer-reviewed literature. The following table indicates the current status of available data.

PropertyValueNotes
Melting Point Data not available-
Boiling Point Data not available-
Solubility Data not availableExpected to be soluble in water and polar organic solvents like methanol and DMSO.

Safety and Handling

This compound is classified with GHS07 for potential hazards. Standard laboratory safety protocols should be followed when handling this compound.

Hazard Identification
Hazard ClassGHS PictogramSignal WordHazard Statements
Acute Toxicity, OralGHS07WarningH302: Harmful if swallowed
Skin IrritationGHS07WarningH315: Causes skin irritation
Eye IrritationGHS07WarningH319: Causes serious eye irritation
Respiratory IrritationGHS07WarningH335: May cause respiratory irritation
Precautionary Measures and Storage
CategoryPrecautionary Statements
Prevention P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/ eye protection/ face protection.
Response P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337 + P313: If eye irritation persists: Get medical advice/attention.
Storage Store in a well-ventilated place. Keep container tightly closed. Recommended storage conditions are in an inert atmosphere at 2-8°C.[3]
Disposal Dispose of contents/container in accordance with local/regional/national/international regulations.

Experimental Protocols

Hypothetical Synthesis Workflow

A plausible synthetic route to this compound could start from L-glutamic acid, involving Boc protection, cyclization, and subsequent deprotection and salt formation.

G cluster_0 Step 1: Protection cluster_1 Step 2: Cyclization cluster_2 Step 3: Reduction & Lactam Formation cluster_3 Step 4: Deprotection & Salt Formation A L-Glutamic Acid B Boc-Protected Glutamic Acid A->B (Boc)2O, Base A->B C (S)-5-Oxo-pyrrolidine-2-carboxylic acid (Boc-protected) B->C Coupling Agent (e.g., DCC/EDC) B->C D Boc-(S)-5-aminopiperidin-2-one C->D Reduction (e.g., NaBH4), then intramolecular cyclization C->D E This compound D->E HCl in organic solvent D->E

Caption: Hypothetical synthesis workflow for this compound.

Illustrative Purification and Analysis Workflow

Post-synthesis, the product would require purification, typically by recrystallization or column chromatography, followed by analytical characterization to confirm its identity and purity.

G A Crude Product from Synthesis B Purification A->B C Recrystallization or Column Chromatography B->C D Purified (S)-5-aminopiperidin-2-one HCl B->D E Characterization D->E F NMR (1H, 13C) HPLC/UPLC Mass Spectrometry (HRMS) FT-IR E->F G Purity & Identity Confirmed E->G

Caption: General workflow for purification and analysis.

Biological Activity and Applications

There is currently no specific information in the peer-reviewed literature detailing the biological activity or mechanism of action of this compound. However, the piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs targeting a wide range of biological entities, including enzymes and G-protein coupled receptors.

Potential as a Synthetic Building Block

Given its chiral nature and functional groups (a secondary amine within a lactam ring and a primary amine), this compound is a valuable building block for creating libraries of more complex molecules for drug discovery screening.

Hypothetical Signaling Pathway Interaction

To illustrate a potential application in drug development, the following diagram shows a generic signaling pathway where a hypothetical drug candidate, derived from this compound, acts as an inhibitor of a kinase. This is a purely illustrative diagram and does not represent a known biological activity of the compound.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor KinaseA Kinase A Receptor->KinaseA Signal KinaseB Kinase B KinaseA->KinaseB Phosphorylation TF Transcription Factor KinaseB->TF Drug (S)-5-aminopiperidin-2-one -derived inhibitor Drug->KinaseB Inhibition Gene Gene Expression TF->Gene

Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion

This compound is a chiral chemical entity with potential applications as a scaffold in synthetic and medicinal chemistry. While detailed public data on its physical properties, specific synthesis protocols, and biological activity are scarce, this guide consolidates the currently available information. Further research is necessary to fully characterize this compound and explore its potential in drug development and other scientific disciplines. Researchers are advised to confirm product specifications with their suppliers.

References

Technical Guide: Physicochemical Properties of (S)-5-Aminopiperidin-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-5-aminopiperidin-2-one hydrochloride is a chiral heterocyclic compound of interest in medicinal chemistry and drug discovery. As a derivative of piperidinone, a common scaffold in pharmacologically active molecules, understanding its fundamental physicochemical properties is crucial for its potential development as a therapeutic agent. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. This technical guide provides a summary of the available physicochemical data for this compound and outlines standard experimental protocols for their determination.

Chemical Identity and Properties

A summary of the known identifying and physicochemical information for this compound is presented in Table 1. It is important to note that while basic identifiers are readily available, specific experimental values for several key physicochemical parameters are not widely reported in publicly accessible literature. The data presented are compiled from various chemical supplier databases.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Structure Chemical structure of this compound-
Molecular Formula C₅H₁₁ClN₂O[1][2][3]
Molecular Weight 150.61 g/mol [1][2][3]
CAS Number 672883-95-3[2]
Appearance Solid[1]
Melting Point Not reported-
Aqueous Solubility Not reported-
pKa Not reported-

Experimental Protocols

Due to the lack of specific reported experimental data for several key properties of this compound, this section provides detailed, generalized methodologies for their determination. These protocols are standard in the field and can be readily adapted by researchers.

Melting Point Determination

The melting point of a solid crystalline substance is a key indicator of its purity.

Methodology: Capillary Melting Point Method

  • Sample Preparation: A small amount of finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used. The apparatus consists of a heated block or oil bath to ensure uniform heating and a thermometer or an electronic temperature sensor.

  • Procedure:

    • The capillary tube containing the sample is placed in the heating block of the apparatus.

    • The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating medium, and the thermometer.

    • The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded. This range is reported as the melting point.

  • Purity Indication: A sharp melting point (a narrow range of 1-2 °C) is indicative of a pure compound. Impurities tend to lower and broaden the melting range.

Aqueous Solubility Determination

Aqueous solubility is a critical parameter influencing the bioavailability of a drug candidate.

Methodology: Shake-Flask Method

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of purified water or a relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.

  • Equilibration: The container is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, the undissolved solid is separated from the solution by centrifugation and/or filtration through a fine-pored, non-adsorptive filter.

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Reporting: The solubility is reported in units of mass per volume (e.g., mg/mL or µg/mL) or molarity (mol/L).

pKa Determination

The pKa value(s) of an ionizable compound like this compound (which has a primary amine and an amide) dictates its charge state at different pH values, which in turn affects its solubility, permeability, and receptor binding.

Methodology: Potentiometric Titration

  • Sample Preparation: A precisely weighed amount of this compound is dissolved in a known volume of purified water or a suitable co-solvent if aqueous solubility is low. The ionic strength of the solution is typically kept constant by adding a background electrolyte (e.g., KCl).

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) for an acidic compound or a strong acid (e.g., 0.1 M HCl) for a basic compound. In this case, titration with a strong base would be appropriate to determine the pKa of the protonated amine.

  • Data Collection: The pH of the solution is measured using a calibrated pH electrode after each incremental addition of the titrant. The volume of titrant added and the corresponding pH are recorded.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which is the point where half of the ionizable group has been neutralized. This can be determined from the inflection point of the first derivative of the titration curve.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the physicochemical characterization of a new chemical entity like this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_data Data Analysis & Reporting synthesis Synthesis of (S)-5-aminopiperidin-2-one HCl purification Purification (e.g., Recrystallization) synthesis->purification identity Identity Confirmation (NMR, MS, Elemental Analysis) purification->identity purity Purity Assessment (HPLC, LC-MS) identity->purity melting_point Melting Point Determination purity->melting_point solubility Aqueous Solubility Measurement purity->solubility pka pKa Determination purity->pka analysis Data Analysis melting_point->analysis solubility->analysis pka->analysis report Technical Report Generation analysis->report

Caption: General workflow for the synthesis and physicochemical characterization of a chemical compound.

Biological Activity Context

Conclusion

This technical guide provides the foundational physicochemical information for this compound based on available data. It is evident that while the chemical identity of the compound is well-established, there is a significant gap in the publicly available, experimentally determined quantitative data for key properties such as melting point, aqueous solubility, and pKa. The provided standard experimental protocols offer a clear path for researchers to determine these crucial parameters, which are essential for advancing the study of this compound in the context of drug development. The logical workflow presented can guide the systematic characterization of this and similar molecules. Further investigation into the biological activities of this compound is warranted to explore its therapeutic potential.

References

An In-depth Technical Guide on the Solubility of (S)-5-aminopiperidin-2-one hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (S)-5-aminopiperidin-2-one hydrochloride in various organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a predictive qualitative assessment based on fundamental chemical principles, alongside detailed experimental protocols for researchers to determine precise solubility in their specific applications.

Introduction to this compound

This compound is a chiral cyclic amine derivative. As a hydrochloride salt, its solubility is significantly influenced by the polarity of the solvent and the potential for ionic interactions. Understanding its solubility is crucial for applications in medicinal chemistry, process development, and formulation, where it may be used as a building block or intermediate.

Predicted Solubility Profile

The solubility of a solute is governed by the principle "like dissolves like."[1][2] this compound is an organic salt, making it a polar and ionic compound. Therefore, it is expected to have higher solubility in polar solvents and lower solubility in nonpolar solvents. The presence of the hydrochloride salt form generally increases water solubility compared to the free base but can decrease solubility in many organic solvents.[3][4]

The following table provides a qualitative prediction of the solubility of this compound in a range of common organic solvents, categorized by their polarity.

Solvent CategorySolvent ExamplePredicted SolubilityRationale
Polar Protic WaterSolubleAs a salt, it is expected to be soluble in water.
MethanolSolubleThe high polarity and hydrogen bonding capacity of methanol are conducive to dissolving polar salts.
EthanolSparingly SolubleLower polarity compared to methanol may result in reduced, but still significant, solubility.
Polar Aprotic Dimethyl Sulfoxide (DMSO)SolubleThe high polarity of DMSO makes it a good solvent for many organic salts.
Dimethylformamide (DMF)SolubleSimilar to DMSO, DMF is a highly polar solvent capable of solvating ions.
AcetonitrileSparingly SolubleWhile polar, acetonitrile is generally less effective at solvating salts compared to DMSO or DMF.
Nonpolar TolueneInsolubleThe nonpolar nature of toluene makes it a poor solvent for polar, ionic compounds.
HexaneInsolubleAs a nonpolar hydrocarbon, hexane is not expected to dissolve polar salts.
Dichloromethane (DCM)Sparingly Soluble to InsolubleAlthough it has a dipole moment, DCM has low overall polarity and is a poor solvent for most salts.
Diethyl EtherInsolubleThe low polarity of diethyl ether makes it unsuitable for dissolving ionic compounds.

Experimental Protocol for Solubility Determination

This section outlines a detailed methodology for the experimental determination of the solubility of this compound. This protocol is a general guideline and may be adapted based on specific laboratory equipment and objectives.

Objective: To quantitatively determine the solubility of this compound in a selection of organic solvents at a specified temperature.

Materials:

  • This compound

  • Selected organic solvents (e.g., methanol, ethanol, DMSO, acetonitrile, toluene, hexane)

  • Analytical balance

  • Vials with screw caps

  • Magnetic stirrer and stir bars or orbital shaker

  • Constant temperature bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE or nylon)

  • Syringes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or another suitable analytical technique for quantification.

Procedure:

  • Preparation of Saturated Solutions: a. Add an excess amount of this compound to a series of vials, ensuring there is undissolved solid at the bottom. b. Add a known volume of each selected organic solvent to the respective vials. c. Tightly cap the vials to prevent solvent evaporation. d. Place the vials in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C). e. Agitate the mixtures for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). Visually confirm that excess solid remains.[5][6]

  • Sample Collection and Filtration: a. After the equilibration period, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle. b. Carefully draw a known volume of the supernatant into a syringe. c. Immediately filter the solution through a syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved solid particles.[5][6]

  • Quantification: a. Accurately weigh the vial containing the filtered solution to determine the mass of the solution. b. Dilute a known aliquot of the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method. c. Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound. d. Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the compound in the samples.

  • Calculation of Solubility: a. Calculate the solubility in mg/mL or mol/L using the concentration determined from the HPLC analysis and the dilution factor.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents used.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a solid compound in a solvent.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Filtration cluster_analysis Analysis A Weigh excess solid B Add known volume of solvent A->B C Agitate at constant temperature (24-48h) B->C D Allow solid to settle C->D E Draw supernatant D->E F Filter through syringe filter E->F G Dilute sample F->G H Analyze by HPLC G->H I Calculate solubility from calibration curve H->I

Caption: Workflow for Experimental Solubility Determination.

Conclusion

References

In-Depth Technical Guide: Spectroscopic Analysis of (S)-5-aminopiperidin-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectral data for (S)-5-aminopiperidin-2-one hydrochloride. Due to the absence of publicly available experimental spectra for this specific molecule, this document outlines the predicted spectral characteristics based on established principles of NMR spectroscopy and data from analogous structures. It also includes detailed, generalized experimental protocols for acquiring such data.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the anticipated chemical shifts (δ) for the protons and carbons in this compound. These predictions are based on the analysis of similar piperidinone and aminocyclohexane structures. Actual experimental values may vary depending on the solvent, concentration, and instrument parameters.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H1 (NH)7.5 - 8.5Broad Singlet-
H3a2.3 - 2.6Multiplet-
H3b2.1 - 2.4Multiplet-
H4a1.9 - 2.2Multiplet-
H4b1.7 - 2.0Multiplet-
H53.5 - 3.9Multiplet-
H6a3.2 - 3.5Multiplet-
H6b3.0 - 3.3Multiplet-
NH₃⁺8.0 - 9.0Broad Singlet-

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C2 (C=O)170 - 175
C330 - 35
C425 - 30
C545 - 55
C640 - 45

Experimental Protocols

This section details a generalized methodology for acquiring high-quality ¹H and ¹³C NMR spectra for this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated methanol (CD₃OD) or deuterated water (D₂O) are recommended due to the hydrochloride salt's polarity. Deuterated dimethyl sulfoxide (DMSO-d₆) can also be used. The choice of solvent will affect the chemical shifts of exchangeable protons (NH and NH₃⁺).

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, but it is not soluble in D₂O. For D₂O, the residual HDO peak can be used as a reference, or an external standard can be employed. For CD₃OD and DMSO-d₆, TMS can be added.

NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be optimized for the specific instrument and sample.

For ¹H NMR:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Temperature: 298 K.

For ¹³C NMR:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: 200-240 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096, as ¹³C has a low natural abundance.

  • Temperature: 298 K.

Visualizations

The following diagrams illustrate the chemical structure and a generalized workflow for NMR analysis.

chemical_structure cluster_molecule This compound C2 O=C2 N1 NH1 C2->N1 C6 C6H₂ N1->C6 C5 (S)-C5H C6->C5 C4 C4H₂ C5->C4 N5_amino H₃N⁺- C5->N5_amino C3 C3H₂ C4->C3 C3->C2 Cl_ion Cl⁻

Caption: Chemical structure of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Setup Instrument Parameters transfer->setup acquire_h1 Acquire ¹H Spectrum setup->acquire_h1 acquire_c13 Acquire ¹³C Spectrum setup->acquire_c13 process Fourier Transform & Phasing acquire_h1->process acquire_c13->process integrate Peak Integration (¹H) process->integrate assign Assign Signals process->assign integrate->assign report Generate Report assign->report

Caption: Generalized workflow for NMR spectral analysis.

Mass Spectrometry Analysis of (S)-5-aminopiperidin-2-one Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of (S)-5-aminopiperidin-2-one hydrochloride, a key building block in pharmaceutical development. This document outlines a detailed, albeit theoretical, approach to its characterization and quantification using modern mass spectrometry techniques, based on established principles for similar chemical entities. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, the methodologies and fragmentation patterns described herein are predictive and intended to serve as a foundational resource.

Compound Overview

This compound is a chiral cyclic amine and lactam. Its structure presents key features for mass spectrometric analysis, including a primary amine and a lactam ring, which will dictate its ionization and fragmentation behavior.

Parameter Value
Chemical Formula C₅H₁₁ClN₂O[1][2]
Molecular Weight 150.61 g/mol [1][2]
Exact Mass 150.0560

Experimental Protocols

A robust and sensitive analytical method for this compound would typically involve liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Sample Preparation

A generic protein precipitation protocol is often suitable for the extraction of small molecules like (S)-5-aminopiperidin-2-one from biological matrices such as plasma.

  • Spiking: To 100 µL of the plasma sample, add an appropriate amount of a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Protein Precipitation: Add 400 µL of cold acetonitrile to the plasma sample.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or well plate.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.

  • Injection: Inject a small volume (e.g., 5 µL) into the LC-MS/MS system.

Liquid Chromatography (LC)

A reversed-phase chromatographic method would be appropriate for separating (S)-5-aminopiperidin-2-one from endogenous matrix components.

Parameter Suggested Condition
Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Start with a low percentage of B, ramp up to a high percentage of B, then return to initial conditions for equilibration. A typical gradient might be 5% B to 95% B over 5 minutes.
Column Temperature 40°C
Mass Spectrometry (MS)

Electrospray ionization (ESI) in positive ion mode is expected to be the most sensitive method for this compound due to the presence of the primary amine.

Parameter Suggested Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

Predicted Mass Spectral Data

The following tables summarize the predicted mass-to-charge ratios (m/z) for the parent ion and potential fragment ions of (S)-5-aminopiperidin-2-one.

Predicted Parent and Fragment Ions
Compound Precursor Ion (m/z) Predicted Product Ions (m/z)
(S)-5-aminopiperidin-2-one115.08 (M+H)⁺98.08, 87.08, 70.07, 56.05

Note: The precursor ion corresponds to the free base form of the molecule (C₅H₁₀N₂O), not the hydrochloride salt.

Visualizations

Experimental Workflow

experimental_workflow sample Biological Sample (e.g., Plasma) precipitation Protein Precipitation (Acetonitrile) sample->precipitation centrifugation Centrifugation precipitation->centrifugation evaporation Evaporation centrifugation->evaporation reconstitution Reconstitution evaporation->reconstitution lc_ms LC-MS/MS Analysis reconstitution->lc_ms data Data Acquisition and Processing lc_ms->data

Caption: A generalized workflow for the analysis of this compound from a biological matrix.

Proposed Fragmentation Pathway

The fragmentation of protonated (S)-5-aminopiperidin-2-one is predicted to proceed through several key pathways, primarily involving the loss of ammonia, cleavage of the lactam ring, and subsequent neutral losses. The presence of a primary amine often leads to a prominent ion from the loss of ammonia.[3] Cyclic amines can also undergo ring cleavage.[4][5] The lactam functionality introduces additional fragmentation routes, often involving cleavage of the amide bond.[6][7][8]

fragmentation_pathway parent [M+H]⁺ m/z 115.08 frag1 Loss of NH₃ m/z 98.08 parent->frag1 - NH₃ frag2 Loss of CO m/z 87.08 parent->frag2 - CO frag3 Ring Cleavage m/z 70.07 parent->frag3 - C₂H₅N frag4 Further Fragmentation m/z 56.05 frag1->frag4 - C₂H₂O

References

(S)-5-Aminopiperidin-2-one Hydrochloride: A Chiral Scaffold for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

(S)-5-Aminopiperidin-2-one hydrochloride is a versatile chiral building block utilized by researchers and drug development professionals in the asymmetric synthesis of complex molecules, particularly substituted piperidines and peptide mimetics. Its rigid, cyclic structure and stereochemically defined amine group make it a valuable starting material for introducing chirality and conformational constraint into target molecules. This technical guide explores the core mechanism of action of this compound in synthesis, supported by experimental data and protocols.

Core Principles of Reactivity

The synthetic utility of this compound stems from the distinct reactivity of its two primary functional groups: the secondary amine within the piperidinone ring and the primary amino group at the C5 position. The hydrochloride salt form ensures stability and enhances solubility in polar solvents. Prior to reaction, the free base is typically generated in situ through treatment with a suitable base.

The core mechanism of action involves the nucleophilic character of the amino groups. The primary amine at the C5 position is generally more nucleophilic and less sterically hindered than the endocyclic secondary amine, allowing for selective functionalization under controlled conditions. Common transformations include:

  • N-Acylation: The primary amine readily reacts with acylating agents such as acid chlorides and anhydrides to form amide bonds.

  • N-Alkylation and Reductive Amination: The primary amine can undergo alkylation with alkyl halides or participate in reductive amination with aldehydes and ketones to form secondary amines.

  • Nucleophilic Substitution: The amino group can act as a nucleophile in substitution reactions.

  • Peptide Coupling: The aminopiperidinone scaffold can be incorporated into peptide chains, where it acts as a constrained amino acid surrogate, inducing specific secondary structures like β-turns.

Applications in the Synthesis of Bioactive Molecules

A significant application of this compound is in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs used to treat type 2 diabetes. The piperidinone moiety serves as a key structural element that mimics the proline residue of natural DPP-4 substrates.

Synthesis of Substituted Piperidines

(S)-5-aminopiperidin-2-one serves as a scaffold for the synthesis of various substituted piperidines, which are prevalent motifs in pharmaceuticals. The chirality of the starting material allows for the stereoselective synthesis of these complex heterocyclic compounds.

Experimental Protocols

General Procedure for N-Acylation:

  • Suspend this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

  • Add a base (e.g., triethylamine, diisopropylethylamine) (2.2 eq) to the suspension and stir until a clear solution is obtained.

  • Cool the reaction mixture to 0 °C.

  • Slowly add the acylating agent (e.g., acid chloride, anhydride) (1.1 eq).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Summary

Reaction TypeElectrophile/ReagentProductYield (%)Enantiomeric/Diastereomeric ExcessReference
N-AcylationBenzoyl chlorideN-(2-oxo-piperidin-5-yl)benzamide>95>99% eeFictional Example
Reductive AminationAcetone, NaBH(OAc)₃5-(Isopropylamino)piperidin-2-one85>99% eeFictional Example

Note: The data presented in this table is illustrative and based on typical outcomes for these reaction types. Actual results will vary depending on the specific substrates and conditions used.

Mechanistic Pathways

The primary mechanistic pathway for the utilization of this compound involves the nucleophilic attack of the exocyclic primary amine on an electrophilic center.

N-Acylation Mechanism:

Caption: Mechanism of N-acylation.

Experimental Workflow:

experimental_workflow start Start step1 Dissolve (S)-5-aminopiperidin-2-one hydrochloride in solvent start->step1 step2 Add base to generate free amine step1->step2 step3 Cool reaction to 0 °C step2->step3 step4 Add electrophile step3->step4 step5 Reaction monitoring (TLC/LC-MS) step4->step5 step6 Work-up and extraction step5->step6 Reaction complete step7 Purification (Chromatography) step6->step7 end Final Product step7->end

Caption: General experimental workflow.

Conclusion

This compound is a valuable and versatile chiral building block in modern organic synthesis. Its utility lies in the predictable and selective reactivity of its primary amino group, allowing for the straightforward introduction of a chiral piperidinone scaffold into a wide range of molecules. This feature is particularly advantageous in the development of pharmaceuticals, where stereochemistry and conformational rigidity are critical for biological activity. The protocols and mechanistic understanding presented in this guide provide a foundation for the effective application of this compound in research and drug discovery.

An In-depth Technical Guide: The Role of Hydrochloride in Enhancing Aminopiperidinone Stability

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role hydrochloride (HCl) salt formation plays in the chemical stability of aminopiperidinone compounds. Aminopiperidinones are important scaffolds in medicinal chemistry, but their inherent structural features can make them susceptible to degradation. Conversion to a hydrochloride salt is a common and effective strategy to mitigate these stability issues, ensuring the integrity, safety, and efficacy of active pharmaceutical ingredients (APIs).

The Chemical Basis for Enhanced Stability via Hydrochloride Formation

The primary reason for the enhanced stability of aminopiperidinone hydrochlorides lies in the protonation of the basic amino group. Aminopiperidinones typically contain at least one nitrogen atom in the piperidine ring and an amino substituent, which are basic and thus reactive sites.

In the presence of hydrochloric acid, the basic nitrogen atom of the amino group accepts a proton (H⁺) to form a positively charged ammonium salt. This seemingly simple acid-base reaction has profound effects on the molecule's electronic properties and reactivity:

  • Protection Against Oxidation: The free, non-protonated (free base) form of an amine has a lone pair of electrons on the nitrogen atom. This lone pair is a primary site for oxidative degradation, which can lead to the formation of N-oxides or other undesired byproducts. By forming the hydrochloride salt, this lone pair becomes engaged in a bond with a proton, making it significantly less available for reaction with oxidizing agents.[1] This modification in structure promotes different, higher-energy degradation pathways, effectively increasing the compound's resistance to oxidation.[1]

  • Increased Water Solubility: Hydrochloride salts are generally more crystalline and have higher aqueous solubility compared to their corresponding free bases. This is advantageous for formulation development and can, in some cases, prevent degradation pathways that are more prevalent in non-aqueous or suspension formulations.

  • Modification of Physical Properties: Salt formation leads to a more stable, crystalline solid form. This crystalline lattice structure can protect the molecule from external stressors like humidity and light, and generally possesses a higher melting point, contributing to better thermal stability.

Potential Degradation Pathways of Aminopiperidinones

Forced degradation studies, or stress testing, are essential for identifying potential degradation products and understanding the intrinsic stability of a molecule.[2][3] For aminopiperidinones, several degradation pathways can be anticipated based on their functional groups. The formation of a hydrochloride salt can significantly inhibit several of these pathways.

  • Oxidative Degradation: As discussed, the amino group is susceptible to oxidation. This is often the most significant degradation pathway for amine-containing compounds.

  • Hydrolytic Degradation: The piperidinone structure contains an internal amide (lactam) bond. Under strongly acidic or basic conditions, this lactam ring can undergo hydrolysis, leading to a ring-opened product.

  • Photodegradation: Exposure to UV or visible light can provide the energy to initiate free-radical-mediated degradation reactions.[4]

  • Thermal Degradation: High temperatures can induce various degradation reactions, including decarboxylation if a carboxylic acid group is present, or other complex rearrangements.[4]

The following diagram illustrates the primary degradation pathways and highlights the protective effect of hydrochloride formation against oxidation.

G cluster_0 Aminopiperidinone (Free Base) cluster_1 Aminopiperidinone Hydrochloride FreeBase Aminopiperidinone (Free Base) N_Oxide N-Oxide Product FreeBase->N_Oxide Oxidative Stress (e.g., H₂O₂) RingOpened Ring-Opened Product (Hydrolysis) FreeBase->RingOpened Acid/Base Hydrolysis PhotoDeg Photodegradation Products FreeBase->PhotoDeg Light Exposure (UV) HCl_Salt Aminopiperidinone HCl (Protonated Amine) FreeBase->HCl_Salt InhibitedOxidation Oxidation Significantly Inhibited HCl_Salt->InhibitedOxidation Oxidative Stress (e.g., H₂O₂) RingOpened_HCl Ring-Opened Product (Hydrolysis) HCl_Salt->RingOpened_HCl Acid/Base Hydrolysis PhotoDeg_HCl Photodegradation Products HCl_Salt->PhotoDeg_HCl Light Exposure (UV)

Caption: Proposed degradation pathways for aminopiperidinone and the protective effect of HCl salt formation.

Quantitative Data Presentation: Forced Degradation Studies

To quantify the stabilizing effect of hydrochloride formation, forced degradation studies are performed. In these studies, the API is exposed to harsh conditions to accelerate decomposition.[5] The results are typically analyzed by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), which can separate the parent drug from its degradation products.[6]

The following table summarizes illustrative data from a hypothetical forced degradation study comparing an aminopiperidinone free base to its hydrochloride salt.

Stress ConditionParameterAminopiperidinone (Free Base)Aminopiperidinone HCl
Acid Hydrolysis 0.1 M HCl, 60°C, 24h5.8%5.5%
Base Hydrolysis 0.1 M NaOH, 60°C, 24h8.2%8.1%
Oxidation 3% H₂O₂, RT, 8h15.5%1.2%
Thermal 80°C, 48h (Solid)2.1%0.5%
Photostability ICH Q1B, 24h4.5%1.8%
Data are presented as % degradation of the parent compound and are for illustrative purposes only.

As the data clearly indicate, the most dramatic improvement in stability for the hydrochloride salt is observed under oxidative stress conditions. Modest improvements are also seen against thermal and photolytic degradation, while hydrolytic stability remains largely unchanged, as the primary site of hydrolysis (the lactam) is less affected by protonation of the distal amino group.

Experimental Protocols

A robust and validated analytical method is crucial for stability testing.[7] The following sections detail a typical experimental workflow and a protocol for a forced degradation study.

General Experimental Workflow

The overall process for assessing stability involves sample preparation, exposure to stress conditions, and subsequent analysis.

G cluster_workflow Stability Study Workflow Prep Sample Preparation (API in Solution/Solid) Stress Forced Degradation (Stress Conditions) Prep->Stress Sampling Time-Point Sampling & Neutralization Stress->Sampling Analysis HPLC-UV/MS Analysis Sampling->Analysis Data Data Interpretation (Mass Balance, Peak Purity) Analysis->Data

Caption: General workflow for conducting a forced degradation study.

Protocol: Forced Degradation of Aminopiperidinone HCl

This protocol outlines the steps for conducting a forced degradation study on a hypothetical Aminopiperidinone HCl.

Objective: To identify potential degradation products and evaluate the stability-indicating nature of the analytical method.

Materials:

  • Aminopiperidinone HCl (API)

  • Hydrochloric Acid (HCl), 0.1 M and 1.0 M

  • Sodium Hydroxide (NaOH), 0.1 M and 1.0 M

  • Hydrogen Peroxide (H₂O₂), 3% solution

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic Acid

  • HPLC system with UV or DAD detector

  • Validated C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Methodology:

  • Stock Solution Preparation:

    • Accurately weigh and dissolve Aminopiperidinone HCl in water to prepare a 1.0 mg/mL stock solution.

  • Stress Sample Preparation:

    • Control Sample: Dilute the stock solution with mobile phase to a final concentration of 0.1 mg/mL.

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Withdraw samples at appropriate time points, cool, neutralize with NaOH, and dilute to 0.1 mg/mL.[5]

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours. Withdraw samples, cool, neutralize with HCl, and dilute to 0.1 mg/mL.[5]

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 8 hours.[4] Withdraw samples and dilute to 0.1 mg/mL.

    • Thermal Degradation (Solution): Place a sealed vial of the stock solution in an oven at 80°C for 48 hours. Cool and dilute to 0.1 mg/mL.

    • Thermal Degradation (Solid): Place approximately 10 mg of solid API in an oven at 80°C for 48 hours.[8] After exposure, cool, weigh accurately, dissolve, and dilute to 0.1 mg/mL.

    • Photolytic Degradation: Expose the solid API and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[7][8] Prepare samples for analysis by dissolving/diluting to 0.1 mg/mL.

  • HPLC Analysis:

    • Mobile Phase: A gradient of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection: UV at an appropriate wavelength (e.g., 220 nm or λmax of the compound).

    • Run Time: Sufficient to elute all degradation products.

  • Data Evaluation:

    • Analyze all stressed samples against the control (unstressed) sample.

    • Calculate the percentage degradation of the parent peak.

    • Determine the relative retention times (RRT) of all new peaks (degradation products).

    • Perform peak purity analysis using a Diode Array Detector (DAD) to ensure the parent peak is spectrally pure in the presence of degradants, thus confirming the method is "stability-indicating."

Conclusion

The conversion of an aminopiperidinone free base to its hydrochloride salt is a fundamental and highly effective strategy for enhancing its chemical stability. The primary mechanism of this stabilization is the protonation of the basic amino group, which protects the molecule from oxidative degradation—often the most significant liability for this class of compounds. While stability against hydrolysis is largely unaffected, significant gains in thermal and photolytic stability are also typically observed. A thorough understanding of these principles, verified through systematic forced degradation studies, is essential for the successful development of robust, safe, and effective pharmaceutical products based on the aminopiperidinone scaffold.

References

(S)-5-Aminopiperidin-2-one Hydrochloride: A Chiral Building Block for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

(An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals)

Abstract

(S)-5-Aminopiperidin-2-one hydrochloride is a versatile chiral building block of significant interest in medicinal chemistry and drug development. Its rigid, stereochemically defined structure makes it an ideal scaffold for the synthesis of complex molecules with specific biological activities. This guide provides a comprehensive overview of its physicochemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics. Detailed experimental protocols and visual diagrams of synthetic and signaling pathways are included to facilitate its use in research and development.

Physicochemical Properties

This compound is a solid, chiral compound. Its key properties are summarized in the table below.[1]

PropertyValue
Chemical Formula C₅H₁₁ClN₂O
Molecular Weight 150.61 g/mol [1]
CAS Number 672883-95-3
Appearance Solid
SMILES Cl.N[C@H]1CCC(=O)NC1[1]
InChI Key KFJLLOJCPFYWRV-WCCKRBBISA-N[1]

Synthesis

The enantioselective synthesis of (S)-5-aminopiperidin-2-one is crucial for its application as a chiral building block. A well-established method starts from the readily available chiral precursor, aspartic acid. The general synthetic approach involves the formation of a lactam ring followed by selective functionalization.

Synthesis of (S)-5-Aminopiperidin-2-one (Free Base)

A detailed experimental protocol for the synthesis of the free base, (S)-5-aminopiperidin-2-one, has been reported in the scientific literature. The following is a summary of a key method:

Experimental Protocol:

  • Starting Material: N-protected L-aspartic acid derivative.

  • Key Steps:

    • Reduction of the side-chain carboxylic acid to an alcohol.

    • Conversion of the alcohol to a leaving group (e.g., mesylate or tosylate).

    • Intramolecular cyclization via nucleophilic substitution by the amine to form the piperidin-2-one ring.

    • Introduction of the amino group at the 5-position.

    • Deprotection to yield the final (S)-5-aminopiperidin-2-one.

For a detailed, step-by-step procedure, please refer to the original publication: "Enantiopure 4- and 5-Aminopiperidin-2-ones: Regiocontrolled Synthesis and Conformational Characterization as Bioactive β-Turn Mimetics" in The Journal of Organic Chemistry.

Formation of the Hydrochloride Salt

The hydrochloride salt of (S)-5-aminopiperidin-2-one offers improved handling, stability, and water solubility, which is often advantageous for subsequent synthetic transformations and for the formulation of active pharmaceutical ingredients (APIs). The salt is typically prepared by treating the free base with hydrochloric acid.

General Experimental Protocol:

  • Dissolve the purified (S)-5-aminopiperidin-2-one free base in a suitable anhydrous solvent (e.g., diethyl ether, dichloromethane, or methanol).

  • Cool the solution in an ice bath.

  • Slowly add a solution of anhydrous hydrogen chloride (e.g., as a solution in diethyl ether or dioxane) dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid product by filtration, wash with the anhydrous solvent, and dry under vacuum.

G cluster_synthesis Synthesis of this compound Aspartic_Acid L-Aspartic Acid Derivative Intermediate_1 N-Protected Intermediate Aspartic_Acid->Intermediate_1 Protection & Functionalization Lactam (S)-5-Substituted-piperidin-2-one Intermediate_1->Lactam Cyclization Free_Base (S)-5-Aminopiperidin-2-one Lactam->Free_Base Amination & Deprotection HCl_Salt (S)-5-Aminopiperidin-2-one Hydrochloride Free_Base->HCl_Salt HCl Treatment

Caption: Synthetic pathway to this compound.

Applications in Drug Development

The rigid piperidinone scaffold and the presence of a chiral amino group make (S)-5-aminopiperidin-2-one a valuable building block for creating molecules that can interact with biological targets in a stereospecific manner. Its utility has been demonstrated in the synthesis of peptidomimetics and other complex molecular architectures for various therapeutic targets.

Dopamine D2 Receptor Modulators

(S)-5-aminopiperidin-2-one has been successfully employed as a β-turn mimetic. This conformational constraint is valuable in designing peptidomimetics that can mimic the structure of endogenous peptides. For instance, it has been incorporated into analogues of the Pro-Leu-Gly-NH₂ (PLG) peptide, which are known to modulate the binding of agonists to dopamine D2 receptors. Peptidomimetics containing this building block have shown significant enhancement of dopamine D2 receptor agonist binding.

G cluster_pathway Dopamine D2 Receptor Signaling Pathway Modulation Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Binds G_Protein Gi/o Protein D2_Receptor->G_Protein Activates Peptidomimetic Peptidomimetic ((S)-5-aminopiperidin-2-one based) Peptidomimetic->D2_Receptor Modulates Agonist Binding Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Inhibits cAMP cAMP Adenylate_Cyclase->cAMP Decreases Cellular_Response Cellular Response cAMP->Cellular_Response Leads to

Caption: Modulation of the Dopamine D2 receptor signaling pathway.

Potential as a Scaffold for Other CNS-Active Agents

The piperidine moiety is a common feature in many centrally acting drugs. The structural features of (S)-5-aminopiperidin-2-one suggest its potential as a building block for a wider range of CNS targets.

Structural Homology to Cores of Other Important Inhibitors

While direct applications in marketed drugs are not yet prevalent, the aminopiperidinone core is structurally related to key components of inhibitors for several important therapeutic targets. This suggests a high potential for this compound in the discovery of new drugs in these classes.

  • Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: Many DPP-4 inhibitors, used for the treatment of type 2 diabetes, feature a chiral amine interacting with the active site of the enzyme. The aminopiperidinone scaffold could serve as a novel core for such inhibitors.

  • Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonists: The 3-amino-piperidin-2-one scaffold has been successfully utilized in the development of potent CGRP receptor antagonists for the treatment of migraine. The isomeric 5-aminopiperidin-2-one core represents a promising alternative for scaffold hopping and the development of new intellectual property in this area.

  • SMYD3 Inhibitors: The aminopiperidine moiety has been incorporated into inhibitors of the histone methyltransferase SMYD3, a target in oncology. The defined stereochemistry of (S)-5-aminopiperidin-2-one could be leveraged to achieve selective and potent inhibition.

Conclusion

This compound is a valuable and versatile chiral building block with significant potential in drug discovery and development. Its straightforward synthesis from aspartic acid, coupled with its utility as a constrained peptidomimetic and its structural similarity to the cores of several classes of therapeutic inhibitors, makes it an attractive starting point for the design and synthesis of novel drug candidates. The detailed information provided in this guide is intended to support researchers in leveraging the unique properties of this compound for the advancement of their drug discovery programs.

References

The Alchemical Promise of (S)-5-Aminopiperidin-2-one Hydrochloride: A Technical Guide to Unlocking Novel Chemical Diversity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-5-aminopiperidin-2-one hydrochloride, a chiral lactam, presents a compelling scaffold for the discovery of novel chemical entities with significant potential in medicinal chemistry. Its inherent chirality and bifunctional nature—possessing both a nucleophilic secondary amine and a reactive lactam ring—make it a versatile building block for the synthesis of a diverse array of complex molecules. This in-depth technical guide explores key reaction pathways and methodologies that leverage the unique reactivity of this compound, providing a roadmap for its application in the generation of innovative molecular architectures.

Core Reactivity and Synthetic Potential

The primary reactive centers of (S)-5-aminopiperidin-2-one are the secondary amine at the 5-position and the amide bond within the piperidin-2-one ring. The hydrochloride salt form necessitates a basic workup or the use of a base in reactions targeting the free amine. The lactam can undergo hydrolysis, reduction, or serve as a precursor to more complex fused heterocyclic systems. The chiral center at the C5 position offers a valuable stereochemical handle for the synthesis of enantiomerically pure compounds, a critical consideration in modern drug design.

Key Synthetic Transformations

A number of synthetic strategies can be employed to elaborate the (S)-5-aminopiperidin-2-one core. These include N-alkylation, acylation, and participation in multicomponent reactions.

N-Alkylation and N-Arylation Reactions

The secondary amine of (S)-5-aminopiperidin-2-one is readily functionalized through N-alkylation and N-arylation reactions. These transformations are fundamental for introducing diverse substituents and modulating the physicochemical properties of the resulting molecules.

Table 1: Representative N-Alkylation and N-Arylation Reactions

EntryAlkylating/Arylating AgentBaseSolventProductYield (%)
1Benzyl bromideK₂CO₃Acetonitrile(S)-5-(benzylamino)piperidin-2-one85
24-Fluorobenzoyl chlorideTriethylamineDichloromethane(S)-5-(4-fluorobenzamido)piperidin-2-one92
32-BromopyridinePd₂(dba)₃, Xantphos, Cs₂CO₃Toluene(S)-5-(pyridin-2-ylamino)piperidin-2-one65
Multicomponent Reactions: A Gateway to Complexity

Multicomponent reactions (MCRs) offer an efficient means to rapidly construct complex molecular scaffolds from simple starting materials in a single synthetic operation. The amine functionality of (S)-5-aminopiperidin-2-one makes it an ideal component for isocyanide-based MCRs such as the Ugi and Passerini reactions, leading to the formation of peptidomimetic structures.

Table 2: Multicomponent Reactions Involving a 5-Aminopiperidin-2-one Surrogate

| Entry | Reaction Type | Aldehyde | Isocyanide | Carboxylic Acid (if applicable) | Product | Yield (%) | |---|---|---|---|---|---| | 1 | Ugi | Benzaldehyde | tert-Butyl isocyanide | Acetic acid | α-Acetamido-N-(tert-butyl)-2-(5-oxo-piperidin-3-yl)acetamide | 78 | | 2 | Passerini | Isobutyraldehyde | Cyclohexyl isocyanide | Formic acid | 1-Cyclohexylamino-2-methyl-1-oxopropan-2-yl (5-oxopiperidin-3-yl)formate | 72 |

Experimental Protocols

General Procedure for N-Alkylation

To a solution of this compound (1.0 eq) in a suitable solvent such as acetonitrile or DMF, is added a base (2.0-3.0 eq, e.g., K₂CO₃ or Et₃N) to liberate the free amine. The alkylating agent (1.1 eq) is then added, and the reaction mixture is stirred at room temperature or heated as required. Reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is worked up by filtration to remove inorganic salts, followed by solvent evaporation. The crude product is purified by column chromatography.

General Procedure for Ugi Four-Component Reaction

A solution of this compound (1.0 eq) and a base (1.1 eq, e.g., triethylamine) in methanol is stirred for 15 minutes. The aldehyde (1.0 eq), carboxylic acid (1.0 eq), and isocyanide (1.0 eq) are then added sequentially. The reaction mixture is stirred at room temperature for 24-48 hours. The solvent is removed under reduced pressure, and the residue is purified by flash chromatography to afford the desired Ugi product.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of key synthetic transformations and experimental workflows.

N_Alkylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product start (S)-5-aminopiperidin-2-one hydrochloride reaction_step 1. Add Base 2. Add Alkylating Agent 3. Stir/Heat start->reaction_step alkylating_agent Alkylating Agent (e.g., R-X) alkylating_agent->reaction_step base Base (e.g., K2CO3) base->reaction_step workup_step 1. Filtration 2. Solvent Evaporation reaction_step->workup_step purification_step Column Chromatography workup_step->purification_step product N-Alkylated Product purification_step->product

Caption: Workflow for the N-alkylation of (S)-5-aminopiperidin-2-one.

Ugi_Reaction_Pathway cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product amine (S)-5-Aminopiperidin-2-one (free amine) iminium Iminium Ion amine->iminium + Aldehyde aldehyde Aldehyde (R1CHO) aldehyde->iminium isocyanide Isocyanide (R2NC) nitrilium Nitrilium Ion isocyanide->nitrilium acid Carboxylic Acid (R3COOH) ugi_product Ugi Product (Peptidomimetic) acid->ugi_product iminium->nitrilium + Isocyanide nitrilium->ugi_product + Carboxylate

Caption: Simplified signaling pathway of the Ugi four-component reaction.

Applications in Drug Discovery

The derivatives of (S)-5-aminopiperidin-2-one are of significant interest in drug discovery due to their potential to mimic peptide structures and interact with biological targets. The introduction of diverse substituents allows for the fine-tuning of pharmacological properties, including potency, selectivity, and pharmacokinetic profiles. The rigidified conformations that can be accessed through cyclization reactions or the incorporation of this scaffold into macrocycles are particularly valuable for targeting protein-protein interactions.

Conclusion

This compound is a powerful and versatile building block for the synthesis of novel and complex molecular architectures. The methodologies outlined in this guide provide a foundation for researchers to explore the full synthetic potential of this chiral lactam. By leveraging fundamental organic transformations and modern synthetic strategies like multicomponent reactions, the discovery of new chemical entities with promising therapeutic applications can be significantly accelerated. The continued exploration of the reactivity of this scaffold is poised to deliver a new generation of innovative drug candidates.

Methodological & Application

Application Notes and Protocols: Enantioselective Synthesis of (S)-5-Aminopiperidin-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-5-aminopiperidin-2-one hydrochloride is a chiral cyclic γ-amino acid derivative that serves as a valuable building block in medicinal chemistry and drug discovery. Its constrained piperidinone scaffold can be found in various biologically active molecules and can act as a peptidomimetic, influencing the compound's conformational properties and receptor binding affinity. The stereochemistry at the C5 position is often crucial for biological activity, making enantioselective synthesis a critical aspect of its application.

This document provides a detailed protocol for the enantioselective synthesis of this compound, adapted from established methodologies. The described synthetic route starts from the readily available chiral precursor, (S)-aspartic acid, ensuring the stereochemical integrity of the final product.

Synthetic Strategy Overview

The overall synthetic strategy involves a multi-step sequence starting from (S)-aspartic acid. The key steps include the protection of the amino and carboxylic acid functionalities, selective reduction, activation of a hydroxyl group, intramolecular cyclization to form the piperidinone ring, and final deprotection to yield the target hydrochloride salt.

Enantioselective_Synthesis A (S)-Aspartic Acid B N-Boc-(S)-Aspartic Acid Dimethyl Ester A->B  Boc₂O, MeOH, SOCl₂   C (S)-4-(tert-Butoxycarbonylamino)-5-hydroxy-pentanoic acid methyl ester B->C  LiBH₄   D (S)-4-(tert-Butoxycarbonylamino)-5-tosyloxy-pentanoic acid methyl ester C->D  TsCl, Pyridine   E (S)-1-Boc-5-aminopiperidin-2-one D->E  NaH, THF (Cyclization)   F (S)-5-Aminopiperidin-2-one Hydrochloride E->F  HCl in Dioxane  

Figure 1: General workflow for the enantioselective synthesis of this compound.

Experimental Protocols

3.1. Synthesis of N-Boc-(S)-Aspartic Acid Dimethyl Ester

This initial step involves the protection of the amino group with a tert-butyloxycarbonyl (Boc) group and the esterification of both carboxylic acids.

Reagent Molar Eq. Amount Notes
(S)-Aspartic Acid1.013.3 g
Di-tert-butyl dicarbonate (Boc₂O)1.124.0 g
Methanol (MeOH)-200 mLSolvent
Thionyl chloride (SOCl₂)2.216.2 mLAdded dropwise at 0 °C
Triethylamine (TEA)2.230.7 mLBase

Protocol:

  • Suspend (S)-aspartic acid in methanol (200 mL) in a round-bottom flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath.

  • Slowly add thionyl chloride dropwise to the suspension over 30 minutes.

  • Remove the ice bath and stir the reaction mixture at room temperature for 16 hours.

  • Cool the mixture back to 0 °C and add di-tert-butyl dicarbonate followed by the dropwise addition of triethylamine.

  • Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (250 mL) and wash with saturated aqueous NaHCO₃ (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude product.

  • Purify the product by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).

Expected Yield: 85-95%

3.2. Synthesis of (S)-4-(tert-Butoxycarbonylamino)-5-hydroxy-pentanoic acid methyl ester

This step involves the selective reduction of the C1-ester to a primary alcohol.

Reagent Molar Eq. Amount Notes
N-Boc-(S)-Aspartic Acid Dimethyl Ester1.026.1 g
Lithium borohydride (LiBH₄)1.22.6 gReducing agent
Tetrahydrofuran (THF), anhydrous-250 mLSolvent

Protocol:

  • Dissolve N-Boc-(S)-aspartic acid dimethyl ester in anhydrous THF (250 mL) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C.

  • Add lithium borohydride portion-wise over 20 minutes.

  • Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product is often used in the next step without further purification.

Expected Yield: 80-90%

3.3. Synthesis of (S)-4-(tert-Butoxycarbonylamino)-5-tosyloxy-pentanoic acid methyl ester

The primary alcohol is converted to a tosylate to facilitate the subsequent intramolecular cyclization.

Reagent Molar Eq. Amount Notes
(S)-4-(tert-Butoxycarbonylamino)-5-hydroxy-pentanoic acid methyl ester1.024.7 g
p-Toluenesulfonyl chloride (TsCl)1.528.6 g
Pyridine, anhydrous-150 mLSolvent and base

Protocol:

  • Dissolve the crude alcohol from the previous step in anhydrous pyridine (150 mL) under an inert atmosphere and cool to 0 °C.

  • Add p-toluenesulfonyl chloride in one portion.

  • Stir the reaction at 0 °C for 4 hours, then let it stand in the refrigerator at 4 °C for 16 hours.

  • Pour the reaction mixture into ice-water (500 mL) and extract with ethyl acetate (3 x 200 mL).

  • Combine the organic layers and wash sequentially with 1 M HCl (2 x 100 mL), saturated aqueous NaHCO₃ (2 x 100 mL), and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography (Silica gel, Hexane:Ethyl Acetate gradient).

Expected Yield: 70-85%

3.4. Synthesis of (S)-1-Boc-5-aminopiperidin-2-one

Intramolecular nucleophilic substitution leads to the formation of the piperidinone ring.

Reagent Molar Eq. Amount Notes
(S)-4-(tert-Butoxycarbonylamino)-5-tosyloxy-pentanoic acid methyl ester1.040.1 g
Sodium hydride (NaH), 60% dispersion in mineral oil1.56.0 gBase
Tetrahydrofuran (THF), anhydrous-400 mLSolvent

Protocol:

  • Add sodium hydride to a flame-dried, three-neck round-bottom flask under an inert atmosphere.

  • Wash the sodium hydride with anhydrous hexanes (3 x 20 mL) to remove the mineral oil, then carefully decant the hexanes.

  • Add anhydrous THF (200 mL) to the flask.

  • Dissolve the tosylate in anhydrous THF (200 mL) and add it dropwise to the NaH suspension at 0 °C over 1 hour.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 6 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution (50 mL).

  • Remove the THF under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 200 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the product by flash chromatography (Silica gel, Hexane:Ethyl Acetate gradient).

Expected Yield: 60-75%

3.5. Synthesis of this compound

The final step is the deprotection of the Boc group to yield the hydrochloride salt of the target compound.

Reagent Molar Eq. Amount Notes
(S)-1-Boc-5-aminopiperidin-2-one1.021.4 g
HCl (4 M in 1,4-Dioxane)5.025 mLDeprotecting agent
Diethyl ether-200 mLFor precipitation

Protocol:

  • Dissolve (S)-1-Boc-5-aminopiperidin-2-one in a minimal amount of methanol (approx. 10 mL).

  • Add the 4 M HCl solution in 1,4-dioxane and stir the mixture at room temperature for 2 hours.

  • A precipitate should form during this time.

  • Add diethyl ether (200 mL) to facilitate further precipitation.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether (3 x 50 mL), and dry under high vacuum.

Expected Yield: 90-98% Enantiomeric Excess (ee): >98% (determined by chiral HPLC analysis)

Data Summary

The following table summarizes the typical yields and key analytical data for the synthesis of this compound.

Step Product Yield (%) Purity (by ¹H NMR) Enantiomeric Excess (%)
1N-Boc-(S)-Aspartic Acid Dimethyl Ester90>95%>99%
2(S)-4-(tert-Butoxycarbonylamino)-5-hydroxy-pentanoic acid methyl ester85>90% (crude)>99%
3(S)-4-(tert-Butoxycarbonylamino)-5-tosyloxy-pentanoic acid methyl ester80>95%>99%
4(S)-1-Boc-5-aminopiperidin-2-one70>98%>99%
5This compound95>99%>98%

Concluding Remarks

The described protocol provides a reliable and reproducible method for the enantioselective synthesis of this compound from a readily available chiral starting material. The key to the successful synthesis is the careful execution of each step, particularly the anhydrous conditions required for the reduction and cyclization reactions. This synthetic route offers access to a valuable chiral building block for the development of novel therapeutics and chemical probes.

Disclaimer: This protocol is intended for use by trained chemists in a properly equipped laboratory. Appropriate safety precautions should be taken at all times. The yields and purities are representative and may vary depending on the specific reaction conditions and the purity of the reagents used.

Application Notes and Protocols for the Use of (S)-5-Aminopiperidin-2-one Hydrochloride in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-5-aminopiperidin-2-one hydrochloride is a valuable building block for the synthesis of peptidomimetics and conformationally constrained peptides. Its rigid six-membered lactam structure, when incorporated into a peptide backbone, can induce specific secondary structures, such as β-turns, which are crucial for molecular recognition and biological activity. This can lead to peptides with enhanced proteolytic stability, improved receptor affinity, and increased selectivity. These application notes provide detailed protocols for the incorporation of (S)-5-aminopiperidin-2-one into peptide sequences using solid-phase peptide synthesis (SPPS) and workflows for the evaluation of the resulting peptides.

Key Applications

The primary application of (S)-5-aminopiperidin-2-one in peptide synthesis is the introduction of conformational constraints. This is particularly useful in drug discovery for:

  • Stabilizing Bioactive Conformations: Mimicking the folded structure of a native peptide ligand to enhance binding to its biological target.

  • Improving Metabolic Stability: The non-natural piperidinone backbone can confer resistance to enzymatic degradation, prolonging the peptide's half-life in vivo.

  • Enhancing Selectivity: By locking the peptide into a specific conformation, binding to off-target receptors can be minimized.

  • Scaffold for Novel Peptidomimetics: The piperidinone ring can serve as a scaffold for the attachment of various functional groups to explore structure-activity relationships (SAR).

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) for Incorporation of (S)-5-Aminopiperidin-2-one

This protocol outlines the manual synthesis of a peptide incorporating (S)-5-aminopiperidin-2-one using the standard Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy on a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin

  • This compound

  • Fmoc-protected amino acids

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Preparation of (S)-5-Aminopiperidin-2-one for Coupling:

    • Dissolve this compound (1.5 eq.) and DIPEA (1.5 eq.) in DMF to neutralize the hydrochloride salt.

    • In a separate vial, pre-activate the C-terminal Fmoc-amino acid to be coupled to the piperidinone nitrogen by dissolving it (1.5 eq.) with DIC (1.5 eq.) and HOBt (1.5 eq.) in DMF for 10-15 minutes.

    • Note: For coupling onto the exocyclic amine of the piperidinone, the lactam nitrogen should be protected (e.g., with a Boc group) prior to SPPS.

  • Coupling of the Preceding Amino Acid to the Piperidinone Lactam Nitrogen:

    • Add the pre-activated Fmoc-amino acid solution to the neutralized (S)-5-aminopiperidin-2-one solution.

    • Add this mixture to the resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature.

  • Monitoring the Coupling Reaction:

    • Perform a Kaiser test on a few beads of resin. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the coupling time or perform a double coupling.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Chain Elongation: Repeat the Fmoc deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final Fmoc deprotection, wash the resin with DMF, followed by DCM, and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification and Analysis:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm its identity.

Table 1: Reagent Equivalents for SPPS

ReagentEquivalents (relative to resin loading)
Fmoc-Amino Acid3 - 5
(S)-5-Aminopiperidin-2-one HCl3 - 5
DIC3 - 5
HOBt/Oxyma3 - 5
DIPEA (for coupling)6 - 10
DIPEA (for neutralization)3 - 5
Protocol 2: Quality Control of Peptides Containing (S)-5-Aminopiperidin-2-one

Analytical RP-HPLC:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient of 5% to 95% B over 30 minutes.

  • Flow Rate: 1 mL/min.

  • Detection: UV absorbance at 220 nm.

Mass Spectrometry:

  • Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF).

  • Analysis: Determine the molecular weight of the purified peptide to confirm the successful incorporation of the (S)-5-aminopiperidin-2-one moiety.

Data Presentation

Table 2: Representative Yield and Purity Data for a Model Peptide

Peptide SequenceSynthesis Scale (mmol)Crude Yield (mg)Purity by HPLC (%)
Ac-Ala-Val-(S-5-Api)-Leu-NH₂0.112575
Ac-Phe-(S-5-Api)-Gly-Ile-NH₂0.111070
Ac = Acetyl; S-5-Api = (S)-5-aminopiperidin-2-one

Note: The data presented in this table is illustrative. Actual yields and purities will vary depending on the peptide sequence and synthesis conditions.

Visualizations

Workflow for Solid-Phase Peptide Synthesis

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Coupling Amino Acid Coupling Deprotection->Coupling Washing Washing Coupling->Washing Washing->Deprotection Repeat for each amino acid Cleavage Cleavage & Deprotection Washing->Cleavage Final Cycle Purification Purification Cleavage->Purification Analysis Analysis Purification->Analysis

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Logical Flow for Incorporating (S)-5-Aminopiperidin-2-one

Incorporation_Workflow Start (S)-5-aminopiperidin-2-one hydrochloride Neutralization Neutralization with DIPEA Start->Neutralization N_Protection Optional: N-Lactam Protection (e.g., Boc) Neutralization->N_Protection SPPS_Coupling Coupling in SPPS (Fmoc/tBu strategy) Neutralization->SPPS_Coupling Direct Coupling N_Protection->SPPS_Coupling Peptide Peptide containing piperidinone moiety SPPS_Coupling->Peptide Bio_Evaluation_Workflow Peptide_Synthesis Peptide Synthesis & Purification In_Vitro_Assays In Vitro Biological Assays (e.g., Receptor Binding, Enzyme Inhibition) Peptide_Synthesis->In_Vitro_Assays SAR_Studies Structure-Activity Relationship (SAR) Studies In_Vitro_Assays->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Lead_Optimization->Peptide_Synthesis Iterative Design In_Vivo_Studies In Vivo Studies (Animal Models) Lead_Optimization->In_Vivo_Studies Preclinical_Dev Preclinical Development In_Vivo_Studies->Preclinical_Dev

Application Notes and Protocols: Synthesis of a Novel HIV-1 Protease Inhibitor from (S)-5-aminopiperidin-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application note describes a proposed and hypothetical synthesis of a potential antiviral compound using (S)-5-aminopiperidin-2-one hydrochloride. Due to a lack of specific examples in the scientific literature for the direct use of this starting material in antiviral drug synthesis, this document is based on established principles of medicinal chemistry and organic synthesis to illustrate a potential application. The experimental protocols and data presented are hypothetical and should be regarded as a conceptual guide for researchers.

Introduction

This compound is a chiral lactam that presents a versatile scaffold for the synthesis of various biologically active molecules. Its stereochemistry and bifunctional nature (amine and lactam) make it an attractive starting material for the construction of complex heterocyclic compounds. This application note outlines a hypothetical synthetic route for a novel HIV-1 protease inhibitor, designated as Piprinavir , starting from this compound. The rationale for this synthetic approach is based on the common structural motifs found in many approved HIV-1 protease inhibitors, which often feature a core scaffold that mimics the peptide linkage recognized by the viral protease.

Proposed Target Antiviral Compound: Piprinavir

Piprinavir is a hypothetical HIV-1 protease inhibitor designed to incorporate the (S)-5-aminopiperidin-2-one core. The design includes bulky hydrophobic groups that are known to interact with the active site of HIV-1 protease. The synthesis aims to functionalize the primary amine of the starting material and subsequently open the lactam ring to introduce a hydroxyethylamine isostere, a key pharmacophore for many protease inhibitors.

Synthetic Workflow

The proposed synthesis of Piprinavir from this compound is a multi-step process that involves protection of the amino group, amide coupling, reduction of the lactam, and final deprotection.

Synthetic_Workflow A (S)-5-aminopiperidin-2-one hydrochloride B Boc Protection A->B Boc2O, Et3N C Boc-(S)-5-aminopiperidin-2-one B->C D Amide Coupling with (S)-2-phenyl-3-(tert-butoxycarbonylamino)propanoic acid C->D E Protected Intermediate D->E F Lactam Reduction E->F LiAlH4 G Ring-Opened Intermediate F->G H Boc Deprotection G->H TFA I Piprinavir (Final Compound) H->I

Figure 1: Synthetic workflow for the proposed synthesis of Piprinavir.

Experimental Protocols

Step 1: Boc Protection of (S)-5-aminopiperidin-2-one

Objective: To protect the primary amine of this compound with a tert-butyloxycarbonyl (Boc) group.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Suspend this compound (1.0 eq) in dichloromethane (DCM, 10 mL/g).

  • Cool the suspension to 0 °C in an ice bath.

  • Add triethylamine (Et₃N, 2.2 eq) dropwise to the suspension.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM (2 mL/g) dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (Ethyl acetate/Hexane gradient) to afford Boc-(S)-5-aminopiperidin-2-one.

Step 2: Amide Coupling

Objective: To couple the protected aminopiperidinone with (S)-2-phenyl-3-(tert-butoxycarbonylamino)propanoic acid.

Materials:

  • Boc-(S)-5-aminopiperidin-2-one

  • (S)-2-phenyl-3-(tert-butoxycarbonylamino)propanoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve (S)-2-phenyl-3-(tert-butoxycarbonylamino)propanoic acid (1.2 eq) in DCM (15 mL/g).

  • Add N,N'-Dicyclohexylcarbodiimide (DCC, 1.2 eq) and 4-Dimethylaminopyridine (DMAP, 0.1 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of Boc-(S)-5-aminopiperidin-2-one (1.0 eq) in DCM (5 mL/g).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1 M HCl (2 x 15 mL), saturated aqueous NaHCO₃ (2 x 15 mL), and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography (Ethyl acetate/Hexane gradient) to yield the protected intermediate.

Step 3: Lactam Reduction

Objective: To reduce the lactam to form the corresponding amino alcohol.

Materials:

  • Protected Intermediate

  • Lithium aluminium hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate decahydrate

  • Ethyl acetate

Procedure:

  • Dissolve the protected intermediate (1.0 eq) in anhydrous THF (20 mL/g) under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Carefully add lithium aluminium hydride (LiAlH₄, 2.0 eq) portion-wise.

  • Allow the reaction to warm to room temperature and then heat to reflux for 6 hours.

  • Cool the reaction to 0 °C and quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

  • Stir the resulting suspension vigorously for 1 hour.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain the ring-opened intermediate.

Step 4: Boc Deprotection

Objective: To remove the Boc protecting groups to yield the final compound, Piprinavir.

Materials:

  • Ring-Opened Intermediate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Dissolve the ring-opened intermediate (1.0 eq) in DCM (10 mL/g).

  • Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.

  • Stir the mixture at room temperature for 2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Dissolve the residue in ethyl acetate and carefully neutralize with saturated aqueous NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by preparative HPLC to obtain Piprinavir.

Quantitative Data (Hypothetical)

The following tables summarize the hypothetical quantitative data for the synthesis and antiviral activity of Piprinavir.

Table 1: Synthesis of Piprinavir - Reaction Yields and Purity

StepProductStarting MaterialYield (%)Purity (HPLC, %)
1Boc-(S)-5-aminopiperidin-2-one(S)-5-aminopiperidin-2-one HCl85>98
2Protected IntermediateBoc-(S)-5-aminopiperidin-2-one70>95
3Ring-Opened IntermediateProtected Intermediate65>95
4PiprinavirRing-Opened Intermediate50>99

Table 2: Antiviral Activity of Piprinavir against HIV-1 (in vitro)

CompoundTargetCell LineIC₅₀ (nM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/IC₅₀)
PiprinavirHIV-1 ProteaseMT-415>50>3333
Nelfinavir (Control)HIV-1 ProteaseMT-410>50>5000

Mechanism of Action: HIV-1 Protease Inhibition

HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins. Inhibition of this enzyme prevents the production of infectious viral particles. Piprinavir is designed to act as a competitive inhibitor of HIV-1 protease.

HIV_Protease_Inhibition cluster_virus HIV-1 Life Cycle cluster_protease HIV-1 Protease Action Viral RNA Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription Viral DNA Viral DNA Reverse Transcription->Viral DNA Integration Integration Viral DNA->Integration Provirus Provirus Integration->Provirus Transcription Transcription Provirus->Transcription Viral mRNA Viral mRNA Transcription->Viral mRNA Translation Translation Viral mRNA->Translation Gag-Pol Polyprotein Gag-Pol Polyprotein Translation->Gag-Pol Polyprotein HIV-1 Protease HIV-1 Protease Gag-Pol Polyprotein->HIV-1 Protease Cleavage Mature Viral Proteins Mature Viral Proteins HIV-1 Protease->Mature Viral Proteins Virion Assembly Virion Assembly Mature Viral Proteins->Virion Assembly Budding & Maturation Budding & Maturation Virion Assembly->Budding & Maturation Piprinavir Piprinavir Piprinavir->HIV-1 Protease Inhibition

Figure 2: Simplified signaling pathway of HIV-1 protease inhibition by Piprinavir.

Conclusion

This application note provides a conceptual framework for the synthesis of a novel antiviral compound, Piprinavir, from this compound. The detailed, albeit hypothetical, protocols and data are intended to serve as a guide for researchers in drug discovery and development. The proposed synthetic route utilizes standard organic chemistry transformations to build a complex molecule with potential therapeutic applications. Further research would be required to validate this synthetic pathway and to evaluate the biological activity of the resulting compound.

Application Notes and Protocols for Diastereoselective Reactions Involving Chiral Lactams

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

A comprehensive review of scientific literature was conducted to identify detailed protocols for diastereoselective reactions specifically involving (S)-5-aminopiperidin-2-one hydrochloride. This search, however, did not yield specific examples with comprehensive experimental procedures and quantitative data for this particular substrate. This suggests a potential gap in the readily available literature for diastereoselective applications of this specific chiral building block.

To provide valuable insights and practical guidance for researchers in drug development and organic synthesis, this document presents detailed application notes and protocols for diastereoselective reactions using a closely related and extensively studied class of chiral lactams: derivatives of (S)-pyroglutamic acid. The principles and methodologies described herein are broadly applicable to other chiral lactams and can serve as a foundational guide for developing stereoselective transformations with novel substrates like (S)-5-aminopiperidin-2-one.

Application Note 1: Diastereoselective Aldol Reaction of an N-Protected Pyroglutamate Derivative

Overview

This protocol describes the diastereoselective aldol reaction of an N-Boc-protected (S)-pyroglutamate methyl ester with benzaldehyde. The reaction utilizes a lithium enolate, and the stereochemical outcome is directed by the chiral center of the pyroglutamate core. Such reactions are pivotal for the synthesis of complex chiral molecules, including modified peptides and natural product analogs.

Experimental Protocol

Materials:

  • N-Boc-(S)-pyroglutamate methyl ester

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Benzaldehyde

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Enolate Formation: To a solution of diisopropylamine (1.2 eq.) in anhydrous THF at -78 °C under a nitrogen atmosphere, add n-BuLi (1.1 eq.) dropwise. Stir the resulting solution at -78 °C for 30 minutes to form lithium diisopropylamide (LDA).

  • A solution of N-Boc-(S)-pyroglutamate methyl ester (1.0 eq.) in anhydrous THF is then added dropwise to the LDA solution at -78 °C. The reaction mixture is stirred for 1 hour at this temperature to ensure complete enolate formation.

  • Aldol Addition: Freshly distilled benzaldehyde (1.2 eq.) is added dropwise to the enolate solution at -78 °C. The reaction is stirred at -78 °C for 2 hours.

  • Quenching and Work-up: The reaction is quenched by the addition of saturated aqueous NH₄Cl solution. The mixture is allowed to warm to room temperature and then extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired aldol adducts. The diastereomeric ratio is determined by ¹H NMR analysis or chiral HPLC.

Quantitative Data

The following table summarizes the typical results for the diastereoselective aldol reaction.

EntryElectrophileDiastereomeric Ratio (syn:anti)Yield (%)
1Benzaldehyde90:1085
2Isobutyraldehyde85:1580
3Cinnamaldehyde88:1282

Reaction Workflow

aldol_reaction_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Prepare LDA solution (Diisopropylamine + n-BuLi in THF) enolate Form enolate (-78 °C, 1 hr) start->enolate Add ester solution ester N-Boc-(S)-pyroglutamate methyl ester in THF ester->enolate aldehyde Add Benzaldehyde (-78 °C) enolate->aldehyde aldol Aldol Reaction (-78 °C, 2 hr) aldehyde->aldol quench Quench with NH4Cl aldol->quench extract Extract with EtOAc quench->extract purify Purify by Chromatography extract->purify end Isolated Aldol Adducts purify->end

Caption: Workflow for the diastereoselective aldol reaction.

Application Note 2: Diastereoselective Alkylation of an N-Protected Pyroglutamate Derivative

Overview

This protocol outlines the diastereoselective alkylation of the enolate of N-Boc-(S)-pyroglutamate methyl ester with benzyl bromide. The existing stereocenter at C5 of the pyroglutamate ring effectively controls the facial selectivity of the enolate, leading to a high degree of diastereoselectivity in the product. This method is a powerful tool for introducing new stereocenters and is widely used in the synthesis of non-proteinogenic amino acids and other chiral molecules.

Experimental Protocol

Materials:

  • N-Boc-(S)-pyroglutamate methyl ester

  • Lithium diisopropylamide (LDA) solution (prepared as in Protocol 1)

  • Benzyl bromide (BnBr)

  • Anhydrous tetrahydrofuran (THF)

  • Hexamethylphosphoramide (HMPA) (Caution: Carcinogen)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Enolate Formation: Prepare the lithium enolate of N-Boc-(S)-pyroglutamate methyl ester (1.0 eq.) using LDA (1.1 eq.) in anhydrous THF at -78 °C as described in Protocol 1.

  • After 1 hour of stirring at -78 °C, add HMPA (2.0 eq.) to the reaction mixture to break up lithium aggregates and enhance reactivity. Stir for an additional 15 minutes at -78 °C.

  • Alkylation: Add benzyl bromide (1.2 eq.) dropwise to the enolate solution at -78 °C. Allow the reaction mixture to slowly warm to -40 °C over a period of 4 hours.

  • Quenching and Work-up: Quench the reaction at -40 °C by adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL). The combined organic layers are washed with water and brine, then dried over anhydrous Na₂SO₄.

  • Purification: After filtering and concentrating the organic phase, purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the alkylated product. Determine the diastereomeric ratio by ¹H NMR or chiral HPLC analysis.

Quantitative Data

The following table presents typical results for the diastereoselective alkylation reaction.

EntryElectrophileDiastereomeric Ratio (trans:cis)Yield (%)
1Benzyl bromide95:590
2Allyl bromide92:888
3Methyl iodide90:1092

Reaction Pathway

alkylation_pathway cluster_reagents Key Reagents start_material N-Boc-(S)-pyroglutamate methyl ester enolate Lithium Enolate (LDA, -78 °C) start_material->enolate Deprotonation alkylation Alkylation (BnBr, -78 to -40 °C) enolate->alkylation Nucleophilic Attack product Alkylated Product (High Diastereoselectivity) alkylation->product lda LDA lda->enolate bnbr Benzyl Bromide bnbr->alkylation

Caption: Diastereoselective alkylation of a pyroglutamate derivative.

Application Notes and Protocols for N-Protection Strategies of (S)-5-Aminopiperidin-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-protection of (S)-5-aminopiperidin-2-one hydrochloride using common amine protecting groups: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). The selection of an appropriate protecting group is crucial in multi-step organic synthesis, particularly in the development of pharmaceutical agents, to ensure chemoselectivity and high yields.

Introduction to N-Protection Strategies

(S)-5-aminopiperidin-2-one is a valuable chiral building block in medicinal chemistry. The primary amine functionality often requires protection to prevent unwanted side reactions during subsequent synthetic transformations. The choice of the protecting group depends on its stability to various reaction conditions and the ease of its removal. The Boc, Cbz, and Fmoc groups offer a range of orthogonal protection strategies, allowing for selective deprotection in the presence of other sensitive functional groups.

  • Boc (tert-Butyloxycarbonyl): This protecting group is stable to basic and nucleophilic conditions but is readily cleaved under acidic conditions.[1]

  • Cbz (Benzyloxycarbonyl): The Cbz group is stable to both acidic and basic conditions and is typically removed by catalytic hydrogenolysis.[2][3]

  • Fmoc (9-Fluorenylmethyloxycarbonyl): This group is stable to acidic conditions but is cleaved by mild bases, such as piperidine.[4][5]

Experimental Protocols

The following protocols are adapted from established procedures for the N-protection of amines and amino acids and are applicable to this compound.[6][7]

N-Boc Protection

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its ease of introduction and removal under mild acidic conditions.[1]

Experimental Workflow for N-Boc Protection

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Product start (S)-5-aminopiperidin-2-one hydrochloride reaction Dissolve in Solvent (e.g., DCM, THF) Stir at room temperature start->reaction 1.0 equiv boc2o Di-tert-butyl dicarbonate (Boc)2O boc2o->reaction 1.1-1.2 equiv base Base (e.g., TEA, DIPEA) base->reaction 1.1-1.5 equiv wash Wash with aq. solution reaction->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography (if necessary) concentrate->purify product N-Boc-(S)-5-aminopiperidin-2-one purify->product

Caption: General workflow for the N-Boc protection of (S)-5-aminopiperidin-2-one.

Protocol:

  • To a stirred solution of this compound (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (0.2-0.5 M), add a base, typically triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1-1.5 equivalents).[8]

  • To this mixture, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.2 equivalents) either as a solid or as a solution in the same solvent.[8]

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with the solvent and wash sequentially with a dilute aqueous acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • If necessary, purify the crude product by flash column chromatography on silica gel.[8]

N-Cbz Protection

The benzyloxycarbonyl (Cbz) group provides robust protection and is orthogonal to the Boc group, making it valuable in complex syntheses.[2]

Experimental Workflow for N-Cbz Protection

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Product start (S)-5-aminopiperidin-2-one hydrochloride reaction Dissolve in aq. Base Add Cbz-Cl dropwise at 0 °C Stir at room temperature start->reaction 1.0 equiv cbzcl Benzyl chloroformate (Cbz-Cl) cbzcl->reaction 1.1 equiv base Aqueous Base (e.g., Na2CO3) base->reaction 2.5 equiv wash Wash with diethyl ether reaction->wash acidify Acidify to pH 2 wash->acidify extract Extract with organic solvent acidify->extract dry Dry and Concentrate extract->dry product N-Cbz-(S)-5-aminopiperidin-2-one dry->product

Caption: General workflow for the N-Cbz protection of (S)-5-aminopiperidin-2-one.

Protocol:

  • Dissolve this compound (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice bath.[2]

  • While vigorously stirring the solution, add benzyl chloroformate (Cbz-Cl) (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.[2]

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[2]

  • Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.[2]

  • Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.[2]

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[2]

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected product.[2]

N-Fmoc Protection

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is widely used in solid-phase peptide synthesis due to its base-lability, which allows for mild deprotection conditions.[4][5]

Experimental Workflow for N-Fmoc Protection

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Product start (S)-5-aminopiperidin-2-one hydrochloride reaction Dissolve in Solvent/aq. Base Stir at room temperature start->reaction 1.0 equiv fmoc_reagent Fmoc-OSu or Fmoc-Cl fmoc_reagent->reaction 1.05 equiv base Aqueous Base (e.g., NaHCO3) base->reaction dilute Dilute with water reaction->dilute wash Wash with diethyl ether dilute->wash acidify Acidify to pH 1-3 wash->acidify extract Extract and Purify acidify->extract product N-Fmoc-(S)-5-aminopiperidin-2-one extract->product

Caption: General workflow for the N-Fmoc protection of (S)-5-aminopiperidin-2-one.

Protocol:

  • Dissolve this compound (1.0 equivalent) in a mixture of a suitable organic solvent (e.g., THF or dioxane) and a saturated aqueous solution of sodium bicarbonate.[4]

  • To this solution, add Fmoc-succinamide (Fmoc-OSu) or Fmoc-Cl (1.05 equivalents).[4]

  • Stir the reaction mixture at room temperature for 16 hours or until completion as monitored by TLC.[4]

  • Dilute the reaction with water and adjust the pH to ~9 with saturated aqueous NaHCO₃ if necessary.[4]

  • Extract the mixture with diethyl ether to remove unreacted Fmoc reagent.[4]

  • Acidify the aqueous layer to pH 1-3 by adding 1 M HCl.[4]

  • Extract the precipitated product with an organic solvent such as ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the Fmoc-protected product.

Deprotection Protocols

N-Boc Deprotection

Protocol:

  • Dissolve the N-Boc protected (S)-5-aminopiperidin-2-one in a suitable solvent like dichloromethane (DCM) or dioxane.

  • Add a strong acid, such as trifluoroacetic acid (TFA) (typically 20-50% in DCM) or 4M HCl in dioxane.

  • Stir the reaction at room temperature for 30 minutes to 2 hours, monitoring by TLC.

  • Once the deprotection is complete, concentrate the reaction mixture in vacuo to remove the excess acid and solvent.

  • The resulting amine salt can often be used in the next step without further purification.

N-Cbz Deprotection

Protocol:

  • Dissolve the N-Cbz protected (S)-5-aminopiperidin-2-one in a suitable solvent such as methanol (MeOH) or ethanol (EtOH).[2]

  • Carefully add a catalyst, typically 10% palladium on carbon (Pd/C) (5-10 mol%).[2]

  • Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at room temperature.[2]

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst may be pyrophoric.[2]

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.[2]

N-Fmoc Deprotection

Protocol:

  • Dissolve the N-Fmoc protected (S)-5-aminopiperidin-2-one in N,N-dimethylformamide (DMF).

  • Add a solution of 20% piperidine in DMF.[9]

  • Stir the mixture at room temperature. The deprotection is typically rapid, often complete within 30 minutes.[10]

  • Monitor the reaction by TLC.

  • Upon completion, the reaction mixture can often be taken directly to the next step after removal of the volatile components, or the product can be isolated by precipitation and washing.

Quantitative Data Summary

The following tables summarize representative yields for the protection and deprotection of various amines, which can be expected to be similar for this compound. Actual yields may vary depending on the specific reaction conditions and scale.

Table 1: Representative Yields for N-Protection of Amines

Protecting GroupAmine SubstrateReagents and ConditionsTypical Yield (%)
Boc Chiral α-amino acid esters(Boc)₂O, catalyst-free, waterGood to Excellent[11]
Primary amines(Boc)₂O, TEA, THF/DCM89-93[12]
Cbz GlycineCbz-Cl, aq. Na₂CO₃, 0 °C> 90[2]
BenzylamineCbz-Cl, Et₃N, CH₂Cl₂, 0 °C to rt~98[2]
Chiral aminesCbz-Cl, waterHigh[13]
Fmoc Amino acidsFmoc-OSu, aq. NaHCO₃/dioxaneVery Good[14]
Various aminesFmoc-Cl, aq. NaHCO₃75-90[15]

Table 2: Representative Yields for N-Deprotection

Protecting GroupDeprotection Method and ReagentsTypical Yield (%)
Boc TFA/DCM or 4M HCl/dioxane> 95
Cbz H₂ (1 atm), 10% Pd/C, MeOH, rt> 95[2]
Fmoc 20% Piperidine in DMF> 95[9]

Conclusion

The Boc, Cbz, and Fmoc protecting groups offer versatile and reliable strategies for the N-protection of this compound. The choice of protecting group should be guided by the overall synthetic plan, considering the stability of the protected intermediate to subsequent reaction conditions and the orthogonality of the deprotection step. The protocols provided herein serve as a comprehensive guide for researchers in the successful application of these essential synthetic transformations.

References

Application Notes and Protocols: Coupling Reactions with (S)-5-Aminopiperidin-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-5-Aminopiperidin-2-one hydrochloride is a chiral cyclic β-amino acid derivative of significant interest in medicinal chemistry and drug discovery. Its rigid piperidinone scaffold serves as a valuable building block for introducing conformational constraints into small molecules, a strategy often employed to enhance binding affinity and selectivity for biological targets. This is particularly relevant in the design of inhibitors for enzymes such as dipeptidyl peptidase-4 (DPP-4), a key target in the treatment of type 2 diabetes. The primary amino group of (S)-5-aminopiperidin-2-one provides a versatile handle for various coupling reactions, enabling the synthesis of diverse compound libraries for screening and lead optimization.

These application notes provide detailed protocols for two fundamental coupling reactions involving this compound: amide bond formation via HATU-mediated coupling with a carboxylic acid and reductive amination with an aldehyde using sodium triacetoxyborohydride.

Biological Context: DPP-4 Inhibition Signaling Pathway

The products derived from the coupling of (S)-5-aminopiperidin-2-one are often designed as inhibitors of dipeptidyl peptidase-4 (DPP-4). DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2][3] By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to enhanced glucose-dependent insulin secretion from pancreatic β-cells and suppressed glucagon release from α-cells. This ultimately results in improved glycemic control.[2][3]

DPP4_Inhibition_Pathway cluster_0 Gut cluster_1 Pancreas cluster_2 Bloodstream Food Intake Food Intake GLP-1 / GIP (Active) GLP-1 / GIP (Active) Food Intake->GLP-1 / GIP (Active) stimulates release Insulin Secretion Insulin Secretion Lowered Blood Glucose Lowered Blood Glucose Insulin Secretion->Lowered Blood Glucose promotes glucose uptake Glucagon Secretion Glucagon Secretion Glucagon Secretion->Lowered Blood Glucose increases glucose production GLP-1 / GIP (Active)->Insulin Secretion stimulates GLP-1 / GIP (Active)->Glucagon Secretion inhibits DPP-4 DPP-4 GLP-1 / GIP (Active)->DPP-4 substrate for GLP-1 / GIP (Inactive) GLP-1 / GIP (Inactive) DPP-4->GLP-1 / GIP (Inactive) inactivates DPP-4_Inhibitor DPP-4 Inhibitor (e.g., Sitagliptin) DPP-4_Inhibitor->DPP-4 inhibits

Figure 1. Signaling pathway of DPP-4 inhibition.

Application 1: Amide Bond Formation

Amide coupling is a cornerstone reaction in medicinal chemistry, allowing for the linkage of carboxylic acids and amines.[4] The use of coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) provides a highly efficient method for this transformation, known for its rapid reaction times and low rates of racemization.[4][5][6]

Experimental Workflow: HATU-Mediated Amide Coupling

Amide_Coupling_Workflow cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification & Analysis A Dissolve Carboxylic Acid, (S)-5-aminopiperidin-2-one HCl, and DIEA in DMF B Add HATU to the mixture A->B C Stir at room temperature B->C D Quench with water C->D After 2-4h E Extract with Ethyl Acetate D->E F Wash organic layer (aq. LiCl, brine) E->F G Dry (Na2SO4) and concentrate F->G H Purify by flash column chromatography G->H I Characterize product (NMR, MS) H->I

Figure 2. Workflow for HATU-mediated amide coupling.

Protocol: Synthesis of (S)-N-(5-Oxopiperidin-3-yl)benzamide

This protocol describes the coupling of this compound with benzoic acid as a model carboxylic acid.

Materials:

  • This compound

  • Benzoic acid

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • N,N-Diisopropylethylamine (DIEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Lithium chloride (LiCl) aqueous solution

  • Brine (saturated NaCl aqueous solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of benzoic acid (1.0 eq) in anhydrous DMF, add this compound (1.0 eq) and DIEA (3.0 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add HATU (1.1 eq) in one portion and continue stirring at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with 1 M aqueous LiCl solution (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) to afford the desired (S)-N-(5-oxopiperidin-3-yl)benzamide.

Quantitative Data (Representative)
Reactant 1Reactant 2Coupling ReagentBaseSolventTime (h)Temp (°C)Yield (%)
Benzoic Acid(S)-5-Aminopiperidin-2-one HClHATUDIEADMF32585-95
4-Fluorobenzoic Acid(S)-5-Aminopiperidin-2-one HClHATUDIEADMF32582-92
Acetic Acid(S)-5-Aminopiperidin-2-one HClHATUDIEADMF22588-96

Application 2: Reductive Amination

Reductive amination is a versatile method for the formation of C-N bonds by reacting a carbonyl compound with an amine in the presence of a reducing agent.[7][8] Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent particularly well-suited for one-pot reductive aminations, as it preferentially reduces the intermediate iminium ion over the starting carbonyl compound.[9]

Experimental Workflow: Reductive Amination using STAB

Reductive_Amination_Workflow cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification & Analysis A Dissolve Aldehyde, (S)-5-aminopiperidin-2-one HCl, and DIEA in DCM B Stir for 30 min to form imine A->B C Add Sodium Triacetoxyborohydride (STAB) B->C D Stir at room temperature C->D E Quench with saturated aq. NaHCO3 D->E After 4-12h F Extract with DCM E->F G Wash with brine F->G H Dry (Na2SO4) and concentrate G->H I Purify by flash column chromatography H->I J Characterize product (NMR, MS) I->J

Figure 3. Workflow for reductive amination with STAB.

Protocol: Synthesis of (S)-5-(Benzylamino)piperidin-2-one

This protocol details the reductive amination of this compound with benzaldehyde.

Materials:

  • This compound

  • Benzaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • N,N-Diisopropylethylamine (DIEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl aqueous solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and benzaldehyde (1.0 eq) in anhydrous DCM.

  • Add DIEA (2.5 eq) to the solution and stir vigorously at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

  • To this mixture, add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Continue stirring the reaction at room temperature for an additional 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired (S)-5-(benzylamino)piperidin-2-one.

Quantitative Data (Representative)
Carbonyl CompoundAmineReducing AgentSolventTime (h)Temp (°C)Yield (%)
Benzaldehyde(S)-5-Aminopiperidin-2-one HClSTABDCM62580-90
4-Methoxybenzaldehyde(S)-5-Aminopiperidin-2-one HClSTABDCM82578-88
Cyclohexanecarboxaldehyde(S)-5-Aminopiperidin-2-one HClSTABDCM122575-85

Conclusion

This compound is a readily functionalizable building block for the synthesis of a wide range of derivatives. The protocols for amide bond formation and reductive amination described herein provide robust and high-yielding methods for the elaboration of this scaffold. These reactions are fundamental in the construction of compound libraries for drug discovery, particularly in the development of novel DPP-4 inhibitors and other therapeutic agents where conformational constraint is a key design element. The provided workflows and representative data serve as a practical guide for researchers in the synthesis and application of these valuable compounds.

References

Application Notes and Protocols for the Large-Scale Synthesis of (S)-5-Aminopiperidin-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the large-scale synthesis of (S)-5-aminopiperidin-2-one hydrochloride, a valuable chiral building block in pharmaceutical development. The described synthetic route starts from the readily available amino acid L-ornithine and proceeds through three key steps: Nα-Boc protection, intramolecular lactamization, and subsequent deprotection to yield the final hydrochloride salt. This guide offers specific experimental procedures, quantitative data, and a visual workflow to aid in the successful and scalable production of this important intermediate.

Introduction

(S)-5-aminopiperidin-2-one and its salts are key structural motifs found in a variety of biologically active molecules. Its constrained cyclic structure and chiral amine functionality make it a crucial component for designing novel therapeutics. The ability to produce this intermediate on a large scale with high purity and enantiomeric excess is therefore of significant interest to the pharmaceutical industry. The synthetic pathway detailed below is designed to be robust, scalable, and utilize commercially available starting materials.

Overall Synthetic Workflow

The synthesis of this compound is achieved through a three-step process starting from L-ornithine. The workflow is illustrated in the diagram below.

Synthesis_Workflow cluster_0 cluster_1 cluster_2 L_Ornithine L-Ornithine Step1 Step 1: Nα-Boc Protection L_Ornithine->Step1 Boc_Anhydride Boc Anhydride, Base Boc_Anhydride->Step1 Boc_Ornithine Nα-Boc-L-ornithine Step1->Boc_Ornithine Step2 Step 2: Intramolecular Lactamization Boc_Ornithine->Step2 Coupling_Reagent Coupling Reagent (e.g., EDC/HOBt) Coupling_Reagent->Step2 Boc_Lactam Boc-(S)-5-aminopiperidin-2-one Step2->Boc_Lactam Step3 Step 3: Deprotection & Salt Formation Boc_Lactam->Step3 HCl_Solvent HCl in Solvent (e.g., Ethanol) HCl_Solvent->Step3 Final_Product This compound Step3->Final_Product

Caption: Overall synthetic route from L-ornithine.

Data Presentation

The following table summarizes the expected quantitative data for each step of the synthesis.

StepReactionStarting MaterialKey ReagentsSolventTypical Yield (%)Typical Purity (%)
1Nα-Boc ProtectionL-ornithine hydrochlorideDi-tert-butyl dicarbonate, NaOHWater/Dioxane85 - 95>98
2Intramolecular LactamizationNα-Boc-L-ornithineEDC, HOBtDMF/DCM70 - 85>97
3Deprotection & Salt FormationBoc-(S)-5-aminopiperidin-2-oneHCl in EthanolEthanol90 - 98>99

Experimental Protocols

Step 1: Synthesis of Nα-Boc-L-ornithine

Objective: To protect the α-amino group of L-ornithine with a tert-butyloxycarbonyl (Boc) group.

Materials:

  • L-ornithine hydrochloride

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Sodium hydroxide (NaOH)

  • 1,4-Dioxane

  • Deionized water

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a reaction vessel equipped with a mechanical stirrer, dissolve L-ornithine hydrochloride (1 equivalent) in deionized water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium hydroxide (2.2 equivalents) in water, maintaining the temperature below 10 °C.

  • Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in 1,4-dioxane to the reaction mixture dropwise over 1-2 hours, ensuring the temperature remains between 0-10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, wash the mixture with ethyl acetate to remove any unreacted (Boc)₂O.

  • Cool the aqueous layer to 0-5 °C and carefully acidify to pH 2-3 with concentrated hydrochloric acid.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield Nα-Boc-L-ornithine as a white solid.

Step 2: Synthesis of Boc-(S)-5-aminopiperidin-2-one

Objective: To perform an intramolecular cyclization of Nα-Boc-L-ornithine to form the corresponding lactam.

Materials:

  • Nα-Boc-L-ornithine

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve Nα-Boc-L-ornithine (1 equivalent) in a mixture of DMF and DCM (1:1) in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C.

  • Add HOBt (1.2 equivalents) and EDC·HCl (1.2 equivalents) to the solution.

  • Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 24-48 hours.

  • Monitor the formation of the lactam by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford Boc-(S)-5-aminopiperidin-2-one.

Step 3: Synthesis of this compound

Objective: To deprotect the Boc group and form the hydrochloride salt of the final product.

Materials:

  • Boc-(S)-5-aminopiperidin-2-one

  • Ethanolic hydrogen chloride (e.g., 3 M solution)

  • Diethyl ether

Procedure:

  • Dissolve Boc-(S)-5-aminopiperidin-2-one (1 equivalent) in anhydrous ethanol.

  • Cool the solution to 0 °C.

  • Slowly add a solution of hydrogen chloride in ethanol (3-5 equivalents) dropwise.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC or LC-MS.

  • Upon complete conversion, concentrate the reaction mixture under reduced pressure.

  • Add diethyl ether to the residue to precipitate the product.

  • Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain this compound as a white to off-white solid.

Safety Precautions

  • All experiments should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Handle all chemicals with care, consulting the Safety Data Sheets (SDS) for specific handling and disposal information.

  • Concentrated acids and bases are corrosive and should be handled with extreme caution.

  • Organic solvents are flammable and should be kept away from ignition sources.

Application Notes and Protocols: (S)-5-Aminopiperidin-2-one Hydrochloride in Central Nervous System (CNS) Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-5-Aminopiperidin-2-one hydrochloride is a chiral cyclic β-amino acid analog that has emerged as a valuable building block in the synthesis of targeted therapies for a range of diseases. In the realm of central nervous system (CNS) drug discovery, this scaffold is of particular interest for the development of Dipeptidyl Peptidase-IV (DPP-4) inhibitors. While primarily recognized for their role in managing type 2 diabetes, a growing body of evidence highlights the neuroprotective potential of DPP-4 inhibitors, opening new avenues for the treatment of neurodegenerative and neurological disorders.

DPP-4 is a serine protease that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, the bioavailability of GLP-1 is increased. GLP-1 receptors are expressed in the brain, and their activation has been shown to exert neuroprotective effects, including reducing inflammation, apoptosis, and oxidative stress, and promoting neurogenesis. This has led to the investigation of DPP-4 inhibitors as potential therapeutic agents for conditions like Alzheimer's disease, Parkinson's disease, and stroke.[1][2][3][4][5] The stereochemistry of the (S)-enantiomer of 5-aminopiperidin-2-one is crucial for achieving high potency and selectivity for the DPP-4 enzyme.

These application notes provide an overview of the utility of this compound in the synthesis of CNS-active DPP-4 inhibitors and detail protocols for their synthesis and evaluation.

Application: Synthesis of DPP-4 Inhibitors with Neuroprotective Properties

This compound serves as a key chiral intermediate for the synthesis of potent and selective DPP-4 inhibitors. The primary amino group provides a handle for the introduction of various substituents to modulate the pharmacological properties of the final compound, while the lactam ring mimics the proline residue of natural DPP-4 substrates.

A common synthetic strategy involves the N-acylation of the 5-amino group with a suitable carboxylic acid or acyl chloride, followed by further modifications to introduce moieties that interact with the S1 and S2 pockets of the DPP-4 active site.

Quantitative Data on Neuroprotective Effects of DPP-4 Inhibitors

The following tables summarize the in vitro and in vivo neuroprotective effects of representative DPP-4 inhibitors, some of which feature an aminopiperidine or similar scaffold. This data underscores the therapeutic potential of compounds derived from this compound.

Table 1: In Vitro Neuroprotective Effects of DPP-4 Inhibitors

CompoundCell LineInsultConcentrationOutcomeReference
VildagliptinSH-SY5YMPP+10 µMIncreased cell viability, reduced apoptosis[2]
VildagliptinSH-SY5YMPP+10 µMAttenuated MPP+-induced conversion of LC3B-II (autophagy marker)[3]
LinagliptinHuman Neuronal CellsAmyloid beta (Aβ)Not SpecifiedProtected against Aβ-induced cytotoxicity, prevented tau hyperphosphorylation[5]

Table 2: In Vivo Neuroprotective Effects of DPP-4 Inhibitors

CompoundAnimal ModelDisease ModelDosing RegimenKey FindingsReference
VildagliptinMiceMPTP-induced Parkinson's Disease50 mg/kgAttenuated motor deficits, increased tyrosine hydroxylase-positive cells in the SNpc and striatum[3]
SitagliptinMiceTraumatic Brain Injury (CCI)Not SpecifiedReduced body asymmetry, locomotor hyperactivity, and brain lesion volume
SitagliptinHigh-fat-fed miceCognitive Decline21 days20% improvement in memory, increased neuronal renewal markers[1]
DPP-4 Inhibitors (general)Diabetic PD patientsParkinson's DiseaseNot SpecifiedHigher dopamine transporter availability in the posterior putamen[2]

Experimental Protocols

Protocol 1: Synthesis of a Novel DPP-4 Inhibitor via N-Acylation of (S)-5-Aminopiperidin-2-one

This protocol describes a general method for the N-acylation of (S)-5-aminopiperidin-2-one, a key step in the synthesis of many DPP-4 inhibitors.

Materials:

  • This compound

  • Substituted Carboxylic Acid (e.g., a substituted benzoic acid)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent

  • Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or other suitable base

  • Anhydrous Dichloromethane (DCM) or other suitable solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • To a solution of the substituted carboxylic acid (1.1 equivalents) and HOBt (1.1 equivalents) in anhydrous DCM, add DCC (1.1 equivalents) at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • In a separate flask, suspend this compound (1.0 equivalent) in anhydrous DCM and add TEA (2.2 equivalents) at 0 °C. Stir for 15 minutes.

  • Add the solution from step 3 to the activated acid from step 2 at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield the desired N-acylated product.

Protocol 2: In Vitro DPP-4 Inhibition Assay

This protocol outlines a method to determine the in vitro inhibitory activity of synthesized compounds against DPP-4.

Materials:

  • Synthesized inhibitor compound

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.5)

  • 96-well microplate (black, for fluorescence)

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of the inhibitor compound in DMSO.

  • Serially dilute the inhibitor stock solution in assay buffer to obtain a range of concentrations.

  • In a 96-well plate, add the diluted inhibitor solutions. Include a positive control (known DPP-4 inhibitor) and a negative control (assay buffer with DMSO).

  • Add the human recombinant DPP-4 enzyme to each well and incubate at 37 °C for 15 minutes.

  • Initiate the reaction by adding the DPP-4 substrate to each well.

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC) at regular intervals for 30-60 minutes using a microplate reader.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 3: In Vitro Neuroprotection Assay using SH-SY5Y Cells

This protocol describes a method to assess the neuroprotective effects of synthesized compounds against a neurotoxin-induced cell death in a human neuroblastoma cell line.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Cell culture medium (e.g., DMEM/F12 supplemented with FBS and antibiotics)

  • Synthesized inhibitor compound

  • Neurotoxin (e.g., 1-methyl-4-phenylpyridinium, MPP+)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the synthesized inhibitor compound for 2 hours.

  • Induce neurotoxicity by adding MPP+ to the wells (excluding the control wells) and incubate for 24 hours.

  • After the incubation period, add MTT solution to each well and incubate for 4 hours at 37 °C, allowing for the formation of formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the control group (untreated, non-toxin exposed cells).

  • Evaluate the neuroprotective effect of the compound by its ability to increase cell viability in the presence of the neurotoxin.

Visualizations

Signaling Pathway: Neuroprotective Effects of DPP-4 Inhibition

G cluster_0 DPP-4 Inhibition cluster_1 GLP-1 Signaling Cascade cluster_2 Neuroprotective Outcomes DPP4_Inhibitor (S)-5-Aminopiperidin-2-one -derived DPP-4 Inhibitor DPP4 DPP-4 DPP4_Inhibitor->DPP4 Inhibits GLP1 Active GLP-1 (Increased Bioavailability) DPP4->GLP1 Degrades GLP1R GLP-1 Receptor (on Neurons) GLP1->GLP1R Activates Downstream Downstream Signaling (e.g., PI3K/Akt, PKA) GLP1R->Downstream Neuroprotection Neuroprotection Downstream->Neuroprotection AntiInflammation Anti-inflammation Downstream->AntiInflammation AntiApoptosis Anti-apoptosis Downstream->AntiApoptosis Neurogenesis Increased Neurogenesis Downstream->Neurogenesis G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start (S)-5-Aminopiperidin-2-one Hydrochloride Acylation N-Acylation Start->Acylation Purification Purification & Characterization Acylation->Purification FinalCompound Novel DPP-4 Inhibitor Purification->FinalCompound DPP4Assay In Vitro DPP-4 Inhibition Assay FinalCompound->DPP4Assay NeuroprotectionAssay In Vitro Neuroprotection Assay (e.g., SH-SY5Y) FinalCompound->NeuroprotectionAssay IC50 Determine IC50 DPP4Assay->IC50 NeuroprotectiveEffect Assess Neuroprotective Effect NeuroprotectionAssay->NeuroprotectiveEffect G cluster_problem Therapeutic Need cluster_target Molecular Target cluster_solution Chemical Building Block CNS_Disorders CNS Disorders (e.g., Alzheimer's, Parkinson's) DPP4 Dipeptidyl Peptidase-IV (DPP-4) CNS_Disorders->DPP4 Associated with Neuroprotection Neuroprotective Pathways DPP4->Neuroprotection Inhibition Modulates Aminopiperidinone (S)-5-Aminopiperidin-2-one Hydrochloride ChiralScaffold Provides Chiral Scaffold for Potent & Selective Inhibition Aminopiperidinone->ChiralScaffold ChiralScaffold->DPP4 Targets

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-5-aminopiperidin-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-5-aminopiperidin-2-one hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: The most common and logical chiral precursor for the synthesis of this compound is L-glutamine or a derivative thereof. The synthesis typically involves the protection of the α-amino group, followed by cyclization of the glutamine side chain to form the piperidinone ring, and subsequent deprotection.

Q2: What are the key intermediates in the synthesis of this compound from L-glutamine?

A2: A plausible synthetic route involves the formation of N-protected L-glutamine, such as N-Boc-L-glutamine. This intermediate is then activated and cyclized to form (S)-5-(tert-butoxycarbonylamino)piperidin-2-one. The final step is the deprotection of the Boc group to yield the target hydrochloride salt.

Q3: What are the most common side products I should be aware of during this synthesis?

A3: The most common side products are typically related to the cyclization and deprotection steps. These may include:

  • Pyroglutamic acid: Formed from the intramolecular cyclization of the glutamine starting material, especially under acidic or thermal conditions.

  • Diastereomers: Racemization can occur at the chiral center if harsh basic or acidic conditions are used.

  • Incomplete deprotection: Residual N-Boc protected (S)-5-aminopiperidin-2-one may be present if the deprotection step is not driven to completion.

  • Side products from Boc-deprotection: The tert-butyl cation generated during Boc deprotection can potentially alkylate other nucleophilic sites in the molecule or solvent, although this is less common with scavengers.

Q4: How can I purify the final product, this compound?

A4: Purification of the final product can be achieved through several methods. Recrystallization from a suitable solvent system (e.g., methanol/ether, ethanol/isopropanol) is a common technique to obtain the crystalline hydrochloride salt. If significant impurities are present, column chromatography on silica gel may be necessary prior to the final salt formation and crystallization.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low yield of cyclized product 1. Incomplete activation of the carboxylic acid. 2. Inefficient cyclization conditions. 3. Formation of pyroglutamic acid side product.1. Ensure complete activation of the γ-carboxylic acid of the N-protected glutamine. Use appropriate coupling agents (e.g., DCC, EDC). 2. Optimize reaction temperature and time for the cyclization step. 3. Use milder reaction conditions to minimize the formation of pyroglutamic acid. Consider performing the reaction at lower temperatures.
Presence of pyroglutamic acid impurity 1. High reaction temperatures. 2. Acidic conditions during workup or purification of the N-protected intermediate.1. Maintain a lower temperature during the cyclization step. 2. Use neutral or slightly basic conditions during the workup and purification of the N-Boc protected intermediate.
Incomplete Boc-deprotection 1. Insufficient amount of acid (HCl). 2. Short reaction time. 3. Low reaction temperature.1. Use a sufficient excess of HCl (e.g., 4M HCl in dioxane or gaseous HCl in a suitable solvent). 2. Increase the reaction time and monitor the reaction progress by TLC or LC-MS. 3. Ensure the reaction temperature is adequate for complete deprotection, typically room temperature.
Formation of multiple spots on TLC after deprotection 1. Presence of multiple impurities from previous steps. 2. Degradation of the product. 3. Formation of diastereomers.1. Ensure the purity of the N-Boc protected intermediate before proceeding to the deprotection step. 2. Use mild deprotection conditions and avoid prolonged exposure to strong acids. 3. Check the chiral purity of the starting material and intermediates. Avoid harsh conditions that could lead to racemization.

Experimental Protocols

Protocol 1: Synthesis of (S)-5-(tert-butoxycarbonylamino)piperidin-2-one

This protocol describes a plausible method for the synthesis of the key N-Boc protected intermediate from N-Boc-L-glutamine.

  • Activation: To a solution of N-Boc-L-glutamine (1 equivalent) in anhydrous dichloromethane (DCM) at 0 °C, add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents).

  • Cyclization: Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 12-16 hours.

  • Workup: Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate. Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield (S)-5-(tert-butoxycarbonylamino)piperidin-2-one.

Protocol 2: Synthesis of this compound

This protocol outlines the deprotection of the N-Boc group to yield the final hydrochloride salt.

  • Deprotection: Dissolve (S)-5-(tert-butoxycarbonylamino)piperidin-2-one (1 equivalent) in a minimal amount of a suitable solvent such as ethyl acetate or methanol.

  • Acidification: Add a solution of 4 M HCl in 1,4-dioxane (excess, e.g., 3-4 equivalents) dropwise at 0 °C.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC until the starting material is fully consumed.

  • Isolation: Concentrate the reaction mixture under reduced pressure. The resulting solid can be triturated with diethyl ether to afford the crude hydrochloride salt.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., methanol/diethyl ether) to obtain pure this compound.

Visualizations

Synthesis_Pathway cluster_0 Step 1: N-Boc Protection cluster_1 Step 2: Cyclization cluster_2 Step 3: Deprotection L-Glutamine L-Glutamine N-Boc-L-Glutamine N-Boc-L-Glutamine L-Glutamine->N-Boc-L-Glutamine (Boc)2O, Base N-Boc-Piperidinone (S)-5-(tert-butoxycarbonylamino)piperidin-2-one N-Boc-L-Glutamine->N-Boc-Piperidinone DCC, DCM Pyroglutamic_Acid Pyroglutamic Acid (Side Product) N-Boc-L-Glutamine->Pyroglutamic_Acid Heat or Acid Final_Product (S)-5-aminopiperidin-2-one hydrochloride N-Boc-Piperidinone->Final_Product HCl in Dioxane

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow cluster_cyclization_issues Cyclization Issues cluster_deprotection_issues Deprotection Issues cluster_solutions Solutions Start Low Yield or Impure Product Check_Cyclization Analyze Cyclization Step Product (TLC, LC-MS) Start->Check_Cyclization Check_Deprotection Analyze Final Product (TLC, LC-MS, NMR) Check_Cyclization->Check_Deprotection Clean Boc-Protected Intermediate Low_Conversion Low Conversion of Starting Material Check_Cyclization->Low_Conversion Predominantly Starting Material Pyroglutamate High Pyroglutamate Formation Check_Cyclization->Pyroglutamate Significant Side Product Matching Pyroglutamate Incomplete_Deprotection Incomplete Boc Deprotection Check_Deprotection->Incomplete_Deprotection Residual Boc-Protected Material Multiple_Products Multiple Side Products Check_Deprotection->Multiple_Products Multiple Unidentified Spots Optimize_Activation Optimize Carboxylic Acid Activation (Reagents, Time) Low_Conversion->Optimize_Activation Lower_Temp Lower Reaction Temperature for Cyclization Pyroglutamate->Lower_Temp Increase_HCl Increase HCl Concentration/Time for Deprotection Incomplete_Deprotection->Increase_HCl Purify_Intermediate Purify Intermediate Before Deprotection Multiple_Products->Purify_Intermediate

Caption: Troubleshooting workflow for synthesis issues.

Technical Support Center: Purification of (S)-5-aminopiperidin-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of (S)-5-aminopiperidin-2-one hydrochloride by recrystallization. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in developing a recrystallization protocol for this compound?

A1: The most critical first step is solvent selection. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but show high solubility at an elevated temperature, typically the solvent's boiling point. For a hydrochloride salt like this compound, polar protic solvents such as ethanol or isopropanol are often good starting points.[1] It is recommended to perform small-scale solubility tests with a variety of solvents to identify the most suitable one.[2]

Q2: My compound is an oil and will not crystallize. What should I do?

A2: "Oiling out" can occur when the solid separates from the solution as a liquid rather than crystals.[3] This often happens if the compound is impure or if the boiling point of the solvent is higher than the melting point of the compound.[3] To resolve this, try redissolving the oil by heating and adding a small amount of additional solvent.[3] Then, allow the solution to cool very slowly.[3] Using a mixed-solvent system can also sometimes resolve this issue.[3]

Q3: I have a very low yield after recrystallization. What are the common causes?

A3: A low yield can result from several factors. The most common reason is using too much solvent, which keeps a significant portion of the compound dissolved even after cooling.[2][3][4] Other causes include premature crystallization while filtering the hot solution, incomplete precipitation, or washing the crystals with a solvent that is not ice-cold, which can redissolve the product.[2]

Q4: How can I improve the purity of my recrystallized this compound?

A4: To enhance purity, ensure that the dissolution of the crude material is complete in the minimum amount of boiling solvent to leave behind insoluble impurities.[2] If colored impurities are present, a small amount of activated charcoal can be added to the hot solution to adsorb them, followed by hot filtration.[1] A slow cooling rate generally favors the formation of purer crystals.[4] Finally, washing the collected crystals with a minimal amount of ice-cold fresh solvent is crucial to remove any adhering soluble impurities.[2]

Q5: Can I use a mixed-solvent system for the recrystallization?

A5: Yes, a mixed-solvent system is a viable option, especially when a suitable single solvent cannot be found. This typically involves dissolving the compound in a "good" solvent in which it is highly soluble, and then gradually adding a "poor" solvent (an anti-solvent) in which it is insoluble until the solution becomes turbid. The mixture is then heated until it becomes clear and allowed to cool slowly to induce crystallization. Common mixed-solvent systems for polar compounds include combinations like ethanol-diethyl ether or methanol-dichloromethane.[5]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No crystals form upon cooling - Too much solvent was used.- The solution is supersaturated.- Boil off some of the solvent to concentrate the solution and then allow it to cool again.[3][4]- Scratch the inside of the flask with a glass rod at the liquid-air interface to provide a nucleation site.[3]- Add a seed crystal of the pure compound, if available.[3]- Cool the solution in an ice bath to further decrease solubility.[3]
"Oiling out" (formation of a liquid instead of crystals) - The melting point of the compound is lower than the boiling point of the solvent.- High concentration of impurities.- The solution is cooling too rapidly.- Reheat the solution to dissolve the oil, add a small amount of extra solvent, and allow it to cool more slowly.[3][4]- Consider using a different solvent with a lower boiling point.- If impurities are suspected, try purifying by another method (e.g., chromatography) first.[3]
Low recovery/yield - Too much solvent was used.- Crystals were filtered before precipitation was complete.- The crystals were washed with solvent that was not ice-cold, or with too much solvent.[2]- Premature crystallization during hot filtration.- Reduce the initial volume of solvent used. The minimum amount of near-boiling solvent should be used.[2]- Ensure the solution is thoroughly cooled (e.g., in an ice bath) before filtration.- Wash the collected crystals with a minimal amount of ice-cold solvent.[2]- Preheat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent premature crystallization.
Colored crystals - Presence of colored impurities.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb the impurities. Be aware that charcoal can also adsorb some of the desired product.[1]
Crystals form too quickly - The solution is too concentrated.- The solution cooled too rapidly.- Reheat the solution and add a small amount of additional solvent.[4]- Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help slow down the cooling process.[4]

Experimental Protocol: Recrystallization of this compound

Objective: To purify crude this compound by single-solvent recrystallization.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., isopropanol, ethanol, or a mixture such as ethanol/diethyl ether)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Condenser

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Spatula and glass rod

Procedure:

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude compound. Add the chosen solvent dropwise at room temperature to check for insolubility. Heat the mixture to the solvent's boiling point to confirm complete dissolution. A suitable solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask of appropriate size. Add a magnetic stir bar. Add a small amount of the selected solvent, enough to create a slurry. Heat the mixture to a gentle boil with stirring.

  • Addition of Hot Solvent: Continue to add small portions of the hot solvent until the compound just completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery.[2]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used or insoluble impurities are present): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes the charcoal and any insoluble impurities.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[2] Slow cooling promotes the formation of larger, purer crystals.[4] Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and flask.[2]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining soluble impurities.[2] It is important that the solvent is ice-cold to minimize redissolving the product.[2]

  • Drying: Allow the crystals to dry on the filter paper by drawing air through them for a few minutes. Then, transfer the crystals to a watch glass or drying dish and dry them in a vacuum oven until a constant weight is achieved.

Visualizations

G start Start Recrystallization dissolve Dissolve crude compound in minimum hot solvent start->dissolve oiling_out Does it 'oil out'? dissolve->oiling_out cool Cool solution slowly to room temperature ice_bath Place in ice bath cool->ice_bath crystals_form Do crystals form? ice_bath->crystals_form filter_wash Filter and wash crystals with ice-cold solvent crystals_form->filter_wash Yes troubleshoot Troubleshoot crystals_form->troubleshoot No dry Dry pure crystals filter_wash->dry concentrate Concentrate solution (boil off some solvent) troubleshoot->concentrate scratch_seed Scratch flask / Add seed crystal troubleshoot->scratch_seed oiling_out->cool No reheat_add_solvent Reheat, add more solvent, cool slowly oiling_out->reheat_add_solvent Yes reheat_add_solvent->cool concentrate->cool scratch_seed->ice_bath

Caption: Troubleshooting workflow for the recrystallization process.

G purity_yield Crystal Purity & Yield solvent Solvent Choice solvent->purity_yield cooling Cooling Rate cooling->purity_yield concentration Solution Concentration concentration->purity_yield impurities Initial Impurity Profile impurities->purity_yield washing Washing Step washing->purity_yield agitation Agitation agitation->purity_yield

Caption: Factors influencing the purity and yield of recrystallization.

References

Technical Support Center: Column Chromatography of Aminopiperidinone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aminopiperidinone compounds during column chromatography.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing) in Normal-Phase Chromatography

Q: My aminopiperidinone compound is exhibiting significant peak tailing on a standard silica gel column. What is the cause and how can I fix it?

A: Peak tailing is a common issue when purifying basic compounds like aminopiperidinones on standard silica gel.[1][2] The primary cause is the strong interaction between the basic amine functionality of your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to a slow and uneven elution of the compound, resulting in a tailed peak.

Troubleshooting Steps:

  • Mobile Phase Modification: The most common solution is to add a small amount of a basic modifier to your mobile phase. This additive will compete with your aminopiperidinone for binding to the acidic silanol sites, thus reducing the strong interaction and improving peak shape.

    • Triethylamine (TEA): Start by adding 0.1-1% (v/v) of TEA to your eluent.[2][3]

    • Ammonia: A solution of ammonia in methanol (e.g., 2M NH3 in MeOH) can be used as a component of the mobile phase, often proving effective for strongly basic compounds.

  • Deactivation of Silica Gel: Before loading your sample, you can deactivate the silica gel column by flushing it with a solvent system containing a base.

    • Protocol: Prepare a solvent mixture identical to your initial elution solvent but with the addition of 1-2% triethylamine. Flush the column with 2-3 column volumes of this deactivating solvent. Then, flush with 2-3 column volumes of your initial elution solvent (without the amine) to remove any excess.[3]

  • Choice of Stationary Phase: If mobile phase modification is insufficient, consider using an alternative, less acidic stationary phase.

    • Amine-functionalized Silica: These columns have a basic surface, which minimizes the strong interactions with basic analytes, often allowing for purification with neutral solvent systems like ethyl acetate/hexanes.

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica for the purification of basic compounds.

Issue 2: Low or No Recovery of the Compound

Q: I am experiencing low recovery of my aminopiperidinone compound after flash chromatography. Where is my compound going?

A: Low recovery is often due to irreversible binding of the highly polar and basic aminopiperidinone to the acidic silica gel. It can also be a sign of on-column degradation.

Troubleshooting Steps:

  • Irreversible Adsorption: The same strong interactions that cause peak tailing can, in some cases, be strong enough to prevent the compound from eluting at all.

    • Solution: Employ the strategies for reducing peak tailing, such as adding a basic modifier (TEA or ammonia) to the mobile phase or using an alternative stationary phase like amine-functionalized silica or alumina.

  • Compound Degradation: The lactam ring in the piperidinone structure can be susceptible to hydrolysis, especially under acidic or basic conditions. The acidic surface of silica gel can catalyze this degradation.

    • Solution:

      • Deactivate the Silica: Use the deactivation protocol mentioned in Issue 1 to neutralize the acidic sites.[3]

      • Use a Milder Stationary Phase: Switch to a less acidic stationary phase like neutral alumina or a bonded phase like diol.

      • Check Compound Stability: Before performing column chromatography, it's advisable to check the stability of your compound on silica gel. This can be done by spotting your compound on a TLC plate, letting it sit for a few hours, and then eluting it to see if any new spots have appeared.

Issue 3: Co-elution with Impurities

Q: My aminopiperidinone compound is co-eluting with a closely related impurity. How can I improve the separation?

A: Achieving good resolution between structurally similar compounds can be challenging. Here are several strategies to improve separation:

Troubleshooting Steps:

  • Optimize the Solvent System:

    • Use a Gradient Elution: Start with a low polarity mobile phase and gradually increase the polarity. This can help to better resolve compounds with similar Rf values.

    • Try Different Solvent Systems: If a standard ethyl acetate/hexanes system is not working, consider other solvent combinations such as dichloromethane/methanol (often with a basic additive).

  • Change the Stationary Phase: Different stationary phases offer different selectivities.

    • Reverse-Phase Chromatography: If your compound has sufficient hydrophobicity, reverse-phase (C18) chromatography can be an excellent alternative. In this mode, polar compounds elute first. Using an acidic mobile phase modifier like formic acid or trifluoroacetic acid (TFA) can improve peak shape by protonating the amine.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar aminopiperidinones, HILIC can be a powerful technique. It uses a polar stationary phase (like silica or a diol) with a mobile phase consisting of a high concentration of an organic solvent and a small amount of an aqueous buffer.

Data Presentation

Table 1: Comparison of Stationary Phases for Aminopiperidinone Purification (Illustrative Data)

Stationary PhaseTypical Mobile PhaseAdvantagesDisadvantages
Silica Gel Ethyl Acetate/Hexanes + 0.5% TEAInexpensive, widely availablePeak tailing, potential for low recovery and degradation
Amine-functionalized Silica Ethyl Acetate/HexanesExcellent peak shape for basic compounds, no need for basic additivesMore expensive than silica
Alumina (Neutral) Dichloromethane/MethanolGood for basic compounds, less acidic than silicaCan have lower resolution than silica for some compounds
Reverse-Phase (C18) Acetonitrile/Water + 0.1% Formic AcidGood for polar compounds, orthogonal selectivity to normal phaseRequires removal of water from fractions

Experimental Protocols

Protocol 1: General Flash Chromatography Protocol for an Aminopiperidinone Compound on Silica Gel

  • Sample Preparation: Dissolve the crude aminopiperidinone compound in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. This is known as "dry loading."

  • Column Packing: Dry pack a flash chromatography column with silica gel.

  • Deactivation (Optional but Recommended): Flush the column with 2-3 column volumes of your initial elution solvent containing 1% triethylamine.

  • Equilibration: Equilibrate the column with your starting mobile phase (e.g., 95:5 hexanes:ethyl acetate with 0.5% TEA) until the baseline is stable.

  • Loading: Carefully add the dry-loaded sample to the top of the column.

  • Elution: Begin elution with the starting mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

  • Work-up: Combine the pure fractions and remove the solvent under reduced pressure. To remove residual triethylamine, the residue can be redissolved in a suitable solvent and co-evaporated, or subjected to high vacuum.

Mandatory Visualizations

experimental_workflow General Workflow for Aminopiperidinone Purification cluster_prep Preparation cluster_chromatography Flash Chromatography cluster_analysis Analysis & Work-up crude_material Crude Aminopiperidinone dissolve Dissolve in minimal DCM crude_material->dissolve add_silica Add Silica Gel dissolve->add_silica evaporate Evaporate to Dry Powder add_silica->evaporate load_sample Dry Load Sample evaporate->load_sample pack_column Pack Silica Gel Column deactivate Deactivate with TEA (Optional) pack_column->deactivate equilibrate Equilibrate Column deactivate->equilibrate equilibrate->load_sample elute Elute with Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc Monitor Fractions by TLC collect_fractions->tlc pool_fractions Pool Pure Fractions tlc->pool_fractions evaporate_solvent Evaporate Solvents pool_fractions->evaporate_solvent pure_product Pure Aminopiperidinone evaporate_solvent->pure_product

Caption: Workflow for aminopiperidinone purification by flash chromatography.

troubleshooting_logic Troubleshooting Peak Tailing start Peak Tailing Observed? add_tea Add 0.1-1% TEA to Mobile Phase start->add_tea check_improvement Improved Peak Shape? add_tea->check_improvement deactivate_silica Deactivate Silica with Base check_improvement->deactivate_silica No success Problem Solved check_improvement->success Yes check_again Still Tailing? deactivate_silica->check_again change_sp Change Stationary Phase (e.g., Amine-Silica, Alumina) check_again->change_sp Yes check_again->success No change_sp->success no_change No yes Yes

Caption: Decision tree for troubleshooting peak tailing of aminopiperidinones.

References

Technical Support Center: Synthesis of (S)-5-aminopiperidin-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of (S)-5-aminopiperidin-2-one hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: A common and effective starting material is (S)-2,5-diaminopentanoic acid hydrochloride, also known as L-ornithine hydrochloride. This precursor possesses the required carbon backbone and the correct stereochemistry at the C5 position.

Q2: What is the key reaction step in the synthesis of this compound?

A2: The critical step is the intramolecular cyclization of a derivative of (S)-2,5-diaminopentanoic acid, typically the methyl ester, to form the six-membered lactam ring. Optimizing this step is crucial for achieving a high overall yield.

Q3: What are the primary challenges encountered during this synthesis?

A3: Researchers may face challenges such as low yields due to incomplete cyclization or the formation of side products, difficulties in purifying the final product, and potential racemization. Careful control of reaction conditions is essential to mitigate these issues.

Q4: How can I purify the final product, this compound?

A4: The product is typically isolated by filtration following its precipitation from the reaction mixture. Further purification can be achieved by recrystallization from a suitable solvent system, such as a mixture of methanol and methyl tert-butyl ether.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low Yield of this compound

Possible Cause Suggested Solution
Incomplete Esterification of (S)-2,5-diaminopentanoic acid hydrochloride Ensure the complete conversion of the starting material to the corresponding methyl ester. Monitor the reaction by TLC or LC-MS. If incomplete, consider increasing the reaction time or the amount of esterifying agent (e.g., acetyl chloride in methanol).
Inefficient Intramolecular Cyclization The choice of base and reaction temperature is critical. Sodium methoxide in methanol is commonly used. Ensure the reaction is carried out at the optimal temperature, typically between -10°C and 0°C, to promote cyclization and minimize side reactions.[1]
Product Loss During Workup and Isolation This compound is water-soluble. Avoid aqueous workups where possible. Ensure complete precipitation of the product from the reaction mixture before filtration. Washing the filtered product with a cold, non-polar solvent can minimize losses.
Formation of Side Products The primary side products can arise from intermolecular reactions or degradation. Maintaining a dilute reaction mixture during cyclization can favor the desired intramolecular reaction.

Issue 2: Presence of Impurities in the Final Product

Possible Cause Suggested Solution
Unreacted Starting Material or Intermediates Monitor the reaction progress to ensure complete conversion at each step. If necessary, adjust reaction times or temperatures. Purification by recrystallization is effective in removing unreacted starting materials.
Side Products from Intermolecular Reactions As mentioned, using high dilution during the cyclization step can minimize the formation of dimeric or polymeric byproducts.
Racemization While less common under controlled basic conditions for cyclization, exposure to harsh acidic or basic conditions for prolonged periods or at elevated temperatures can lead to racemization. Maintain the recommended temperature ranges and reaction times. Chiral HPLC can be used to assess enantiomeric purity.

Experimental Protocols

Protocol 1: Synthesis of (S)-methyl 2,5-diaminopentanoate dihydrochloride

This protocol is adapted from a similar synthesis for the (R)-enantiomer.[1]

  • Reaction Setup: In a reaction vessel, suspend (S)-2,5-diaminopentanoic acid hydrochloride (1 equivalent) in methanol.

  • Esterification: Cool the suspension to 0-10°C. Slowly add acetyl chloride (2.0-2.5 equivalents) while maintaining the temperature.

  • Reaction: After the addition is complete, warm the mixture to 50-60°C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Isolation: Cool the reaction mixture and isolate the product, (S)-methyl 2,5-diaminopentanoate dihydrochloride, by filtration.

Protocol 2: Synthesis of this compound

This protocol is adapted from a similar synthesis for the (R)-enantiomer.[1]

  • Reaction Setup: Dissolve (S)-methyl 2,5-diaminopentanoate dihydrochloride (1 equivalent) in methanol and cool the solution to between -10°C and 0°C.

  • Cyclization: Slowly add a solution of sodium methoxide in methanol (2.5-3.0 equivalents) to the cooled solution, maintaining the temperature in the specified range.

  • Reaction: Stir the reaction mixture at a low temperature (e.g., 5-15°C) until the cyclization is complete (monitor by TLC or LC-MS).

  • Acidification and Isolation: Add hydrochloric acid in a suitable solvent (e.g., methanol) to the reaction mixture to precipitate the hydrochloride salt. Isolate the this compound by filtration.

  • Purification: The crude product can be further purified by recrystallization from a mixture of methanol and a less polar solvent like methyl tert-butyl ether.

Data Presentation

Table 1: Optimization of Esterification Reaction Conditions

Parameter Condition A Condition B Condition C
Equivalents of Acetyl Chloride 1.52.02.5
Temperature (°C) 255565
Reaction Time (h) 1264
Approximate Yield (%) 8595>98

Note: Data is illustrative and based on typical esterification reactions. Actual results may vary.

Table 2: Optimization of Cyclization Reaction Conditions

Parameter Condition A Condition B Condition C
Equivalents of Sodium Methoxide 2.02.63.0
Temperature (°C) 250-10
Reaction Time (h) 842
Approximate Yield (%) 608590

Note: Data is illustrative and based on typical lactam cyclization reactions. Actual results may vary.[1]

Visualizations

Synthesis_Pathway S-2,5-diaminopentanoic_acid_HCl (S)-2,5-diaminopentanoic acid hydrochloride S-methyl_2,5-diaminopentanoate_2HCl (S)-methyl 2,5-diaminopentanoate dihydrochloride S-2,5-diaminopentanoic_acid_HCl->S-methyl_2,5-diaminopentanoate_2HCl Acetyl chloride, Methanol S-5-aminopiperidin-2-one (S)-5-aminopiperidin-2-one S-methyl_2,5-diaminopentanoate_2HCl->S-5-aminopiperidin-2-one Sodium methoxide, Methanol S-5-aminopiperidin-2-one_HCl (S)-5-aminopiperidin-2-one hydrochloride S-5-aminopiperidin-2-one->S-5-aminopiperidin-2-one_HCl HCl

Caption: Synthetic pathway for this compound.

Troubleshooting_Yield start Low Yield Observed check_ester Check Esterification Completion start->check_ester incomplete_ester Incomplete Esterification check_ester->incomplete_ester optimize_ester Increase Reaction Time/ Reagent for Esterification incomplete_ester->optimize_ester Yes check_cyclization Check Cyclization Conditions incomplete_ester->check_cyclization No optimize_ester->check_ester inefficient_cyclization Inefficient Cyclization check_cyclization->inefficient_cyclization optimize_cyclization Optimize Base/Temperature for Cyclization inefficient_cyclization->optimize_cyclization Yes check_workup Review Workup/Isolation inefficient_cyclization->check_workup No optimize_cyclization->check_cyclization product_loss Product Loss check_workup->product_loss optimize_workup Use Non-Aqueous Workup/ Optimize Precipitation product_loss->optimize_workup Yes end Yield Optimized product_loss->end No optimize_workup->check_workup

Caption: Troubleshooting workflow for low yield.

Experimental_Workflow cluster_esterification Step 1: Esterification cluster_cyclization Step 2: Cyclization and Salt Formation ester_setup Reaction Setup Suspend (S)-2,5-diaminopentanoic acid HCl in Methanol ester_reaction Esterification Add Acetyl Chloride at 0-10°C, then heat to 50-60°C ester_setup->ester_reaction ester_isolate Isolation Cool and filter to obtain (S)-methyl 2,5-diaminopentanoate 2HCl ester_reaction->ester_isolate cyclize_setup Reaction Setup Dissolve ester in Methanol and cool to -10 to 0°C ester_isolate->cyclize_setup cyclize_reaction Cyclization Add Sodium Methoxide solution cyclize_setup->cyclize_reaction cyclize_isolate Salt Formation & Isolation Add HCl, filter the product cyclize_reaction->cyclize_isolate purify Purification Recrystallize from Methanol/MTBE cyclize_isolate->purify

Caption: Experimental workflow for the synthesis.

References

Preventing racemization during (S)-5-aminopiperidin-2-one HCl synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-5-aminopiperidin-2-one HCl. The focus is on preventing racemization to ensure the chiral integrity of the final product.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of racemization during the synthesis of (S)-5-aminopiperidin-2-one HCl?

A1: Racemization, the formation of an equal mixture of (S) and (R) enantiomers, is a critical issue that primarily occurs during the intramolecular cyclization (lactam formation) step. The two main mechanisms responsible for the loss of stereochemical integrity are:

  • Oxazolone Formation: The activation of the carboxyl group of the N-protected amino acid precursor can lead to the formation of a planar oxazolone (or azlactone) intermediate. This intermediate can be protonated from either side, leading to racemization.

  • Direct Enolization: A strong base can directly abstract the alpha-proton of the activated amino acid, forming a planar enolate intermediate, which subsequently loses its chirality.

Q2: Which step in the synthesis is most susceptible to racemization?

A2: The intramolecular cyclization of the protected N-acyl-α,δ-diaminopentanoic acid derivative is the most critical step for maintaining chiral purity. This step involves the activation of a carboxylic acid at a chiral center, making it susceptible to the racemization mechanisms described above.

Q3: How can I quantitatively assess the level of racemization in my final product?

A3: The enantiomeric excess (e.e.) of your (S)-5-aminopiperidin-2-one HCl can be determined using chiral High-Performance Liquid Chromatography (HPLC).[1][2][3] Since the molecule may lack a strong chromophore for UV detection, a pre-column derivatization step is often necessary.[2][4] A common method involves derivatizing the amino group with a chromophoric agent like para-toluenesulfonyl chloride (PTSC) before analysis on a suitable chiral column (e.g., Chiralpak AD-H).[2]

Troubleshooting Guide

Issue 1: Significant Racemization Detected in the Final Product

This is often the most critical issue. If chiral HPLC analysis reveals a low enantiomeric excess, consider the following troubleshooting steps, summarized in the decision tree below.

G start Low Enantiomeric Excess Detected coupling_reagent Review Coupling Reagent and Additives start->coupling_reagent base Evaluate Base Selection start->base temperature Check Reaction Temperature start->temperature protecting_group Assess Protecting Group Strategy start->protecting_group solution_coupling Using carbodiimide (e.g., DIC, DCC)? coupling_reagent->solution_coupling solution_base Using strong, non-hindered base (e.g., DIPEA, TEA)? base->solution_base solution_temp Running at room temp. or elevated? temperature->solution_temp solution_pg Is the α-amino group protected with a standard group (e.g., Cbz, Boc)? protecting_group->solution_pg solution_additives Add racemization suppressor (e.g., HOBt, Oxyma) solution_coupling->solution_additives Yes solution_reagent_change Switch to phosphonium (PyBOP) or uronium (HBTU, HATU) reagents solution_coupling->solution_reagent_change No/Still issues solution_base_change Switch to a weaker, sterically hindered base (e.g., NMM, 2,4,6-collidine) solution_base->solution_base_change Yes solution_temp_change Perform cyclization at 0 °C or lower solution_temp->solution_temp_change Yes solution_pg_change Consider a bulky protecting group (e.g., Trityl) to shield the α-proton solution_pg->solution_pg_change Yes G cluster_0 Preparation of Precursor cluster_1 Racemization-Critical Step cluster_2 Final Product Formation start L-Aspartic Acid protect Protecting Group Installation (PG¹, PG²) start->protect modify Side Chain Modification protect->modify precursor Protected Diamino- pentanoic Acid modify->precursor cyclize Intramolecular Cyclization (Coupling Reagent + Base, 0°C) precursor->cyclize lactam Protected (S)-5-amino- piperidin-2-one cyclize->lactam deprotect Global Deprotection lactam->deprotect salt HCl Salt Formation deprotect->salt final (S)-5-aminopiperidin- 2-one HCl salt->final

References

Stability and storage conditions for (S)-5-aminopiperidin-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information on the stability and storage of (S)-5-aminopiperidin-2-one hydrochloride, along with troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and integrity of this compound, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1][2][3] For long-term storage, refrigeration at 2-8°C is recommended.[4][5] To prevent degradation from moisture and atmospheric components, storing under an inert atmosphere (e.g., nitrogen or argon) is also advisable.[6][7]

Q2: What is the expected shelf-life of this compound?

A2: The shelf-life of this compound can vary depending on the supplier and storage conditions. Always refer to the manufacturer's certificate of analysis and safety data sheet for specific information. When stored under the recommended conditions, the compound is expected to remain stable for an extended period.

Q3: Is this compound sensitive to light?

Q4: What are the potential degradation pathways for this compound?

A4: The primary degradation pathway for this compound is likely hydrolysis of the lactam (cyclic amide) ring.[2][8] This can be catalyzed by acidic or basic conditions and elevated temperatures.[8] The amine hydrochloride salt is generally more stable than the free amine, but care should be taken to avoid exposure to moisture and incompatible materials.

Q5: What materials are incompatible with this compound?

A5: Avoid strong oxidizing agents and strong acids when working with this compound.[6][7]

Storage Conditions Summary

ParameterRecommended ConditionRationale
Temperature 2-8°C (long-term); Room temperature (short-term)Minimizes degradation kinetics.
Atmosphere Inert gas (e.g., Argon, Nitrogen)Prevents oxidation and reaction with atmospheric moisture.[6]
Light Store in the dark (e.g., amber vial)Prevents potential photodegradation.[8]
Container Tightly sealed, non-reactive materialPrevents exposure to moisture and air.
Humidity Dry, desiccated environmentMinimizes risk of hydrolysis.[2][9]

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound in experimental settings.

Issue 1: Inconsistent or unexpected experimental results.

  • Possible Cause: Degradation of the compound due to improper storage or handling.

  • Troubleshooting Steps:

    • Verify the storage conditions of your stock.

    • Perform a purity check using an appropriate analytical method (see Experimental Protocols section).

    • If degradation is suspected, use a fresh, unopened vial of the compound for subsequent experiments.

Issue 2: Poor solubility in a reaction solvent.

  • Possible Cause: The hydrochloride salt may have different solubility characteristics compared to the free amine. The choice of solvent is critical.

  • Troubleshooting Steps:

    • Consult literature for appropriate solvents for similar amine hydrochlorides.

    • If the reaction requires the free amine, the hydrochloride salt can be neutralized. This can be achieved by adding a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA).

Issue 3: The compound appears discolored or has changed in physical appearance.

  • Possible Cause: This could be a sign of degradation or contamination.

  • Troubleshooting Steps:

    • Do not use the compound if its appearance has significantly changed.

    • If possible, analyze a small sample to identify impurities.

    • Discard the vial and obtain a fresh batch.

Experimental Protocols

Protocol 1: General Procedure for Stability Assessment

This protocol outlines a general method for assessing the stability of this compound under various conditions.

  • Sample Preparation:

    • Aliquot the compound into several vials.

    • Expose the vials to different conditions (e.g., elevated temperature, high humidity, UV light).

    • Keep a control sample under recommended long-term storage conditions (2-8°C, dark, dry).

  • Time Points:

    • Analyze the samples at predetermined time points (e.g., 0, 1, 2, 4, 8 weeks).

  • Analytical Method:

    • Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV, MS), to determine the purity of the compound and detect any degradation products.

    • Mobile Phase: A typical mobile phase could be a gradient of acetonitrile and water with a modifier like trifluoroacetic acid (TFA) or formic acid.

    • Column: A C18 reversed-phase column is a common choice.

  • Data Analysis:

    • Compare the purity of the stressed samples to the control sample at each time point.

    • Quantify the percentage of degradation.

Visualizations

Troubleshooting_Workflow Troubleshooting Experimental Issues start Inconsistent Experimental Results check_storage Verify Storage Conditions (Temp, Light, Humidity) start->check_storage purity_analysis Perform Purity Analysis (e.g., HPLC, NMR) check_storage->purity_analysis degradation_suspected Degradation Confirmed purity_analysis->degradation_suspected fresh_sample Use a Fresh Sample end Problem Resolved fresh_sample->end degradation_suspected->fresh_sample Yes no_degradation No Degradation Observed degradation_suspected->no_degradation No review_protocol Review Experimental Protocol (Reagents, Conditions) no_degradation->review_protocol review_protocol->end

Caption: A flowchart for troubleshooting inconsistent experimental results.

Stability_Testing_Workflow General Stability Testing Workflow start Start Stability Study prepare_samples Prepare & Aliquot Samples start->prepare_samples stress_conditions Expose to Stress Conditions (Temp, Humidity, Light) prepare_samples->stress_conditions control_sample Store Control Sample (2-8°C, Dark, Dry) prepare_samples->control_sample time_points Analyze at Predetermined Time Points stress_conditions->time_points control_sample->time_points analytical_method Perform Analysis (e.g., HPLC) time_points->analytical_method data_analysis Compare Stressed vs. Control analytical_method->data_analysis end Determine Stability Profile data_analysis->end

Caption: A workflow for conducting a stability assessment of the compound.

References

Handling and safety precautions for (S)-5-aminopiperidin-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and handling information for researchers, scientists, and drug development professionals working with (S)-5-aminopiperidin-2-one hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as harmful if swallowed and causes serious eye irritation. It is designated with the GHS07 pictogram and a "Warning" signal word.

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: When handling this compound, it is essential to wear protective gloves, protective clothing, eye protection, and face protection.[1][2] Work should be conducted under a fume hood to avoid inhalation of any dust or vapors.[1]

Q3: What are the proper storage conditions for this compound?

A3: Store in a tightly closed container in a dry and well-ventilated place.[3][4] It is recommended to keep the container in a cool environment, away from heat and sources of ignition. The compound should be stored locked up or in an area accessible only to qualified or authorized personnel.[2]

Q4: What should I do in case of accidental skin or eye contact?

A4:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][2] Remove any contaminated clothing and wash it before reuse.[2] If skin irritation occurs, seek medical advice.[2]

  • Eye Contact: Rinse cautiously with water for several minutes.[2] If you wear contact lenses, remove them if it is easy to do so and continue rinsing.[2] If eye irritation persists, get medical advice/attention.[2]

Q5: How should I handle a spill of this compound?

A5: In the event of a spill, ensure adequate ventilation and wear appropriate personal protective equipment.[3][5] Avoid generating dust.[2][5] Sweep up the spilled solid material and place it into a suitable, labeled container for disposal.[3][6] Do not let the product enter drains or waterways.[2]

Q6: What are the first aid measures for inhalation or ingestion?

A6:

  • Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[1][2]

  • Ingestion: If swallowed, call a poison center or doctor if you feel unwell.[7] Rinse the mouth with water.[5] Do not induce vomiting.

Q7: Are there any known incompatibilities for this compound?

A7: Avoid contact with strong oxidizing agents and strong acids.[2][7]

Troubleshooting Guide

Issue Possible Cause Solution
Material has changed color or appearance. Exposure to moisture, air, or incompatible materials.Do not use the material. Dispose of it according to your institution's guidelines. Ensure proper storage conditions are maintained for new containers.[2][7]
Difficulty in dissolving the compound. The compound may have limited solubility in the chosen solvent.Consult literature for appropriate solvents. Gentle heating or sonication may aid dissolution, but be mindful of the compound's stability.
Inconsistent experimental results. Impurity of the compound or degradation.Verify the purity of the compound using appropriate analytical techniques (e.g., NMR, HPLC). Ensure the material has been stored correctly to prevent degradation.[4]

Quantitative Data Summary

PropertyValueSource
Molecular Formula C₅H₁₁ClN₂O[4][8]
Molecular Weight 150.61 g/mol [4][8]
Appearance White solid[6]
Melting Point 207.5 - 211.5 °C[6]
Storage Class 11 - Combustible Solids

Experimental Protocol: Preparation of a Stock Solution

This protocol outlines the steps for safely preparing a stock solution of this compound.

  • Preparation:

    • Ensure you are wearing the appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

    • Perform all operations within a certified chemical fume hood.

  • Weighing:

    • Use an analytical balance to accurately weigh the desired amount of this compound onto weighing paper or into a weighing boat.

    • Handle the solid carefully to avoid generating dust.

  • Dissolution:

    • Transfer the weighed solid into an appropriate volumetric flask.

    • Add a small amount of the desired solvent (e.g., deionized water, buffer) to the flask.

    • Gently swirl the flask to dissolve the solid. A magnetic stirrer can be used for larger volumes.

    • Once the solid is completely dissolved, add the solvent to the calibration mark of the volumetric flask.

  • Storage:

    • Cap the flask securely and label it clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the solution under appropriate conditions, considering light sensitivity and temperature stability.

Visual Workflow

Spill_Response_Workflow cluster_spill Spill of this compound cluster_response Emergency Response cluster_cleanup Cleanup Procedure cluster_disposal Final Steps spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate Alert others ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) evacuate->ppe ventilate Ensure Adequate Ventilation (Use Fume Hood) ppe->ventilate contain Contain the Spill ventilate->contain collect Gently Sweep Solid Material contain->collect container Place in a Labeled Waste Container collect->container decontaminate Decontaminate Spill Area container->decontaminate dispose Dispose of Waste According to Institutional Guidelines decontaminate->dispose report Report the Incident dispose->report

References

Technical Support Center: Purification of (S)-5-Aminopiperidin-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of (S)-5-aminopiperidin-2-one hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the purification of this chiral intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercially available or synthetically prepared this compound?

A1: Impurities in this compound can originate from starting materials, byproducts of the synthetic route, or degradation. Common impurities may include:

  • Starting materials: Unreacted precursors from the synthesis.

  • Enantiomeric impurity: The corresponding (R)-enantiomer.

  • Diastereomeric impurities: If chiral reagents are used in the synthesis, diastereomeric intermediates may carry through.

  • Byproducts from synthesis: Side-reaction products, such as products of incomplete cyclization or over-reaction.

  • Residual solvents: Solvents used in the synthesis and purification steps.

  • Degradation products: The lactam ring can be susceptible to hydrolysis under strongly acidic or basic conditions.

Q2: What is the recommended first-line purification method for removing bulk impurities?

A2: For removing bulk impurities, recrystallization is often the most effective and scalable first-line method. A common solvent system for recrystallization of similar aminopiperidine hydrochlorides is a mixture of a protic solvent like ethanol or methanol with an anti-solvent such as heptane or diethyl ether.[1]

Q3: How can I remove the (R)-enantiomer impurity?

A3: Removal of the unwanted (R)-enantiomer to achieve high enantiomeric purity typically requires chiral chromatography . High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a suitable chiral stationary phase (CSP) are the methods of choice. Polysaccharide-based CSPs are often effective for separating chiral amines.

Q4: My purified product has poor peak shape (e.g., tailing) during HPLC analysis. What could be the cause and how can I fix it?

A4: Poor peak shape for amine compounds on HPLC is often due to strong interactions between the basic amine and acidic silanol groups on the silica-based stationary phase. To mitigate this, you can:

  • Add a mobile phase modifier: Incorporating a small amount of a basic additive, such as diethylamine (DEA) or triethylamine (TEA) (typically 0.1%), into the mobile phase can mask the active silanol sites and improve peak shape.[2]

  • Use a different column: Consider a column with end-capping or a different stationary phase chemistry that is more suitable for basic compounds.

Q5: What are suitable analytical techniques to assess the purity of this compound?

A5: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • HPLC/UPLC: For determining chemical purity and identifying non-chiral impurities. A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with a buffer) is a good starting point.

  • Chiral HPLC/SFC: For determining enantiomeric purity.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any structural impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight and identify unknown impurities.

  • Karl Fischer Titration: To determine the water content.

Troubleshooting Guides

This section provides solutions to specific issues that may arise during the purification of this compound.

Issue 1: Low Recovery After Recrystallization

Possible Causes & Solutions

Possible CauseSolution
Compound is too soluble in the chosen solvent system. Decrease the proportion of the primary solvent (e.g., ethanol) and increase the proportion of the anti-solvent (e.g., heptane).
Cooling rate is too fast, leading to the formation of fine crystals that are difficult to filter. Allow the solution to cool slowly to room temperature and then place it in an ice bath or refrigerator to maximize crystal formation.
Insufficient precipitation. After cooling, allow the mixture to stand for a longer period to ensure complete crystallization before filtration.
Product loss during filtration and washing. Use a minimal amount of ice-cold anti-solvent to wash the crystals to avoid redissolving the product.
Issue 2: Persistent Impurity After Recrystallization

Possible Causes & Solutions

Possible CauseSolution
Impurity has similar solubility to the product. Try a different solvent system for recrystallization. A systematic solvent screening is recommended.
Impurity co-precipitates with the product. Consider a multi-step purification approach. Follow recrystallization with column chromatography.
The impurity is the wrong enantiomer. Recrystallization is unlikely to remove the other enantiomer. Chiral chromatography is necessary.
Issue 3: Product Degradation During Purification

Possible Causes & Solutions

Possible CauseSolution
Exposure to high temperatures for extended periods. Minimize the time the compound is heated during dissolution for recrystallization. Use a rotary evaporator at a moderate temperature for solvent removal.
Presence of strong acids or bases. Ensure the pH is controlled, especially during workup and extraction steps. The hydrochloride salt form is generally more stable.
Hydrolysis of the lactam ring. Avoid prolonged exposure to aqueous conditions, particularly at elevated temperatures.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This is a general protocol that may require optimization.

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Slowly add an anti-solvent, such as heptane or diethyl ether, to the hot solution until it becomes slightly turbid.

  • Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold anti-solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Chiral HPLC Analysis

This is a starting point for method development.

  • Column: Chiralpak AD-H or a similar polysaccharide-based chiral stationary phase.[2]

  • Mobile Phase: A mixture of a non-polar solvent like n-hexane and an alcohol such as isopropanol or ethanol. A typical starting point is 90:10 (v/v) hexane:isopropanol.

  • Modifier: Add 0.1% diethylamine (DEA) to the mobile phase to improve peak shape.[2]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 210 nm).

  • Temperature: 25 °C.

Data Presentation

Table 1: Solubility of Piperidine (as a proxy for general solubility trends) [3]

SolventSolubilityNotes
WaterHighly SolubleForms hydrogen bonds.
Alcohols (e.g., Ethanol, Methanol)SolubleGood primary solvents for recrystallization.
Ethers (e.g., Diethyl ether)SolubleCan be used as an anti-solvent.
ChloroformSoluble
HexaneLimited SolubilityGood anti-solvent for recrystallization.

Note: This table provides general solubility trends for the parent piperidine structure. The hydrochloride salt and the lactam functionality of this compound will alter its solubility profile, generally increasing its polarity.

Visualizations

Diagram 1: General Troubleshooting Workflow for Purification

Purification_Troubleshooting start Crude Product (S)-5-aminopiperidin-2-one HCl recrystallization Recrystallization (e.g., Ethanol/Heptane) start->recrystallization analysis1 Purity Analysis (HPLC, Chiral HPLC, NMR) recrystallization->analysis1 pure_product Pure Product (>99% Purity) analysis1->pure_product Purity OK chromatography Column Chromatography (Silica or Chiral) analysis1->chromatography Impurities Present analysis2 Purity Analysis chromatography->analysis2 analysis2->pure_product Purity OK troubleshoot Troubleshoot (See Guides) analysis2->troubleshoot Impurities Still Present

Caption: A logical workflow for the purification and analysis of this compound.

Diagram 2: Decision Tree for Addressing Low Yield in Recrystallization

Low_Yield_Troubleshooting start Low Yield After Recrystallization check_solubility Is the product highly soluble in the mother liquor? start->check_solubility check_crystals Are the crystals extremely fine? check_solubility->check_crystals No increase_antisolvent Increase anti-solvent ratio or change solvent system. check_solubility->increase_antisolvent Yes check_washing Was a large volume of wash solvent used? check_crystals->check_washing No slow_cooling Decrease cooling rate. Allow for longer crystallization time. check_crystals->slow_cooling Yes minimize_wash Use minimal ice-cold anti-solvent for washing. check_washing->minimize_wash Yes

Caption: A decision-making diagram for troubleshooting low recovery during recrystallization.

References

Technical Support Center: Troubleshooting Low Yield in Aminopiperidinone Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to address low yields and other common issues encountered during the amide coupling of aminopiperidinone cores with carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in aminopiperidinone coupling reactions?

Low yields in these coupling reactions can stem from several factors, often related to the inherent properties of the aminopiperidinone scaffold and the coupling partners. Key issues include:

  • Steric Hindrance: The cyclic and often substituted nature of the aminopiperidinone ring can physically block the approach of the activated carboxylic acid, slowing down the reaction.[1][2]

  • Reduced Nucleophilicity: The nitrogen atom of the aminopiperidinone can exhibit lower nucleophilicity compared to acyclic amines, making the amide bond formation less efficient. This can be particularly true for aminopyridine-like structures.[3][4]

  • Inefficient Activation of the Carboxylic Acid: Standard coupling reagents may not be sufficiently potent to activate the carboxylic acid effectively, especially when dealing with sterically hindered substrates.[1][5]

  • Side Reactions: Several side reactions can compete with the desired amide bond formation, consuming starting materials and generating impurities.[6][7][8] Common side reactions include racemization of the carboxylic acid partner and formation of byproducts from the coupling reagents.[7][8]

  • Peptide Aggregation: In solid-phase synthesis, the growing peptide chain attached to the aminopiperidinone core can aggregate, preventing reagents from accessing the reaction site.[6]

  • Suboptimal Reaction Conditions: Factors such as solvent choice, reaction temperature, and reagent stoichiometry are critical and, if not optimized, can significantly impact the reaction yield.[9][10]

Q2: How do I choose the right coupling reagent for my aminopiperidinone reaction?

The choice of coupling reagent is critical. For challenging couplings involving potentially low nucleophilicity and steric hindrance, more potent activating agents are recommended.

  • Onium Salts (Uronium/Phosphonium): Reagents like HATU, HBTU, and PyBOP are generally more effective than standard carbodiimides (e.g., DCC, EDC) for difficult couplings.[1][5][8] They form highly reactive activated esters that can overcome steric barriers.[1]

  • Carbodiimides with Additives: If using a carbodiimide like EDC, the inclusion of additives such as HOBt or Oxyma Pure is crucial to enhance efficiency and suppress side reactions like racemization.[7][8][9][11]

  • Specialty Reagents: For extremely hindered couplings, converting the carboxylic acid to an acyl fluoride using reagents like TFFH can be a highly effective strategy.[1]

Q3: What are the optimal solvents and bases for these coupling reactions?

  • Solvents: Polar aprotic solvents are generally preferred. N,N-Dimethylformamide (DMF) is a common choice, but for reactions prone to aggregation, N-Methyl-2-pyrrolidone (NMP) or the inclusion of dimethyl sulfoxide (DMSO) can be beneficial.[6][9] In some cases, a mixture of solvents like DCM/DMF/NMP may improve solvation.[1]

  • Bases: A non-nucleophilic organic base is typically required, especially when using onium salt reagents.[7] N,N-Diisopropylethylamine (DIPEA) is widely used.[1][9][10] For reactions prone to racemization, a weaker base like N-methylmorpholine (NMM) or sym-collidine may be advantageous.[5][7]

Troubleshooting Guides

Issue 1: Low or No Product Formation

If you are observing a low yield or no formation of the desired coupled product, consider the following troubleshooting steps.

Potential Cause Recommended Solution Rationale
Inefficient Coupling Reagent Switch to a more potent onium salt reagent like HATU, HBTU, or PyBOP.[1][5]These reagents generate more reactive intermediates capable of overcoming the activation energy barrier, especially with sterically hindered or less nucleophilic amines.[1]
Incomplete Carboxylic Acid Activation Allow for a pre-activation step. Mix the carboxylic acid, coupling reagent, and base for 1-5 minutes before adding the aminopiperidinone.[1]This ensures the formation of the reactive activated ester intermediate prior to the introduction of the amine, which can be particularly important for slow couplings.
Steric Hindrance Increase the reaction time (e.g., to 24 hours) and/or moderately increase the temperature (e.g., to 40-50 °C).[1][5] Consider using microwave-assisted synthesis to overcome the activation energy barrier.[1][6]Sterically hindered reactions are slower, and providing more time and energy can help drive the reaction to completion.[1]
Low Nucleophilicity of Aminopiperidinone If using a carbodiimide, ensure an additive like HOBt is present.[8][9] In very difficult cases, consider derivatizing the aminopiperidinone to increase its reactivity, though this adds synthetic steps.Additives can enhance the reactivity of the activated intermediate.
Suboptimal Reagent Stoichiometry Increase the equivalents of the carboxylic acid and coupling reagent (e.g., 1.5 to 3 equivalents relative to the aminopiperidinone).[1]Using an excess of the reactants can help drive the equilibrium towards product formation, especially in difficult cases.
Issue 2: Presence of Multiple Byproducts

The appearance of multiple spots on a TLC plate or peaks in an LC-MS analysis indicates the formation of side products.

Potential Cause Recommended Solution Rationale
Racemization of the Carboxylic Acid Use a racemization-suppressing additive like HOBt or Oxyma Pure with carbodiimides.[7][8] Use a weaker base like N-methylmorpholine (NMM) instead of DIPEA.[5][7] Perform the reaction at a lower temperature (e.g., 0 °C).[7][9]Racemization often occurs via an oxazolone intermediate, the formation of which is promoted by strong bases and higher temperatures.
Formation of N-acylurea If using a carbodiimide like EDC or DCC, add HOBt.[7]The additive intercepts the O-acylisourea intermediate to form an active ester, preventing its rearrangement to the stable N-acylurea byproduct.[7]
Guanidinylation of the Amine When using excess uronium/aminium reagents (e.g., HBTU, HATU), pre-activate the carboxylic acid before adding it to the aminopiperidinone.[8] Use a stoichiometric amount of the coupling reagent relative to the carboxylic acid.[8]This side reaction, where the coupling reagent reacts with the amine, can be minimized by ensuring the activated carboxylic acid is readily available for the desired reaction.
Diketopiperazine Formation This is more common in solid-phase synthesis at the dipeptide stage. If applicable, consider using 2-chlorotrityl chloride resin, as its steric bulk can inhibit this side reaction.[6]Diketopiperazine formation is an intramolecular cyclization that cleaves the peptide from the resin.

Experimental Protocols

Protocol 1: General Procedure for HATU-Mediated Coupling

This protocol is suitable for many aminopiperidinone coupling reactions, especially those involving some degree of steric hindrance.

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.2 equivalents) and HATU (1.15 equivalents) in anhydrous DMF.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents) to the solution and stir for 1-3 minutes to pre-activate the carboxylic acid.

  • Add the aminopiperidinone derivative (1.0 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress using TLC or LC-MS. Reaction times can range from a few hours to overnight.[1]

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with aqueous solutions of 5% citric acid, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: EDC/HOBt Coupling Procedure

This is a more classical approach that can be effective for less demanding couplings.

  • Dissolve the carboxylic acid (1.1 equivalents), the aminopiperidinone (1.0 equivalent), and HOBt (1.2 equivalents) in anhydrous DMF or DCM.[9][11]

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 equivalents) to the cooled solution.

  • If the aminopiperidinone is used as a salt (e.g., hydrochloride), add a base like DIPEA or NMM (1.1 equivalents).

  • Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction by TLC or LC-MS.

  • For work-up, if using DCM, wash the mixture with water to remove excess EDC and the urea byproduct.[9] If using DMF, perform an aqueous workup as described in the HATU protocol.

  • Dry the organic phase, concentrate, and purify the product as needed.

Visualizations

Troubleshooting_Workflow Troubleshooting Low Yield in Aminopiperidinone Coupling start Low Yield Observed check_reagents Check Reagent Quality & Stoichiometry start->check_reagents reagent_ok Reagents OK? check_reagents->reagent_ok incomplete_coupling Incomplete Coupling? reagent_ok->incomplete_coupling Yes solution_reagents Solution: Use fresh reagents. Adjust stoichiometry (1.2-2 eq. acid/coupling agent). reagent_ok->solution_reagents No side_reactions Side Reactions Observed? incomplete_coupling->side_reactions No solution_coupling Solution: Increase reaction time/temperature. Switch to stronger coupling agent (e.g., HATU). Consider microwave synthesis. incomplete_coupling->solution_coupling Yes solution_side_reactions Solution: Add HOBt/Oxyma. Use weaker base (NMM). Lower reaction temperature. side_reactions->solution_side_reactions Yes end_good Yield Improved side_reactions->end_good No solution_reagents->end_good solution_coupling->end_good solution_side_reactions->end_good

Caption: A logical workflow for troubleshooting low yields.

Reaction_Pathway Amide Coupling and Common Side Reactions cluster_main Desired Pathway cluster_side Potential Side Reactions RCOOH Carboxylic Acid (R-COOH) ActiveEster Activated Intermediate (e.g., O-Acylisourea, OBt-Ester) RCOOH->ActiveEster + Coupling Reagent (e.g., EDC, HATU) Amine Aminopiperidinone (R'-NHR'') Product Desired Amide Product Amine->Product + Nucleophilic Attack ActiveEster->Product N_Acylurea N-Acylurea (Unreactive Byproduct) ActiveEster->N_Acylurea Rearrangement (with Carbodiimides) Racemized Racemized Acid ActiveEster->Racemized Oxazolone formation (promoted by base/heat)

Caption: Key reaction pathways in aminopiperidinone coupling.

References

Improving the solubility of (S)-5-aminopiperidin-2-one hydrochloride for reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of (S)-5-aminopiperidin-2-one hydrochloride in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which solvents is it generally soluble?

Q2: I am having trouble dissolving this compound in my reaction solvent. What are the initial steps I should take?

Difficulty in dissolving this compound is a common issue, particularly in less polar organic solvents. The initial troubleshooting steps should focus on solvent selection and physical methods to aid dissolution.

  • Solvent Choice: Start with polar aprotic solvents such as DMF or DMSO, where amine salts often show better solubility.[3]

  • Gentle Heating: Warming the mixture can increase the rate of dissolution and the solubility limit.[3]

  • Sonication: Using an ultrasonic bath can help break up solid particles and enhance dissolution.[3]

Q3: Can I use a base to improve the solubility of this compound?

Yes, using a base to neutralize the hydrochloride salt and generate the free amine is a very effective strategy to improve solubility in organic solvents. The free amine is typically less polar and more soluble in a wider range of organic solvents compared to the hydrochloride salt.[4]

Q4: Which bases are suitable for neutralizing this compound for a reaction?

The choice of base depends on the reaction conditions and the compatibility with other reagents.

  • Tertiary Amines: Triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used. They act as both a neutralizing agent and a scavenger for the HCl generated during the reaction (e.g., in an amide coupling).[5]

  • Inorganic Bases: For applications where the free amine needs to be isolated before the reaction, an aqueous solution of a weak inorganic base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) can be used, followed by extraction of the free amine into an organic solvent.[1]

Q5: How does pH affect the solubility of this compound?

The solubility of this compound is highly pH-dependent.

  • Acidic to Neutral pH: In acidic to neutral aqueous solutions, the compound will exist primarily in its protonated, salt form, which is more water-soluble.[6]

  • Basic pH: In basic conditions (pH > 8), the amine is deprotonated to its free base form. The free base is generally less soluble in water but more soluble in organic solvents.[3]

Troubleshooting Guides

Issue 1: Poor Solubility in Aprotic Solvents for Amide Coupling Reactions

Potential Causes:

  • The hydrochloride salt is too polar for the chosen aprotic solvent (e.g., DCM, THF).

  • The concentration of the reagent exceeds its solubility limit in the solvent.

Recommended Solutions:

Solution Description Considerations
In-situ Neutralization Add a tertiary amine base (e.g., 2-3 equivalents of TEA or DIPEA) to the reaction mixture to generate the more soluble free amine in situ.This is the most common and effective method for amide coupling reactions. The resulting ammonium salt byproduct is often soluble or can be removed during workup.
Solvent System Modification Use a more polar aprotic solvent like DMF or NMP, or a co-solvent system (e.g., DCM/DMF).Ensure the chosen solvent is compatible with all reaction components and reaction conditions.
Temperature Increase Gently warm the reaction mixture to aid dissolution.Monitor for potential degradation of starting materials or products at elevated temperatures.
Issue 2: Precipitation of the Reagent During the Reaction

Potential Causes:

  • A change in the polarity of the reaction mixture as the reaction progresses.

  • Formation of an insoluble byproduct.

  • The temperature of the reaction has decreased, reducing solubility.

Recommended Solutions:

Solution Description Considerations
Add a Co-solvent Introduce a small amount of a more polar solvent (e.g., DMF, DMSO) to the reaction mixture to redissolve the precipitate.The co-solvent must not interfere with the reaction chemistry.
Increase Temperature If the reaction conditions allow, gently heat the mixture to redissolve the precipitate.Ensure temperature increase does not lead to side reactions or product degradation.
Free Base Isolation Isolate the free amine before the reaction. This involves neutralizing the hydrochloride salt with an aqueous base, extracting the free amine into an organic solvent, drying, and then using the isolated free amine in the reaction.This adds extra steps to the procedure but can be a robust solution for persistent solubility issues.

Experimental Protocols

Protocol 1: In-situ Neutralization for Amide Coupling

This protocol describes a general procedure for using this compound in an amide coupling reaction with a carboxylic acid using a carbodiimide coupling agent.

  • To a stirred solution of the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in DMF, add this compound (1.2 eq).

  • Add DIPEA (2.5 eq) to the mixture and stir for 5 minutes.

  • Add EDC·HCl (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Isolation of the Free Amine

This protocol describes the process of generating and isolating the free amine of (S)-5-aminopiperidin-2-one from its hydrochloride salt.

  • Dissolve this compound in water.

  • Cool the solution in an ice bath and slowly add a saturated aqueous solution of NaHCO₃ with stirring until the pH of the solution is basic (pH 9-10).

  • Extract the aqueous layer multiple times with dichloromethane or another suitable organic solvent.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure to obtain the free amine. The free amine should be used immediately or stored under an inert atmosphere as amines can be sensitive to air and moisture.

Visualizations

experimental_workflow cluster_start Starting Material cluster_problem Solubility Issue cluster_solutions Troubleshooting Strategies cluster_outcome Desired Outcome start (S)-5-aminopiperidin-2-one hydrochloride problem Poor solubility in reaction solvent start->problem solution1 In-situ Neutralization (e.g., with DIPEA) problem->solution1 Recommended solution2 Solvent Modification (e.g., add DMF) problem->solution2 solution3 Isolate Free Base problem->solution3 If other methods fail outcome Homogeneous reaction mixture for successful product formation solution1->outcome solution2->outcome solution3->outcome

Caption: Troubleshooting workflow for solubility issues.

logical_relationship compound_hcl (S)-5-aminopiperidin-2-one HCl (Salt Form) solubility_polar Higher solubility in polar solvents (e.g., water, methanol) compound_hcl->solubility_polar Exhibits base + Base (e.g., TEA, NaHCO3) compound_hcl->base compound_free (S)-5-aminopiperidin-2-one (Free Base) solubility_organic Higher solubility in organic solvents (e.g., DCM, THF) compound_free->solubility_organic Exhibits acid + Acid (e.g., HCl) compound_free->acid base->compound_free acid->compound_hcl

References

Validation & Comparative

A Comparative Guide to Determining Enantiomeric Excess of (S)-5-aminopiperidin-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

The enantiomeric purity of pharmaceutical intermediates like (S)-5-aminopiperidin-2-one hydrochloride is a critical quality attribute that can significantly influence the efficacy and safety of the final active pharmaceutical ingredient (API). Accurate determination of enantiomeric excess (ee) is therefore essential for process control and quality assurance in drug development. This guide provides a comparative overview of established analytical techniques applicable to the chiral analysis of this molecule, offering detailed experimental protocols and supporting data to aid researchers in selecting the most suitable method.

The primary methods for determining the enantiomeric excess of chiral amines and lactams include High-Performance Liquid Chromatography (HPLC) on Chiral Stationary Phases (CSPs), Nuclear Magnetic Resonance (NMR) spectroscopy using chiral auxiliaries, and Gas Chromatography (GC) on chiral columns. Each method offers distinct advantages regarding sensitivity, sample throughput, and experimental complexity.

Comparison of Analytical Methods

The choice of analytical technique depends on factors such as the required accuracy, sample matrix, available equipment, and the need for high-throughput screening. The following table summarizes the key performance attributes of the most common methods applicable to this compound.

Method Principle Typical Chiral Selector / Reagent Key Advantages Key Disadvantages
Chiral HPLC (Direct) Differential interaction of enantiomers with a Chiral Stationary Phase (CSP).Polysaccharide-based (e.g., Chiralpak® IA/IB), Crown Ether (e.g., Crownpak® CR(+)).High resolution and accuracy; well-established; suitable for automation.Requires specialized, expensive chiral columns; method development can be time-consuming.[1][2][3][4][5]
Chiral HPLC (Indirect) Derivatization with a chiral agent to form diastereomers, separated on a standard achiral column.Marfey’s reagent (FDAA), (S)-(+)-N-(1-Naphthyl)ethyl isocyanate.Uses standard, less expensive columns; can improve detection sensitivity.[6][7][8]Derivatization step adds complexity and potential for analytical error; racemization risk.[9]
NMR Spectroscopy Formation of diastereomeric complexes with a Chiral Solvating Agent (CSA) or Chiral Derivatizing Agent (CDA), causing distinct NMR signals for each enantiomer.BINOL derivatives, Mosher's acid (MTPA), (R)-(-)-Mandelic acid.Rapid analysis ("shake and read"); requires no chromatographic separation; provides structural information.[10][11][12]Lower sensitivity than HPLC; requires higher sample concentration; peak overlap can be an issue.[13]
Chiral GC Separation of volatile enantiomers (or their volatile derivatives) on a chiral capillary column.Cyclodextrin-based columns (e.g., Chiraldex®).High efficiency and resolution; excellent for volatile compounds.The analyte must be volatile or made volatile through derivatization; high temperatures can cause degradation.

Experimental Protocols & Workflows

Detailed methodologies for the primary analytical techniques are provided below. These protocols are based on established methods for chiral amines and lactams and serve as a starting point for method development for this compound.

Method 1: Direct Chiral High-Performance Liquid Chromatography (HPLC)

This method is often the gold standard for its robustness and high resolution. The separation relies on the differential, transient formation of diastereomeric complexes between the enantiomers and the chiral stationary phase.[2] For a primary amine like the target compound, crown ether or polysaccharide-based columns are excellent candidates.[1][14]

Experimental Protocol:

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • Instrumentation: A standard HPLC system equipped with a UV detector is used.

  • Chromatographic Conditions (Example):

    • Column: Crownpak® CR(+) (150 x 4.0 mm, 5 µm).

    • Mobile Phase: Perchloric acid solution (pH 1.0 to 2.0). A lower pH ensures the primary amine is protonated to form a quaternary ammonium ion, which complexes with the crown ether.[14]

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 25 - 30°C. Temperature control is crucial for reproducible separations.[15]

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers (AS and AR) using the formula:

    • ee (%) = [(AS - AR) / (AS + AR)] x 100

Workflow Diagram: Chiral HPLC Analysis

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing p1 Weigh Sample p2 Dissolve in Mobile Phase (e.g., 1 mg/mL) p1->p2 p3 Filter (0.45 µm) p2->p3 h1 Inject Sample onto Chiral Column p3->h1 h2 Isocratic Elution (e.g., pH 1.0 HClO4) h1->h2 h3 UV Detection (210 nm) h2->h3 d1 Integrate Enantiomer Peaks (S- and R-) h3->d1 d2 Calculate Enantiomeric Excess (ee %) d1->d2

Caption: Workflow for direct chiral HPLC analysis.

Method 2: NMR Spectroscopy with a Chiral Solvating Agent (CSA)

This technique provides a rapid determination of enantiomeric excess without the need for chromatographic separation.[10][12] A chiral solvating agent (CSA) is added to the sample, forming transient diastereomeric complexes that exhibit separate, distinguishable signals in the NMR spectrum.[12]

Experimental Protocol:

  • Sample Preparation:

    • Place approximately 5-10 mg of the this compound sample into an NMR tube.

    • Add 1.1 to 1.5 equivalents of a suitable chiral solvating agent (e.g., (R)-(-)-Mandelic acid or an enantiopure BINOL derivative).

    • Dissolve the mixture in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the solvent does not interact strongly with the analyte or CSA.[12]

    • Gently shake the tube for 30-60 seconds to ensure complex formation.[12]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Identify a proton signal (e.g., the methine proton adjacent to the amino group) that is well-resolved for the two diastereomeric complexes.

  • Data Analysis: The enantiomeric excess is calculated by integrating the corresponding resonance peaks for the S-enantiomer complex (IS) and the R-enantiomer complex (IR).

    • ee (%) = [(IS - IR) / (IS + IR)] x 100

Workflow Diagram: NMR Analysis with CSA

cluster_nmr_prep NMR Sample Preparation cluster_nmr_acq NMR Acquisition & Analysis start Start n1 Combine Analyte and Chiral Solvating Agent (CSA) in NMR tube start->n1 n2 Add Deuterated Solvent (e.g., CDCl3) n1->n2 n3 Mix to Form Diastereomeric Complexes n2->n3 a1 Acquire 1H NMR Spectrum n3->a1 a2 Identify Resolved Signals of Diastereomers a1->a2 a3 Integrate Signals to Determine Enantiomeric Ratio a2->a3 end Calculate ee% a3->end

Caption: Workflow for NMR-based ee determination using a CSA.

References

A Comparative Guide to NMR Techniques for Confirming Aminopiperidinone Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

The precise determination of stereochemistry is a critical aspect of modern drug discovery and development, as different stereoisomers of a molecule can exhibit vastly different pharmacological and toxicological profiles. For cyclic structures such as aminopiperidinones, which are prevalent scaffolds in medicinal chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy provides a powerful suite of non-destructive techniques to elucidate their three-dimensional structure in solution. This guide offers a comparative overview of key NMR methods for stereochemical confirmation, supported by experimental data and protocols, and benchmarked against alternative analytical techniques.

Comparative Analysis of Stereochemical Determination Techniques

The confirmation of stereochemistry in aminopiperidinones relies on establishing the relative orientation of substituents on the piperidinone ring. This is primarily achieved by defining the axial or equatorial position of protons and substituents. A combination of NMR techniques is often employed to build a comprehensive and reliable structural assignment.

TechniquePrincipleKey ParametersAdvantagesLimitations
¹H NMR J-Coupling Analysis Through-bond scalar coupling between vicinal protons is dependent on the dihedral angle (Karplus relationship).[1][2]³J(H,H) coupling constants (Hz)- Provides information on dihedral angles. - Large ³Jaa (~7-12 Hz) indicates a 180° dihedral angle. - Small ³Jae and ³Jee (~2-5 Hz) indicate a ~60° dihedral angle.[1][2]- Requires clear, well-resolved multiplets. - Conformational averaging can lead to ambiguous J values.
NOESY/ROESY Through-space magnetization transfer between protons in close proximity (<5 Å).[3][4][5]NOE/ROE cross-peak intensity- Directly probes spatial relationships. - Strong NOE between 1,3-diaxial protons confirms their cis relationship. - Differentiates between diastereomers.[5]- NOE intensity is distance-dependent (1/r⁶), so only short-range interactions are observed.[6] - For medium-sized molecules, NOE can be null; ROESY is a better alternative in such cases.[3][4]
Residual Dipolar Couplings (RDCs) Anisotropic alignment of molecules in a liquid crystal medium provides long-range structural information based on the orientation of internuclear vectors relative to the magnetic field.[7][8][9]¹D(C,H) or ¹D(N,H) (Hz)- Provides global orientational information, including long-range relationships.[7][9] - Unambiguously defines the relative orientation of distant parts of the molecule.[7]- Requires partial alignment of the sample in a suitable medium, which can be challenging to prepare. - Data analysis is more complex than for standard NMR experiments.
X-ray Crystallography Diffraction of X-rays by a single crystal provides a definitive three-dimensional structure of the molecule in the solid state.[10][11][12]Atomic coordinates, bond lengths, bond angles- Provides an unambiguous determination of both relative and absolute stereochemistry.[10][11]- Requires a high-quality single crystal, which can be difficult to obtain. - The determined structure is in the solid state and may not represent the conformation in solution.
Computational Chemistry (DFT) Quantum mechanical calculations predict the lowest energy conformations and their corresponding NMR parameters.[13][14][15]Relative energies (kcal/mol), calculated chemical shifts (ppm), and coupling constants (Hz)- Can predict the most stable conformers and their relative populations.[13][14] - Calculated NMR parameters can be compared with experimental data to validate stereochemical assignments.[15]- Accuracy is dependent on the level of theory and basis set used.[15] - Computationally intensive for large and flexible molecules.

Experimental Protocols

¹H NMR J-Coupling Analysis
  • Sample Preparation : Dissolve approximately 5-10 mg of the aminopiperidinone sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Data Acquisition : Acquire a high-resolution 1D ¹H NMR spectrum on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion.

  • Data Processing : Process the spectrum with a suitable line broadening factor to improve resolution.

  • Analysis : Identify the multiplets corresponding to the piperidinone ring protons. Measure the peak-to-peak separation for each coupling to determine the J-values in Hz. Compare the observed ³J(H,H) values to established ranges for axial-axial, axial-equatorial, and equatorial-equatorial couplings in six-membered rings to assign the relative stereochemistry.

2D NOESY/ROESY
  • Sample Preparation : Prepare a sample as described for the ¹H NMR analysis. For NOESY experiments, it is beneficial to degas the sample to remove dissolved oxygen, which is paramagnetic and can quench the NOE effect.[16]

  • Data Acquisition :

    • NOESY : Acquire a 2D NOESY spectrum using a standard pulse sequence. A mixing time of 500-800 ms is typically suitable for small molecules.[6]

    • ROESY : If the molecule is of intermediate size (MW ~600-1200 Da) where the NOE may be close to zero, acquire a 2D ROESY spectrum. A mixing time of 200-500 ms is a good starting point.[3][16]

  • Data Processing : Process the 2D data using appropriate window functions (e.g., squared sine-bell) in both dimensions and perform Fourier transformation.

  • Analysis : Look for off-diagonal cross-peaks that indicate spatial proximity between protons. For example, a cross-peak between H-2ax and H-4ax would strongly suggest a cis relationship between the substituents at these positions.

Residual Dipolar Coupling (RDC) Measurement
  • Sample Preparation :

    • Dissolve the aminopiperidinone sample in a suitable organic solvent.

    • Prepare an alignment medium, such as a stretched poly(methyl methacrylate) (PMMA) gel or a liquid crystal phase (e.g., poly-γ-benzyl-L-glutamate (PBLG) in CDCl₃).

    • Introduce the sample into the alignment medium.

  • Data Acquisition : Acquire two sets of 2D HSQC spectra: one in the isotropic state (without alignment) and one in the anisotropic state (with alignment). A J-scaled HSQC experiment is often used to measure the one-bond C-H or N-H couplings.[17]

  • Data Processing : Process both spectra identically.

  • Analysis : The coupling constant in the isotropic spectrum corresponds to ¹J. The coupling in the anisotropic spectrum is T = ¹J + ¹D. The RDC value, ¹D, is the difference between the couplings measured in the anisotropic and isotropic samples. The set of measured RDCs is then compared to values calculated from a proposed 3D structure to validate the stereochemical assignment.

Logical Workflow for Stereochemical Confirmation

The following diagram illustrates a typical workflow for determining the stereochemistry of an aminopiperidinone using a combination of NMR and computational methods.

G Workflow for Aminopiperidinone Stereochemical Analysis cluster_synthesis Synthesis & Isolation cluster_nmr NMR Analysis cluster_comp Computational & Alternative Methods cluster_conclusion Conclusion Diastereomers Synthesized Diastereomers H1_NMR 1D ¹H NMR Diastereomers->H1_NMR NOESY_ROESY 2D NOESY/ROESY Diastereomers->NOESY_ROESY RDC RDC Analysis (optional) Diastereomers->RDC Xray X-ray Crystallography (if crystalline) Diastereomers->Xray J_Coupling J-Coupling Analysis H1_NMR->J_Coupling Measure ³J(H,H) DFT Computational Modeling (DFT) J_Coupling->DFT Compare with calculated values Stereochem Confirmed Stereochemistry J_Coupling->Stereochem Propose relative stereochemistry NOESY_ROESY->DFT Compare with low-energy conformers NOESY_ROESY->Stereochem Confirm through-space proximity RDC->Stereochem Confirm global structure DFT->Stereochem Support assignment Xray->Stereochem Definitive solid-state structure

References

A Comparative Guide to the Efficacy of (S)-5-Aminopiperidin-2-one Hydrochloride in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

(S)-5-Aminopiperidin-2-one hydrochloride is a versatile chiral building block derived from amino acids, offering a rigid scaffold for the stereocontrolled synthesis of substituted piperidine derivatives. These derivatives are crucial components in a wide range of biologically active compounds and natural products. This guide provides an objective comparison of its performance in asymmetric synthesis, particularly in diastereoselective alkylation, against alternative chiral pool approaches, supported by experimental data and detailed protocols.

The primary utility of (S)-5-aminopiperidin-2-one lies in its pre-defined stereocenter at C5, which can influence the stereochemical outcome of reactions at other positions on the piperidine ring. Following N-protection, typically with a tert-butyloxycarbonyl (Boc) group, the lactam can be subjected to diastereoselective alkylation at the C3 position to yield cis-3,5-disubstituted piperidinones. This approach provides a reliable method for synthesizing key intermediates for peptidomimetics and other pharmacologically relevant molecules.

Performance Comparison: Diastereoselective Alkylation

A key application of (S)-5-aminopiperidin-2-one is in the diastereoselective synthesis of 3,5-disubstituted piperidines. The efficacy of this chiral building block is compared here with an alternative common strategy: the alkylation of an achiral piperidone followed by separation of diastereomers. The synthesis of a cis-3-alkyl-5-amino piperidine scaffold is used as the benchmark transformation.

Parameter(S)-5-Aminopiperidin-2-one ApproachAlternative: Alkylation of Achiral Piperidone
Starting Material (S)-5-Aminopiperidin-2-oneN-Protected-4-piperidone
Key Transformation Diastereoselective alkylation of the N-Boc protected lactam enolate.Alkylation of an imine anion, followed by reduction.
Stereocontrol The existing C5 stereocenter directs the incoming electrophile to the cis position.The reaction produces a mixture of cis and trans diastereomers.
Diastereomeric Ratio (d.r.) High cis-selectivity is typically observed[1][2][3].Produces a mixture, e.g., cis/trans ratios of 7:3 to 6:4 have been reported[4].
Yield (Alkylation Step) Moderate (e.g., 26% for fluorination)[1][2].Good (e.g., 79-85% for the alkylated piperidone intermediate)[4].
Purification Purification of the major cis diastereomer.Requires quantitative chromatographic separation of cis and trans isomers[4].
Advantages High stereocontrol, leading to a single major diastereomer.Good initial yields for the alkylation step.
Disadvantages Yields for the alkylation can be moderate.Lack of stereocontrol necessitates a difficult separation step, reducing the overall yield of the desired isomer.

Experimental Protocols

Detailed methodologies for the key experimental steps are provided below.

1. N-Boc Protection of this compound

This protocol describes the protection of the amino group, a prerequisite for subsequent diastereoselective alkylation.

  • Reagents: this compound, Di-tert-butyl dicarbonate (Boc)₂O, Triethylamine (TEA), Dichloromethane (DCM).

  • Procedure:

    • Suspend this compound in dichloromethane.

    • Add triethylamine (2.2 equivalents) to the suspension and stir until the solution becomes clear.

    • Add a solution of (Boc)₂O (1.1 equivalents) in dichloromethane dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield N-Boc-(S)-5-aminopiperidin-2-one.

2. Diastereoselective C3-Alkylation of N-Boc-(S)-5-Aminopiperidin-2-one

This protocol outlines the diastereoselective introduction of a substituent at the C3 position, yielding a cis-3,5-disubstituted piperidinone[1][2][3].

  • Reagents: N-Boc-(S)-5-aminopiperidin-2-one, Lithium diisopropylamide (LDA), Tetrahydrofuran (THF), Electrophile (e.g., Methyl iodide, Benzyl bromide, or N-fluorobenzenesulfonimide (NFSI)).

  • Procedure:

    • Dissolve N-Boc-(S)-5-aminopiperidin-2-one in anhydrous THF under an inert atmosphere (e.g., argon).

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Add LDA (1.1 equivalents) dropwise and stir the mixture at -78 °C for 1 hour to generate the lithium enolate.

    • Add the electrophile (1.2 equivalents) to the solution and continue stirring at -78 °C.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate, and wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the resulting product by flash column chromatography to isolate the cis-3-alkyl-5-(N-Boc-amino)piperidin-2-one. Careful NMR analysis is required to confirm the cis configuration[1].

Visualizing the Synthetic Workflow

The following diagrams illustrate the logical flow of the synthetic strategies discussed.

G start (S)-5-aminopiperidin- 2-one HCl nboc N-Boc Protection start->nboc enolate Enolate Formation (LDA, -78°C) nboc->enolate alkylation C3-Alkylation (Electrophile) enolate->alkylation product cis-3-Alkyl-5-(N-Boc-amino) -piperidin-2-one (High Diastereoselectivity) alkylation->product

Caption: Workflow for diastereoselective alkylation.

G start_alt N-Protected- 4-Piperidone imine Imine Formation start_alt->imine anion Imine Anion Formation (BuLi) imine->anion alkylation_alt C3-Alkylation anion->alkylation_alt piperidone 3-Alkyl-4-piperidone alkylation_alt->piperidone reduction Imine Formation & Reduction piperidone->reduction mixture cis/trans Mixture of 3-Alkyl-4-aminopiperidines reduction->mixture separation Chromatographic Separation mixture->separation product_alt Pure cis & trans Isomers separation->product_alt

Caption: Alternative synthesis via achiral piperidone.

References

Comparative Efficacy of (S)-5-Aminopiperidin-2-one Derivatives in Oncology and Microbiology

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the biological activities of derivatives of (S)-5-aminopiperidin-2-one, a heterocyclic scaffold of significant interest in medicinal chemistry. Due to a scarcity of publicly available data on the hydrochloride salt form, this guide focuses on closely related aminopiperidinone analogs, offering insights into their anticancer and antimicrobial potential, supported by experimental data and detailed methodologies.

The piperidine ring is a prevalent structural motif in numerous pharmaceuticals, valued for its favorable pharmacokinetic properties and its ability to serve as a versatile scaffold for designing compounds that interact with a wide range of biological targets.[1][2] Derivatives of aminopiperidinone, in particular, have demonstrated significant potential in the development of novel therapeutic agents. This guide synthesizes available data on their efficacy, mechanisms of action, and the experimental protocols used for their evaluation.

Anticancer Activity: Targeting Thymidylate Synthase

A notable class of aminopiperidine derivatives, specifically 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-diones, has been investigated for its potential as anticancer agents. These compounds have been shown to target thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[3] Inhibition of TS leads to an imbalance of deoxynucleotides and an increase in dUMP levels, ultimately causing DNA damage and cell death.[3]

The cytotoxic effects of these derivatives have been evaluated against human breast adenocarcinoma (MCF-7) and colorectal adenocarcinoma (SW480) cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined using the MTT assay.

Compound IDSubstitution PatternIC50 (μM) vs. MCF-7IC50 (μM) vs. SW480
5b 4-Chlorobenzyl14.1531.75
5h 4-Fluorobenzyl16.50 ± 4.9015.70 ± 0.28

Caption: In vitro cytotoxicity of selected 6-(4-aminopiperidin-1-yl)-substituted pyrimidine-dione derivatives.

Compound 5h emerged as a particularly promising candidate, demonstrating potent and consistent cytotoxicity across both cell lines. Further mechanistic studies revealed that this compound induces apoptosis and causes cell cycle arrest in the S-phase in a dose-dependent manner. Molecular docking studies have suggested that these derivatives bind to the active site of thymidylate synthase.

Signaling Pathway of Thymidylate Synthase Inhibition

The inhibition of thymidylate synthase disrupts the normal cellular process of DNA synthesis. The following diagram illustrates the central role of TS in the pyrimidine biosynthesis pathway and the consequence of its inhibition.

Thymidylate_Synthase_Pathway Thymidylate Synthase in DNA Synthesis Pathway dUMP dUMP (deoxyuridine monophosphate) TS Thymidylate Synthase (TS) dUMP->TS Substrate dTMP dTMP (deoxythymidine monophosphate) DNA DNA Synthesis & Repair dTMP->DNA TS->dTMP Catalysis DHF Dihydrofolate (Product) TS->DHF Cofactor Regeneration MTHF 5,10-methylenetetrahydrofolate (Cofactor) MTHF->TS Cofactor Inhibitor (S)-5-aminopiperidin-2-one Derivative Inhibitor->TS Inhibition Peptide_Deformylase_Inhibition Mechanism of Peptide Deformylase Inhibition cluster_protein_synthesis Bacterial Protein Synthesis Ribosome Ribosome Nascent_Polypeptide Nascent Polypeptide (with N-formylmethionine) Ribosome->Nascent_Polypeptide Translation PDF Peptide Deformylase (PDF) Nascent_Polypeptide->PDF Substrate Mature_Protein Mature, Functional Protein PDF->Mature_Protein Deformylation Bacterial_Death Inhibition of Growth & Bacterial Cell Death PDF->Bacterial_Death Mature_Protein->Bacterial_Death Essential for Survival Inhibitor (S)-5-aminopiperidin-2-one Derivative Inhibitor->PDF Inhibition cluster_protein_synthesis cluster_protein_synthesis Experimental_Workflow General Workflow for Synthesis and Evaluation cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_mechanistic Mechanistic Studies Starting_Materials Starting Materials ((S)-5-aminopiperidin-2-one core) Synthesis Derivative Synthesis Starting_Materials->Synthesis Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Anticancer Anticancer Screening (e.g., MTT Assay) Purification->Anticancer Antimicrobial Antimicrobial Screening (e.g., MIC Assay) Purification->Antimicrobial Data_Analysis Data Analysis (IC50, MIC determination) Anticancer->Data_Analysis Antimicrobial->Data_Analysis Pathway_Analysis Signaling Pathway Analysis Data_Analysis->Pathway_Analysis Enzyme_Assays Enzyme Inhibition Assays (TS, PDF) Data_Analysis->Enzyme_Assays Molecular_Docking Molecular Docking Data_Analysis->Molecular_Docking

References

A Comparative Guide to Chiral Amino-Lactam Building Blocks for Peptidomimetic Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of alternative chiral building blocks to (S)-5-aminopiperidin-2-one hydrochloride. The focus is on structurally related analogs that serve as valuable synthons in drug discovery, particularly as conformationally constrained scaffolds in peptidomimetics. The alternatives are evaluated based on synthetic accessibility, conformational properties, and their utility in constructing biologically active molecules, such as inhibitors of coagulation Factor XIa.

Introduction to Amino-Lactams in Drug Discovery

Chiral amino-lactams are privileged scaffolds in medicinal chemistry. By incorporating the key features of an amino acid—a basic nitrogen and a carbonyl group—within a cyclic structure, they act as rigid dipeptide mimics. This conformational constraint is crucial for enhancing binding affinity to biological targets, improving selectivity, and increasing metabolic stability compared to more flexible acyclic precursors.

A prominent application of these building blocks is in the development of novel anticoagulants that target Factor XIa (FXIa). FXIa is a serine protease that plays a key role in the amplification of the blood coagulation cascade.[1] Inhibitors of FXIa, such as the clinical candidate Milvexian (BMS-986177), are sought after as potentially safer antithrombotic agents with a lower risk of bleeding complications compared to traditional anticoagulants.[2][3] The core of molecules like Milvexian often features a chiral aminopiperidinone, making (S)-5-aminopiperidin-2-one and its alternatives critical intermediates in this area of research.[2][4]

Structural Alternatives and Key Analogs

The primary alternatives to (S)-5-aminopiperidin-2-one can be categorized by ring size and the position of the amino substituent. This guide focuses on two key analogs: its direct regioisomer, (S)-4-aminopiperidin-2-one, and its ring-contracted counterpart, (S)-4-aminopyrrolidin-2-one.

Figure 1: Logical relationships between the core compound and its key structural alternatives.

Performance Comparison: Synthesis and Conformation

Direct, side-by-side comparisons of reaction yields for these building blocks are scarce in the literature. However, their performance can be evaluated based on reported synthetic strategies and, crucially for their function, their conformational preferences which dictate how they mimic peptide turns.

Synthetic Accessibility

Both 4- and 5-aminopiperidin-2-ones can be synthesized from aspartic acid, proceeding through a common 1,4-bis-electrophile intermediate, which allows for regioselective functionalization and subsequent lactamization.[5] The γ-lactam analog is typically synthesized from different precursors.

Table 1: Comparison of Synthetic Yields for Key Steps

Building BlockKey Synthetic TransformationReported YieldReference
(S)-5-Aminopiperidin-2-one Regioselective azidation of a tosylate precursor followed by reduction and lactamization.~60-70% over several steps[5]
(S)-4-Aminopiperidin-2-one Regioselective azidation of an epoxide precursor followed by reduction and lactamization.~55-65% over several steps[5]
(S)-4-Aminopyrrolidin-2-one Cyclization of protected (S)-2,4-diaminobutanoic acid derivatives.Variable; often >80% for cyclization step.N/A

Note: Yields are indicative and sourced from multi-step syntheses; they may not represent fully optimized industrial processes.

Conformational Properties as β-Turn Mimetics

The primary function of these scaffolds is to induce reverse-turn structures, mimicking β-turns in peptides. This ability is typically stabilized by an intramolecular hydrogen bond. Spectroscopic analyses (IR and NMR) in dilute solutions show a marked difference between the 4-amino and 5-amino regioisomers.

Table 2: Conformational Properties in Peptidomimetic Models

Building Block DerivativeModel StructureIntramolecular H-BondInduced Turn TypeConformational PreferenceReference
4-Aminopiperidin-2-one Homo-Freidinger Lactam Type IIStrongly Favored (11-membered ring)β-TurnPredominantly adopts a reverse-turn structure.[5]
5-Aminopiperidin-2-one Homo-Freidinger Lactam Type IIINot Significantly Observed ExtendedPrefers an extended conformation over a folded one.[5]

This data suggests that the (S)-4-aminopiperidin-2-one scaffold is a superior building block for inducing stable β-turn conformations, a critical feature for mimicking peptide ligands that adopt such structures at their receptor binding sites.[5]

Application in Target-Oriented Synthesis: Factor XIa Inhibition

The development of FXIa inhibitors highlights the utility of these building blocks. The coagulation cascade is a series of enzymatic activations culminating in the formation of a blood clot. Targeting FXIa can inhibit this process with a potentially lower risk of bleeding.

G Contact Contact Activation (e.g., artificial surface) FXII Factor XII Contact->FXII activates FXIIa Factor XIIa FXI Factor XI FXIIa->FXI activates FXIa Factor XIa FIX Factor IX FXIa->FIX activates FIXa Factor IXa FX Factor X FIXa->FX activates FXa Factor Xa Prothrombin Prothrombin FXa->Prothrombin activates Thrombin Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen cleaves Fibrin Fibrin Clot Inhibitor Milvexian (Derived from Amino-Lactam) Inhibitor->FXIa INHIBITS G Start Start DissolveAcid Dissolve Carboxylic Acid (1 eq) and HATU (1.1 eq) in DMF Start->DissolveAcid AddBase Add DIPEA (3 eq) Stir for 5 min DissolveAcid->AddBase AddAmine Add Amino-Lactam HCl salt (1 eq) AddBase->AddAmine Stir Stir at Room Temperature (1-4 hours) AddAmine->Stir Monitor Monitor by LC-MS Stir->Monitor Monitor->Stir Incomplete Workup Aqueous Workup (e.g., dilute with EtOAc, wash with NaHCO3, brine) Monitor->Workup Reaction Complete Purify Purify by Chromatography Workup->Purify End End Purify->End

References

A Spectroscopic Guide to Distinguishing Enantiomers: The Case of (S)- and (R)-5-aminopiperidin-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The characterization and differentiation of enantiomers are critical in the fields of chemical research and pharmaceutical development, where the chirality of a molecule can dictate its biological activity. This guide provides a comparative overview of the spectroscopic properties of (S)- and (R)-5-aminopiperidin-2-one hydrochloride. We will explore why standard spectroscopic techniques are often insufficient for distinguishing between these mirror-image isomers and detail the specialized methods required for their definitive identification and comparison.

The Challenge of Comparing Enantiomers

Enantiomers are chiral molecules that are non-superimposable mirror images of each other. They possess identical physical and chemical properties in an achiral environment. Consequently, standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) will produce identical results for both the (S)- and (R)-enantiomers.[1][2] The nuclei, vibrational modes, and mass-to-charge ratios are unaffected by the spatial arrangement of atoms that defines chirality.

To differentiate between enantiomers, one must employ a technique that is inherently sensitive to chirality or introduce a chiral auxiliary that interacts differently with each enantiomer.

Standard Spectroscopic Data (Achiral Environment)

In a standard, achiral solvent, the spectroscopic data for (S)- and (R)-5-aminopiperidin-2-one hydrochloride are expected to be identical. The following tables summarize the anticipated data for key spectroscopic methods.

Table 1: Expected ¹H NMR Data (400 MHz, D₂O)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.6 - 3.8m1HH5
~3.3 - 3.5m2HH6 (axial/equatorial)
~2.4 - 2.6m2HH3 (axial/equatorial)
~2.0 - 2.2m2HH4 (axial/equatorial)

Table 2: Expected ¹³C NMR Data (100 MHz, D₂O)

Chemical Shift (δ) ppmAssignment
~175C2 (C=O)
~50C5
~45C6
~30C3
~25C4

Table 3: Key IR Absorption Bands (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
~3400StrongN-H Stretch (Amine & Amide)
~2950MediumC-H Stretch (Aliphatic)
~1680StrongC=O Stretch (Amide I)
~1550MediumN-H Bend (Amide II)

Table 4: Mass Spectrometry Data (ESI+)

m/z RatioAssignment
115.08[M+H]⁺
137.06[M+Na]⁺

Advanced Spectroscopic Methods for Enantiomeric Differentiation

To distinguish between (S)- and (R)-5-aminopiperidin-2-one hydrochloride, specialized chiroptical techniques or the use of chiral auxiliaries are necessary.

Vibrational Circular Dichroism (VCD)

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[3][4] Enantiomers will produce VCD spectra that are mirror images of each other—equal in magnitude but opposite in sign at every vibrational frequency. This makes VCD a powerful tool for determining the absolute configuration of a molecule.[3]

While specific VCD data for 5-aminopiperidin-2-one hydrochloride is not publicly available, a hypothetical comparison is presented below.

Table 5: Hypothetical VCD Data Comparison

Wavenumber (cm⁻¹)(S)-Enantiomer ΔA (x 10⁻⁵)(R)-Enantiomer ΔA (x 10⁻⁵)
1680 (C=O Stretch)+2.5-2.5
1450 (CH₂ Bend)-1.8+1.8
1300 (C-N Stretch)+3.1-3.1
NMR Spectroscopy with Chiral Auxiliaries

By introducing a chiral molecule into the sample, it is possible to create a diastereomeric interaction that can be observed by NMR.[1]

  • Chiral Derivatizing Agents (CDAs): The enantiomers are reacted with a single enantiomer of a CDA (e.g., Mosher's acid) to form two different diastereomers.[1][5] These diastereomers have distinct physical properties and, therefore, will exhibit different chemical shifts in the NMR spectrum, allowing for their differentiation and quantification.[5]

  • Chiral Solvating Agents (CSAs): The enantiomeric mixture is dissolved in a chiral solvent or with a chiral solvating agent. The transient diastereomeric complexes that form will have slightly different magnetic environments, leading to the separation of signals for the (S) and (R) enantiomers in the NMR spectrum.[6]

Experimental Protocols

Standard NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the hydrochloride salt in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz).

  • Acquisition: Record standard ¹H and ¹³C{¹H} spectra at room temperature.

  • Processing: Process the data using appropriate software to apply Fourier transform, phase correction, and baseline correction.

Vibrational Circular Dichroism (VCD)
  • Sample Preparation: Prepare a solution of the sample at a high concentration (typically 0.05-0.1 M) in a suitable solvent with low IR absorbance (e.g., CCl₄, CDCl₃).[7] The hydrochloride salt may require conversion to the free base for solubility.

  • Instrumentation: Use a VCD spectrometer, which is typically an FTIR spectrometer equipped with a photoelastic modulator (PEM).[3]

  • Acquisition: Collect several thousand scans to achieve an adequate signal-to-noise ratio, as the VCD signal is several orders of magnitude weaker than the absorption signal.[4] Record the spectrum of the pure solvent for subtraction.

  • Processing: Subtract the solvent spectrum from the sample spectrum and present the data as ΔA (absorbance of left-circularly polarized light minus absorbance of right-circularly polarized light) versus wavenumber.

NMR with Chiral Derivatizing Agent (e.g., Mosher's Acid Chloride)
  • Derivatization: In an NMR tube, react a known quantity of the 5-aminopiperidin-2-one hydrochloride racemate with a slightly sub-stoichiometric amount of (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) in the presence of a non-nucleophilic base (e.g., pyridine-d₅) in an appropriate solvent (e.g., CDCl₃).

  • Acquisition: After the reaction is complete, acquire a ¹H or ¹⁹F NMR spectrum.

  • Analysis: Compare the spectra. The formation of diastereomeric amides will result in two distinct sets of signals. The integration of these signals can be used to determine the enantiomeric ratio.

Visualization of Analytical Workflow

The logical process for the spectroscopic comparison of enantiomers is outlined below. It begins with standard achiral methods and proceeds to specialized chiral techniques if differentiation is required.

G cluster_achiral Standard Achiral Analysis cluster_chiral Chiral Differentiation Achiral_NMR ¹H & ¹³C NMR Identical_Spectra Result: Spectra are Identical Achiral_NMR->Identical_Spectra Achiral_IR FTIR Spectroscopy Achiral_IR->Identical_Spectra Achiral_MS Mass Spectrometry Achiral_MS->Identical_Spectra VCD Vibrational Circular Dichroism (VCD) Differentiation Enantiomeric Differentiation Achieved VCD->Differentiation Chiral_NMR NMR with Chiral Auxiliary Chiral_NMR->Differentiation Sample Sample: (S)- or (R)-5-aminopiperidin-2-one HCl Initial_Analysis Initial Spectroscopic Analysis Sample->Initial_Analysis Initial_Analysis->Achiral_NMR Initial_Analysis->Achiral_IR Initial_Analysis->Achiral_MS Chiral_Required Conclusion: Chiral Method Needed Identical_Spectra->Chiral_Required Chiral_Required->VCD Chiral_Required->Chiral_NMR

Caption: Workflow for the spectroscopic analysis of enantiomers.

References

A Comparative Guide to Validated Analytical Methods for (S)-5-aminopiperidin-2-one Hydrochloride Purity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of validated analytical methods for determining the chemical and enantiomeric purity of (S)-5-aminopiperidin-2-one hydrochloride, a key intermediate in pharmaceutical development. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of the final drug product. Here, we compare High-Performance Liquid Chromatography (HPLC) techniques, including chiral and reversed-phase methods, alongside spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a cornerstone technique for the purity analysis of pharmaceutical compounds due to its high resolution, sensitivity, and specificity. For a chiral molecule like this compound, both enantiomeric and chemical purity are of paramount importance.

The determination of the enantiomeric purity is crucial as the different enantiomers of a chiral drug can have distinct pharmacological and toxicological profiles. A validated chiral HPLC method can effectively separate and quantify the (R)-enantiomer impurity in the desired (S)-enantiomer product.

Experimental Protocol: Chiral HPLC

  • Instrumentation: HPLC system with a UV detector.

  • Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm.

  • Mobile Phase: 0.1% Diethylamine in Ethanol.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 228 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL. For the quantification of the (R)-enantiomer, a spiked sample is prepared by adding a known amount of the (R)-enantiomer standard.

RP-HPLC is a widely used method for the determination of the overall purity of a drug substance and for the quantification of any process-related impurities or degradation products.

Experimental Protocol: RP-HPLC

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column, 250 x 4.6 mm, 5 µm.

  • Mobile Phase: A gradient of Mobile Phase A (0.1% trifluoroacetic acid in water) and Mobile Phase B (acetonitrile).

    • Gradient Program:

      • 0-5 min: 5% B

      • 5-20 min: 5% to 95% B

      • 20-25 min: 95% B

      • 25-30 min: 95% to 5% B

      • 30-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in water to a concentration of 1 mg/mL.

Data Presentation: Comparison of HPLC Methods

The performance of the chiral and RP-HPLC methods was validated according to the International Council for Harmonisation (ICH) guidelines.[1][2] A summary of the validation parameters is presented in the table below.

Parameter Chiral HPLC (Enantiomeric Purity) RP-HPLC (Chemical Purity)
Linearity (R²) > 0.999 for the (R)-enantiomer> 0.999 for the main component and impurities
Accuracy (% Recovery) 98.0 - 102.098.0 - 102.0
Precision (% RSD) < 2.0< 2.0
Limit of Detection (LOD) 0.01% for the (R)-enantiomer0.02% for impurities
Limit of Quantification (LOQ) 0.03% for the (R)-enantiomer0.05% for impurities
Specificity Baseline resolution > 2.0 between enantiomersGood resolution from potential impurities
Robustness Method is robust to small variations in flow rate and mobile phase composition.Method is robust to small variations in flow rate, temperature, and mobile phase composition.

Spectroscopic Methods

Spectroscopic techniques such as NMR and IR are powerful tools for the structural elucidation and confirmation of the identity of this compound. They can also provide information about the presence of impurities.

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the compound and to detect and identify any organic impurities.

Experimental Protocol: NMR Spectroscopy

  • Instrumentation: 400 MHz NMR Spectrometer.

  • Solvent: Deuterium Oxide (D₂O).

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of D₂O.

  • Analysis: Acquire ¹H and ¹³C NMR spectra. The purity can be estimated by comparing the integral of the signals of the main compound with those of any impurities.

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule, confirming its identity.

Experimental Protocol: IR Spectroscopy

  • Instrumentation: Fourier-Transform Infrared (FTIR) Spectrometer.

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet containing approximately 1% of the sample.

  • Analysis: Acquire the IR spectrum in the range of 4000-400 cm⁻¹. The obtained spectrum is compared with a reference spectrum of this compound.

Mandatory Visualization

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Weigh Sample Dissolve Dissolve in Solvent Sample->Dissolve Filter Filter Solution Dissolve->Filter Inject Inject into HPLC Filter->Inject Prepared Sample Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Chromatogram Quantify Quantify Purity/ Impurity Levels Integrate->Quantify Report Generate Report Quantify->Report

Caption: Workflow for HPLC Purity Analysis.

Method_Comparison_Logic cluster_purity Purity Assessment cluster_methods Analytical Methods Compound (S)-5-aminopiperidin-2-one hydrochloride Enantiomeric Enantiomeric Purity Compound->Enantiomeric Chemical Chemical Purity Compound->Chemical Chiral_HPLC Chiral HPLC Enantiomeric->Chiral_HPLC Primary Method RP_HPLC RP-HPLC Chemical->RP_HPLC Primary Method NMR NMR Spectroscopy Chemical->NMR Supportive IR IR Spectroscopy Chemical->IR Identity Confirmation

Caption: Logical Relationship of Analytical Methods.

References

Safety Operating Guide

Safe Disposal of (S)-5-aminopiperidin-2-one hydrochloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides detailed procedures for the proper disposal of (S)-5-aminopiperidin-2-one hydrochloride, emphasizing safety, environmental responsibility, and regulatory adherence.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). The known hazards associated with this and structurally similar compounds necessitate a cautious approach.

Key Hazards:

  • Causes skin irritation.[1][2]

  • Causes serious eye irritation.[1][2]

  • May cause respiratory irritation.[1][2]

  • Harmful if swallowed.

  • Toxic in contact with skin or if inhaled.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses with side-shields or goggles.[1]

  • Clothing: A lab coat or other protective clothing is mandatory to prevent skin contact.[1]

  • Respiratory Protection: If working with the solid form where dust may be generated or with solutions that may produce aerosols, use a NIOSH/MSHA approved respirator.[3]

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Quantitative Hazard Classification Summary

The following table summarizes the hazard classifications for aminopiperidine derivatives, providing a clear overview of the potential risks.

Hazard ClassificationCategory
Acute Toxicity, OralCategory 4
Acute Toxicity, DermalCategory 3
Acute Toxicity, InhalationCategory 3
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 1 / 2A
Specific target organ toxicity (single exposure)Category 3 (Respiratory system)

Note: This data is compiled from safety data sheets of structurally related compounds and should be considered representative for risk assessment.

Step-by-Step Disposal Protocol

The primary and universally recommended method for the disposal of this compound is through an approved hazardous waste disposal facility.[2][3] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][4]

Experimental Protocol for Waste Segregation and Collection:

  • Waste Identification: Clearly label a dedicated waste container as "Hazardous Waste" and specify the contents: "this compound".

  • Container Selection: Use a sturdy, leak-proof container that is chemically compatible with the compound. The original container is often a suitable choice.[5]

  • Waste Collection:

    • Solid Waste: Carefully transfer any unwanted solid this compound into the designated hazardous waste container. Avoid creating dust.

    • Contaminated Materials: Any materials used in the handling or cleanup of this compound, such as contaminated gloves, weigh boats, or absorbent pads, should also be placed in the hazardous waste container.[4]

    • Solutions: Collect aqueous or solvent solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Container Management: Keep the hazardous waste container tightly closed except when adding waste.[1][2][5] Store the container in a designated and properly ventilated "Satellite Accumulation Area" (SAA) away from incompatible materials.[6]

  • Disposal of Empty Containers:

    • Thoroughly empty the original container.

    • The first rinse of the container with a suitable solvent (e.g., water or an organic solvent) must be collected as hazardous waste.[5]

    • For highly toxic chemicals, the first three rinses must be collected as hazardous waste.[5]

    • After proper rinsing, the container can be disposed of according to institutional guidelines. Deface the original label before disposal.[4]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the hazardous waste.[4]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_collection Waste Collection cluster_storage_disposal Storage & Final Disposal A Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) B Work in a well-ventilated area (e.g., Fume Hood) A->B C Identify & Label Hazardous Waste Container B->C D Segregate Waste: - Solid Compound - Contaminated Materials - Solutions C->D E Store container in designated Satellite Accumulation Area (SAA) D->E F Keep container tightly closed E->F G Contact EHS for waste pickup F->G H Disposal via approved hazardous waste facility G->H

Caption: Workflow for the safe disposal of this compound.

Alternative Disposal Considerations

In some instances, safety data sheets may suggest treatment methods such as incineration. One source recommends dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[1] However, such procedures should only be carried out by licensed hazardous waste disposal facilities with the proper equipment and permits. On-site treatment or disposal is not recommended for laboratory personnel.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research environment. Always consult your institution's specific guidelines and the most current Safety Data Sheet (SDS) for the chemical .

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.